molecular formula C6H5F3N2 B1418827 2-Methyl-3-(trifluoromethyl)pyrazine CAS No. 1204295-56-6

2-Methyl-3-(trifluoromethyl)pyrazine

Cat. No.: B1418827
CAS No.: 1204295-56-6
M. Wt: 162.11 g/mol
InChI Key: VUPRXJGQBKPZNW-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)pyrazine is a high-value chemical scaffold designed for advanced research and development, particularly in the fields of agrochemistry and medicinal chemistry. This compound features a pyrazine heterocycle—an electron-deficient system due to the presence of two nitrogen atoms—substituted with a methyl group and a trifluoromethyl group, which synergistically enhance its properties for creating bioactive molecules . Key Research Applications: - Agrochemical Development: This compound serves as a critical precursor for synthesizing novel succinate dehydrogenase inhibitor (SDHI) fungicides . The 3-(trifluoromethyl)pyrazine motif is a privileged structure in this class, known to confer excellent fungicidal activity against a broad spectrum of plant diseases. It is a key intermediate for exploring new carboxamide-based crop protection agents . - Fragrance and Flavor Research: Alkyl- and alkoxy-substituted pyrazines are renowned for their potent aroma properties, often exhibiting extremely low odor thresholds . Researchers can utilize this compound to investigate novel flavor molecules or scent markers. - Pharmaceutical Intermediates: The pyrazine core is a common structural element in numerous pharmaceuticals . This compound is well-suited for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships in drug discovery programs . Handling & Safety: This product is intended for research purposes by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c1-4-5(6(7,8)9)11-3-2-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPRXJGQBKPZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-3-(trifluoromethyl)pyrazine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-3-(trifluoromethyl)pyrazine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrazines

Pyrazine derivatives are fundamental heterocyclic scaffolds in the fields of medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The introduction of a trifluoromethyl (-CF₃) group, a common bioisostere for a methyl or ethyl group, can dramatically and often favorably alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound emerges as a key building block, combining the pyrazine core with the influential -CF₃ substituent. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and quality control. This guide provides a detailed analysis of the known physical characteristics of this compound, offers insights into the causality behind these properties, and presents standardized methodologies for their determination.

Molecular Identity and Structure

Accurate identification is the foundation of all chemical research. This compound is a disubstituted pyrazine ring where a methyl group and a trifluoromethyl group are positioned ortho to each other.

  • Chemical Name: this compound

  • CAS Number: 1204295-56-6[1]

  • Molecular Formula: C₆H₅F₃N₂

  • Molecular Weight: 162.11 g/mol

Caption: Molecular Structure of this compound.

Core Physical Properties: A Data-Driven Summary

Quantitative physical data is critical for planning experiments, particularly for purification and reaction setup. The available data for this compound is summarized below. It is important to note that comprehensive experimental data for this specific compound is not widely published, a common challenge for specialized chemical building blocks.

PropertyValueSource
Boiling Point 135-137 °C (at 760 mmHg)[1]
Refractive Index (n²⁰/D) 1.4290[1]
Physical Form Solid[1]
Density Data not available
Melting Point Data not available
Solubility Data not available
Vapor Pressure Data not available

Field Insight: Interpreting the Data The reported boiling point of 135-137 °C suggests moderate volatility. The trifluoromethyl group, being highly electronegative and larger than a hydrogen atom, significantly increases the molecular weight and intermolecular forces (dipole-dipole interactions) compared to simple 2-methylpyrazine (B.P. 135 °C), leading to a comparable boiling point despite the increased mass. The designation as a "solid" by one supplier may indicate that its melting point is near ambient temperature, or it could be supplied in a solidified form.[1] The absence of a reported melting point warrants careful handling and characterization upon receipt.

Comparative Analysis with an Isomer

To provide further context, the physical properties of the isomer, 2-Methyl-5-(trifluoromethyl)pyrazine, are presented. The position of the substituents can influence crystal packing and intermolecular forces, leading to different physical properties.

Property (Isomer)2-Methyl-5-(trifluoromethyl)pyrazineSource
CAS Number 1186195-51-6[2]
Melting Point 38 - 43 °C[3]
Flash Point 48.9 °C[3]
logP (n-octanol/water) 1.899[3]
Physical Form Solid[3]

This comparison suggests that the target compound, this compound, likely also has a relatively low melting point.

Analytical Characterization Workflow

Confirming the identity and purity of a research chemical is a non-negotiable step. A standard workflow involves a combination of chromatographic and spectroscopic techniques.

cluster_workflow Analytical Workflow start Sample Received gcms Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms Assess Volatility & Purity nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Confirm Structure ftir FTIR Spectroscopy start->ftir Identify Functional Groups purity Purity & Identity Confirmation gcms->purity nmr->purity ftir->purity

Caption: A typical workflow for the analytical validation of the compound.

Expected Spectroscopic Signatures:

  • ¹H NMR: Expect a singlet for the methyl group (-CH₃) protons, likely around δ 2.5-2.8 ppm. The two protons on the pyrazine ring will appear as distinct signals in the aromatic region (δ 8.0-9.0 ppm).

  • ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, typically around δ -60 to -70 ppm relative to CFCl₃.

  • ¹³C NMR: The spectrum will show six distinct carbon signals. The -CF₃ carbon will appear as a quartet due to C-F coupling.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 162. Fragmentation patterns would likely involve the loss of fluorine or the methyl group.

Safety, Handling, and Storage

Working with fluorinated heterocyclic compounds requires adherence to strict safety protocols.

Hazard Identification:

  • Hazard Codes: T (Toxic)[1]

  • Risk Statements: R25 (Toxic if swallowed)[1]

  • Safety Statements: S45 (In case of accident or if you feel unwell, seek medical advice immediately)[1]

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4]

  • Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge if handling flammable liquids or dusts.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.[5]

Standardized Protocol: Boiling Point Determination

The boiling point is a fundamental physical constant used to identify a liquid and assess its purity. The following is a generalized protocol for its determination via distillation at atmospheric pressure.

Objective: To experimentally verify the boiling point of a liquid sample of this compound.

Apparatus:

  • Round-bottom flask

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Liebig condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Boiling chips

References

An In-Depth Technical Guide to 2-Methyl-3-(trifluoromethyl)pyrazine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-3-(trifluoromethyl)pyrazine, a heterocyclic compound of significant interest in modern chemical research. Designed for professionals in drug discovery, agrochemical development, and materials science, this document moves beyond basic data to offer insights into its synthesis, rationale for its use, and practical application, grounded in established scientific principles.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazine, a class of aromatic heterocyclic compounds. Its structure is characterized by a pyrazine ring functionalized with a methyl group and a trifluoromethyl (CF₃) group at adjacent positions. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable building block in synthetic chemistry.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile, often improving metabolic stability and membrane permeability.[1][2] The pyrazine core, a nitrogen-containing heterocycle, is a recognized "privileged scaffold" frequently found in biologically active molecules, including numerous kinase inhibitors, due to its ability to participate in hydrogen bonding and other key binding interactions.[3]

Chemical Structure

The structural formula of this compound is depicted below.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below for quick reference.

IdentifierValueSource
CAS Number 1204295-56-6[4]
Molecular Formula C₆H₅F₃N₂[4]
Molecular Weight 162.11 g/mol [4]
IUPAC Name This compound
SMILES FC(F)(F)c1nccnc1C
InChI Key VUPRXJGQBKPZNW-UHFFFAOYSA-N
Physicochemical PropertyValueSource
Physical Form Solid[4]
Boiling Point 135-137 °C[4]
Refractive Index 1.4290[4]

Section 2: The Scientific Rationale - Synthesis and Mechanistic Insights

The synthesis of trifluoromethylated heterocycles is a non-trivial task that has garnered significant attention in process chemistry. Direct trifluoromethylation can be challenging, often requiring specialized and expensive reagents. Therefore, a common and effective strategy involves constructing the heterocyclic ring using a trifluoromethyl-containing building block.

A plausible and efficient synthesis of a closely related precursor, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, has been reported, which can be adapted.[5][6][7] This approach starts with ethyl 4,4,4-trifluoro-3-oxobutanoate, a readily available fluorinated building block.

Proposed Synthetic Workflow

The following diagram outlines a high-level conceptual pathway for synthesizing trifluoromethylated pyrazines.

G start Ethyl 4,4,4-trifluoro-3-oxobutanoate step1 Chlorination (e.g., SO₂Cl₂) start->step1 intermediate1 α-Chloro-β-ketoester step1->intermediate1 step2 One-Pot Condensation & Aromatization intermediate1->step2 React with: 1. Sodium Azide 2. Ethylenediamine 3. Pd/C (in situ) intermediate2 Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate step2->intermediate2 step3 Hydrolysis & Decarboxylation intermediate2->step3 1. NaOH (hydrolysis) 2. Heat/Acid (decarboxylation) intermediate4 intermediate4 step3->intermediate4 intermediate3 3-(Trifluoromethyl)pyrazine step4 Directed Methylation end This compound intermediate4->end e.g., Directed lithiation then MeI

Caption: Conceptual synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed adaptation based on published methods for analogous compounds.[5][7]

Objective: To synthesize this compound.

Part 1: Synthesis of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate

  • Chlorination:

    • Rationale: Activation of the α-position of the β-ketoester is necessary for the subsequent reaction cascade. Chlorination is a standard method for this transformation.

    • Procedure: Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane). Cool the solution to 0°C. Add sulfuryl chloride (1.1 eq) dropwise while maintaining the temperature. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS). The crude α-chloro intermediate is typically used directly in the next step after solvent removal.

  • One-Pot Condensation and Aromatization:

    • Rationale: This highly efficient one-pot reaction combines multiple transformations. Sodium azide converts the chloro-ketoester to an iminoketoester. This intermediate then undergoes cyclocondensation with ethylenediamine to form a dihydropyrazine, which is immediately aromatized in situ by a palladium catalyst to yield the stable pyrazine ring.[5]

    • Procedure: To a solution of the crude α-chloro-β-ketoester in a solvent like ethanol, add sodium azide (1.2 eq). After a brief period of stirring, add ethylenediamine (1.1 eq). Finally, add a catalytic amount of palladium on charcoal (Pd/C, ~5 mol%). Heat the mixture under reflux until the reaction is complete. After cooling, filter the mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure. Purify the resulting crude ester via column chromatography.

Part 2: Conversion to this compound

  • Saponification and Decarboxylation:

    • Rationale: The ester group must be removed to yield the parent pyrazine ring before methylation at the desired position. This is achieved via base-catalyzed hydrolysis (saponification) to the carboxylate, followed by acid-catalyzed decarboxylation upon heating.

    • Procedure: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until the hydrolysis is complete. Acidify the cooled reaction mixture with hydrochloric acid, which will protonate the carboxylate and catalyze decarboxylation, often requiring further heating. Extract the product, 3-(trifluoromethyl)pyrazine, with an organic solvent and purify.

  • Directed Methylation:

    • Rationale: Introducing the methyl group at the C2 position requires regioselective control. One common strategy is directed ortho-metalation. The nitrogen atoms of the pyrazine ring can direct a strong base (like LDA) to deprotonate the adjacent C-H bond, creating a nucleophilic anion that can then be quenched with an electrophile like methyl iodide.

    • Procedure: Dissolve 3-(trifluoromethyl)pyrazine in dry THF and cool to -78°C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise. After stirring for 1 hour at low temperature, add methyl iodide (1.2 eq). Allow the reaction to slowly warm to room temperature. Quench the reaction with saturated ammonium chloride solution, extract the product with an organic solvent, dry, and purify by column chromatography or distillation to yield the final product.

Section 3: Applications in Drug Discovery and Agrochemical Development

The value of this compound lies in its utility as a molecular scaffold. The specific combination of its structural features addresses several key objectives in the design of bioactive molecules.

The Trifluoromethyl Group Advantage

The CF₃ group is not simply a bioisostere for a methyl group; it fundamentally alters molecular properties:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.

  • Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.

  • Binding Affinity: The electronegativity of the CF₃ group can influence the electronics of the entire molecule, potentially strengthening interactions with protein targets through dipole-dipole or other electrostatic forces.

The Pyrazine Scaffold in Bioactive Compounds

Pyrazine derivatives are prevalent in FDA-approved drugs and advanced clinical candidates.[3] This scaffold is particularly effective in the design of kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP.[3]

The logical flow from this building block to a final application is illustrated below.

G cluster_input Core Building Block cluster_properties Engineered Molecular Properties cluster_output Target Applications A This compound B Enhanced Metabolic Stability A->B C Increased Lipophilicity A->C D Modulated pKa A->D E Key H-Bond Acceptor Sites A->E F Kinase Inhibitors (Oncology) B->F G Fungicides (Agrochemicals) B->G H CNS-Active Agents B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H

Caption: Logic diagram showing how the properties of the core building block translate to advanced applications.

Examples of complex molecules built upon related principles include:

  • Pyraziflumid: A succinate dehydrogenase inhibitor (SDHI) fungicide containing a 3-(trifluoromethyl)pyrazine-2-carboxamide core.[5]

  • Fuzuloparib: A PARP inhibitor for treating ovarian cancer, which features a related 2-(trifluoromethyl)-[4][8]triazolo[1,5-a]pyrazine structure.[9]

Section 4: Safety, Handling, and Spectroscopic Characterization

Trustworthiness in research protocols requires a foundation of safety and analytical validation.

Hazard and Safety Information

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard ClassGHS StatementPrecautionary CodeSource
Acute Toxicity, OralH302: Harmful if swallowedP301 + P310[4]
Skin IrritationH315: Causes skin irritationP280[4]
Eye IrritationH319: Causes serious eye irritationP305 + P351 + P338[4]
Respiratory IrritationH335: May cause respiratory irritationP261, P304 + P340[4]
Spectroscopic Validation

Confirming the identity and purity of the synthesized compound is critical. The expected spectroscopic signatures would be:

  • ¹H NMR: Signals corresponding to the two distinct aromatic protons on the pyrazine ring and a singlet for the methyl group protons.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

  • ¹³C NMR: Resonances for the six carbon atoms, with the CF₃ carbon appearing as a characteristic quartet due to C-F coupling.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z corresponding to its molecular weight (162.11).

Researchers can obtain reference spectra from commercial suppliers or specialized chemical databases.[10]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined structure combines the metabolic resilience and potent electronic influence of the trifluoromethyl group with the versatile and biologically relevant pyrazine scaffold. Understanding its synthesis, properties, and the rationale for its application empowers researchers to design and develop next-generation pharmaceuticals and agrochemicals with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methyl-3-(trifluoromethyl)pyrazine in Modern Chemistry

This compound is a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl group (–CF3) into the pyrazine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered bioavailability. These characteristics make it a highly sought-after intermediate for medicinal chemists and process development scientists. This guide provides a comprehensive overview of a robust and versatile synthetic pathway to this compound, offering in-depth technical details and field-proven insights for researchers and professionals in drug development.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy hinges on the initial formation of a key intermediate, 2-chloro-3-(trifluoromethyl)pyrazine, followed by a cross-coupling reaction to introduce the methyl group. This approach offers a convergent and flexible route, allowing for the potential diversification of the 2-position of the pyrazine ring.

Synthesis_Overview Start Starting Materials Intermediate 2-Chloro-3-(trifluoromethyl)pyrazine Start->Intermediate Ring Formation & Trifluoromethylation/Chlorination Final_Product This compound Intermediate->Final_Product Palladium-Catalyzed Methylation

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-3-(trifluoromethyl)pyrazine

The cornerstone of this synthesis is the efficient preparation of 2-chloro-3-(trifluoromethyl)pyrazine. While several methods exist for the construction of trifluoromethylated heterocycles, a practical approach involves building the pyrazine ring from a readily available trifluoromethyl-containing precursor. A notable method is adapted from the synthesis of related pyrazine derivatives, such as ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.[1][2]

Causality Behind Experimental Choices

The selection of ethyl 4,4,4-trifluoro-3-oxobutanoate as a starting material is strategic due to the presence of the trifluoromethyl group and a reactive β-ketoester functionality. This allows for a straightforward condensation reaction to form the pyrazine ring. Subsequent chlorination provides the desired halo-intermediate primed for cross-coupling.

Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine

This synthesis is a multi-step, one-pot procedure that requires careful control of reaction conditions.

Step 1a: Oximation of Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate in acetic acid and cool the solution to 10-15 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 1.5 hours. The formation of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate can be monitored by TLC.

Step 1b: Cyclization and Aromatization to form Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate

  • To the crude oxime from the previous step, add a trialkyl phosphite (e.g., trimethyl phosphite) at 0 °C.

  • Add ethylenediamine and a suitable solvent like picoline.

  • Stir the mixture at room temperature and then heat to around 70 °C to facilitate cyclization.

  • Cool the reaction mixture and add an oxidizing agent, such as bromine, to aromatize the dihydropyrazine intermediate to the pyrazine ring.[1]

Step 1c: Hydrolysis and Decarboxylation

  • The resulting ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide.

  • Acidification followed by heating will induce decarboxylation to yield 2-(trifluoromethyl)pyrazine.

Step 1d: Chlorination

  • The 2-(trifluoromethyl)pyrazine is then subjected to chlorination to install the chloro group at the 2-position. This can be achieved using a variety of chlorinating agents, such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS). The reaction conditions will need to be optimized to ensure regioselectivity.

Data Presentation: Reaction Parameters

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
OximationSodium nitriteAcetic acid10-15>90
CyclizationEthylenediamine, Trimethyl phosphitePicoline0 to 7070-80
AromatizationBrominePicoline0 to RT-
HydrolysisSodium hydroxideWater/EthanolReflux>90
DecarboxylationAcid/Heat-HighVariable
ChlorinationSO2Cl2 or NCSChlorinated solventRT to Reflux60-75

Part 2: Palladium-Catalyzed Methylation

With the 2-chloro-3-(trifluoromethyl)pyrazine intermediate in hand, the final step is the introduction of the methyl group. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency, functional group tolerance, and predictable reactivity.[3][4][5]

Choosing the Right Cross-Coupling Partner: A Comparative Analysis

Several organometallic reagents can be employed for the methylation, each with its own advantages and disadvantages.

  • Stille Coupling (Organotin Reagents): Utilizes trimethylstannyl or tetramethylstannyl reagents. While effective, the toxicity of organotin compounds is a significant drawback, particularly in a pharmaceutical development setting.[4][5]

  • Suzuki-Miyaura Coupling (Organoboron Reagents): Employs methylboronic acid or its esters. These reagents are generally less toxic and more environmentally benign than their organotin counterparts. The reaction conditions are often mild and tolerant of a wide range of functional groups.[6][7][8][9]

  • Negishi Coupling (Organozinc Reagents): Involves the use of organozinc reagents, which are known for their high reactivity. These can be prepared from the corresponding methyl Grignard or organolithium reagents.[10][11][12][13][14]

For this guide, we will focus on the Stille Coupling as a well-established and highly effective method, while acknowledging the utility of the Suzuki-Miyaura and Negishi couplings as viable, and often preferable, alternatives in terms of safety and environmental impact.

Experimental Protocol: Stille Coupling for the Synthesis of this compound
  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3-(trifluoromethyl)pyrazine, a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf), and a suitable solvent (e.g., toluene, DMF, or dioxane).

  • Add the organotin reagent, such as tetramethyltin or trimethyltin chloride.

  • Add a ligand if necessary (e.g., triphenylphosphine) and a base (e.g., K2CO3 or CsF).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

  • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Mechanistic Insight: The Catalytic Cycle of Stille Coupling

The mechanism of the Stille coupling is a well-understood catalytic cycle involving a palladium(0) species.

Stille_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both R-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X (2-chloro-3-(trifluoromethyl)pyrazine) ArylHalide->OxAdd Organotin R'-Sn(CH3)3 (Tetramethyltin) Organotin->Transmetal

Caption: Catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of 2-chloro-3-(trifluoromethyl)pyrazine to form a Pd(II) intermediate.

  • Transmetalation: The methyl group is transferred from the organotin reagent to the palladium center, displacing the chloride and forming a new Pd(II) intermediate with both organic fragments attached.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst.

Conclusion: A Reliable Pathway to a Key Building Block

The described two-step synthesis provides a reliable and adaptable route to this compound. The initial formation of a versatile 2-chloro-3-(trifluoromethyl)pyrazine intermediate opens the door for the introduction of various functionalities at the 2-position through well-established cross-coupling chemistry. While the Stille coupling is a powerful tool for the final methylation step, researchers are encouraged to explore alternative, less toxic methods like the Suzuki-Miyaura and Negishi couplings, particularly for larger-scale synthesis and applications in pharmaceutical development. This guide serves as a foundational blueprint for the synthesis of this important heterocyclic building block, empowering further innovation in medicinal and materials chemistry.

References

An In-depth Technical Guide to the Solubility of 2-Methyl-3-(trifluoromethyl)pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-3-(trifluoromethyl)pyrazine. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various organic media. This document synthesizes theoretical principles with practical experimental methodologies to offer a robust framework for solubility determination and application.

Introduction: The Significance of this compound and its Solubility Profile

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group and a trifluoromethyl group. The pyrazine core is a key structural motif in numerous biologically active molecules and functional materials. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, understanding the solubility of this compound is paramount for its application in pharmaceutical formulation, chemical synthesis, and materials science.[3][4]

Solubility dictates the medium in which a compound can be effectively used, influencing reaction kinetics, purification methods, and the bioavailability of active pharmaceutical ingredients (APIs). This guide will delve into the theoretical underpinnings of this compound's solubility, provide a detailed protocol for its experimental determination, and discuss the implications of its solubility profile.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

Molecular Structure Analysis of this compound:

  • Pyrazine Ring: The pyrazine ring is a weakly basic, aromatic heterocycle. The two nitrogen atoms introduce a degree of polarity to the molecule. Pyrazine itself is freely soluble in water and organic solvents.[6][7]

  • Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group that contributes to the lipophilicity of the molecule.

  • Trifluoromethyl Group (-CF₃): The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic. The presence of fluorine atoms can significantly increase a molecule's lipophilicity and, therefore, its solubility in non-polar organic solvents.[1][8] This group is not capable of hydrogen bonding as a donor but can act as a weak hydrogen bond acceptor.

The combination of the polar pyrazine ring and the nonpolar methyl and highly lipophilic trifluoromethyl groups suggests that this compound will exhibit a nuanced solubility profile, with good solubility expected in a range of organic solvents of varying polarity.

Predicted Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to Moderate The polar pyrazine ring can interact with the polar hydroxyl group of the alcohols. However, the nonpolar substituents may limit very high solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, ChloroformHigh These solvents have a moderate to high polarity that can effectively solvate the pyrazine ring, while also accommodating the nonpolar methyl and trifluoromethyl groups.
Nonpolar Toluene, HexaneModerate to Low The lipophilic trifluoromethyl and methyl groups will favor interaction with nonpolar solvents. However, the polarity of the pyrazine ring may lead to lower solubility compared to highly nonpolar solutes.

Note: This table presents a predicted qualitative profile. For precise quantitative data, experimental determination is essential.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound and is widely adopted in the pharmaceutical industry.[9] This method involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.

Detailed Step-by-Step Methodology

4.1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

4.2. Experimental Protocol:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

  • Addition of Solute: Accurately weigh an excess amount of this compound and add it to a glass vial.

  • Addition of Solvent: Add a known volume of the organic solvent to the vial. Ensure there is a visible excess of the solid.

  • Equilibration: Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 72 hours.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following should be incorporated:

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

  • Triplicate Measurements: The experiment should be performed in at least triplicate to assess the reproducibility of the results.[6]

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to check for any changes in its physical form (polymorphism).

Experimental Workflow Diagram

G A 1. Add Excess Solute and Solvent to Vial B 2. Equilibrate in Shaker Bath (24-72h) A->B C 3. Sedimentation B->C D 4. Withdraw and Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify by HPLC E->F G 7. Calculate Solubility F->G

Caption: Shake-Flask Method for Equilibrium Solubility Determination.

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and it is crucial to control them to obtain accurate and reproducible data:

  • Temperature: The solubility of most solids increases with temperature. Therefore, maintaining a constant and accurately recorded temperature is critical.[10]

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

  • Agitation Rate: The rate of shaking should be sufficient to keep the solid suspended and facilitate dissolution but not so vigorous as to cause particle size reduction.[7]

  • Solid State of the Compound: The crystalline form (polymorph) of the solid can significantly impact its solubility.

Applications in Research and Development

A thorough understanding of the solubility of this compound is essential for its practical application:

  • Drug Development: In the formulation of pharmaceuticals, solubility data is crucial for developing suitable dosage forms and predicting bioavailability.[11]

  • Chemical Synthesis: Knowledge of solubility is necessary for designing efficient reaction and purification processes, such as crystallization.

  • Materials Science: For the incorporation of this molecule into new materials, its solubility in various polymers and organic matrices is a key parameter.

Conclusion

While experimental quantitative solubility data for this compound in organic solvents is not widely published, a strong qualitative understanding can be derived from its molecular structure. The presence of the polar pyrazine ring combined with the lipophilic methyl and trifluoromethyl groups suggests good solubility in a range of polar aprotic solvents. For precise quantitative data, the standardized shake-flask method provides a reliable and robust experimental approach. This guide provides both the theoretical foundation and the practical methodology for researchers and scientists to effectively work with this compound.

References

A Technical Guide to the Thermochemical Properties of Trifluoromethylated Pyrazines: Methodology and Insights for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Thermochemical Data in Drug Discovery

Trifluoromethylated pyrazines represent a cornerstone in modern medicinal chemistry and drug development. The incorporation of the trifluoromethyl (–CF₃) group into the pyrazine scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which are often pivotal for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles.[1][2] Despite their widespread use, a comprehensive, publicly available dataset of their fundamental thermochemical properties—such as enthalpies of formation and bond dissociation energies—is notably scarce.

This technical guide addresses this critical knowledge gap. Lacking a repository of pre-existing data, this document serves as a detailed methodological framework for researchers, scientists, and drug development professionals. It provides the necessary theoretical grounding and practical, step-by-step protocols to determine these crucial energetic parameters. By understanding the underlying thermochemical landscape, researchers can make more informed decisions in molecular design, reaction pathway optimization, and safety assessment, ultimately accelerating the drug discovery pipeline. This guide is structured to provide full editorial autonomy, focusing on the causality behind experimental and computational choices to ensure a self-validating system of protocols.

Part 1: Experimental Determination of Thermochemical Properties

The foundation of thermochemistry lies in precise experimental measurement. For novel compounds like trifluoromethylated pyrazines, these measurements provide the "ground truth" for all subsequent computational models and theoretical discussions. The primary challenge in studying organofluorine compounds is the production of highly corrosive hydrofluoric acid (HF) upon combustion, which necessitates specialized equipment.[3][4]

Standard Enthalpy of Formation in the Condensed Phase (ΔfH°(cr/l))

The most reliable method for determining the standard enthalpy of formation of organic compounds is combustion calorimetry.[5] For fluorine-containing substances, this requires a specialized setup to ensure complete reaction and containment of corrosive products.

Core Technique: Rotating-Bomb Calorimetry

The key obstacle in the combustion of organofluorine compounds is achieving a well-defined final equilibrium state.[4] A static bomb often results in incomplete combustion and a non-homogeneous solution of HF, which can also attack the bomb's internal surfaces. A rotating-bomb calorimeter overcomes this by ensuring the internal solution thoroughly washes all surfaces, leading to a uniform final state.[4]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation:

    • Press a precise mass (typically 0.5 - 1.0 g) of the solid trifluoromethylated pyrazine into a pellet.

    • For liquid samples, encapsulate a known mass in a polyester bag of known combustion energy.

    • Place the sample in a platinum crucible.

    • Attach a platinum or iron fuse wire of known mass and combustion energy, positioning it to ensure ignition of the sample.

  • Bomb Preparation:

    • The bomb must have a platinum lining to resist corrosion from HF.[6]

    • Add a specific volume (e.g., 10 mL) of distilled water to the bottom of the bomb. This water will dissolve the gaseous HF produced, forming a solution of hydrofluoric acid.

    • Place the crucible with the sample inside the bomb.

    • Seal the bomb, purge it with oxygen to remove atmospheric nitrogen (preventing nitric acid formation), and then charge it with high-purity oxygen to a pressure of approximately 30 atm.[7]

  • Calorimetric Measurement:

    • Submerge the sealed bomb in the calorimeter bucket containing a precisely known mass of water.

    • Allow the system to reach thermal equilibrium while stirring. Record the initial temperature for a set period.

    • Ignite the sample via the fuse wire.

    • Record the temperature rise until a stable final temperature is reached. Throughout this period, the bomb is rotated to ensure complete dissolution of HF.

  • Post-Combustion Analysis:

    • Vent the bomb and collect the internal solution.

    • Analyze the solution for the concentration of hydrofluoric acid (e.g., by titration with standardized NaOH) to confirm complete combustion.

    • Inspect the bomb for soot (a sign of incomplete combustion) or corrosion.

    • Quantify any unburned fuse wire.

  • Calculation:

    • The total heat released is calculated from the temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid).

    • Corrections are applied for the heat of combustion of the fuse wire and any auxiliary materials.

    • This provides the constant-volume energy of combustion (ΔcU°).

    • This value is then converted to the standard enthalpy of combustion (ΔcH°), which is used with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HF) to calculate the standard enthalpy of formation of the compound.[5]

Standard Enthalpy of Sublimation (ΔgcrH°)

To determine the gas-phase enthalpy of formation, the energy required to convert the compound from its condensed phase (solid) to the gaseous phase must be measured. This is the enthalpy of sublimation.

Core Technique: Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a highly reliable technique for measuring the vapor pressure of low-volatility solids as a function of temperature.[8][9] The substance is heated in a closed cell with a small orifice. The rate of effusion of the gas-phase molecules through the orifice into a high-vacuum chamber is proportional to the vapor pressure.

Experimental Protocol: Knudsen Effusion Mass Spectrometry

  • Sample Loading: Place a small amount of the crystalline trifluoromethylated pyrazine into the Knudsen effusion cell.

  • System Setup: Place the cell in a temperature-controlled furnace within a high-vacuum chamber connected to a mass spectrometer.

  • Data Acquisition:

    • Heat the cell to a specific temperature and allow the system to equilibrate.

    • Measure the rate of mass loss over time using a microbalance, or monitor the ion intensity of the parent molecule with the mass spectrometer.

    • Repeat this measurement at several different temperatures, creating a vapor pressure vs. temperature dataset.

  • Calculation:

    • The enthalpy of sublimation is derived from the slope of the line in a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Standard Enthalpy of Formation in the Gas Phase (ΔfH°(g))

The gas-phase enthalpy of formation, a critical parameter for computational comparison and bond energy calculations, is determined using Hess's Law.

Calculation:

ΔfH°(g) = ΔfH°(cr) + ΔgcrH°

This simple addition combines the experimentally determined condensed-phase enthalpy of formation with the experimentally determined enthalpy of sublimation.

Workflow for Experimental Determination of Gas-Phase Enthalpy of Formation

G cluster_0 Part A: Combustion Calorimetry cluster_1 Part B: Knudsen Effusion (KEMS) A1 Prepare Sample (Pellet/Encapsulate) A2 Prepare Rotating Bomb (Pt-lined, add H₂O) A1->A2 A3 Combust in O₂ A2->A3 A4 Measure ΔT A3->A4 A5 Analyze Products (HF, CO₂) A4->A5 A6 Calculate ΔfH°(cr) A5->A6 Result Calculate Gas-Phase Enthalpy ΔfH°(g) = ΔfH°(cr) + ΔH°sub A6->Result B1 Load Sample in Effusion Cell B2 Heat in Vacuum B1->B2 B3 Measure Mass Loss vs. T B2->B3 B4 Plot ln(P) vs 1/T B3->B4 B5 Calculate ΔH°sub B4->B5 B5->Result

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Part 2: Computational Determination of Thermochemical Properties

Quantum chemical calculations provide a powerful, complementary approach to experiment. They are particularly valuable for estimating properties of molecules that are difficult to synthesize or handle, and for calculating quantities like bond dissociation energies that are challenging to measure directly.

High-Accuracy Gas-Phase Enthalpy of Formation (ΔfH°(g))

While Density Functional Theory (DFT) methods like B3LYP are excellent for geometry optimizations, they often lack the accuracy required for reliable thermochemistry.[10] For this, high-accuracy composite methods are the gold standard.

Core Technique: Gaussian-4 (G4) Theory

The Gaussian-4 (G4) and its more computationally efficient variant, G4(MP2), are composite "recipes" that approximate a very high-level calculation by combining results from a series of lower-level calculations.[1][2] They systematically correct for basis set deficiencies and electron correlation effects to achieve chemical accuracy (typically within ~1 kcal/mol of experiment).[6]

Computational Protocol: G4(MP2) for ΔfH°(g)

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization and vibrational frequency calculation on the trifluoromethylated pyrazine molecule using a DFT method, typically B3LYP with a 6-31G(2df,p) basis set.[2]

    • Confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies.

    • The output provides the optimized geometry and the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations:

    • Using the optimized geometry, execute the G4(MP2) keyword in a quantum chemistry software package (e.g., Gaussian).

    • This keyword automatically performs a series of high-level single-point energy calculations, including CCSD(T) and MP2 with very large basis sets, and combines them with the ZPVE and empirical corrections to yield a total electronic energy at 0 K (E₀).[1]

  • Atomization Energy Calculation:

    • Repeat step 2 for each constituent atom in the molecule (C, H, N, F) to obtain their high-accuracy total electronic energies.

    • Calculate the atomization energy (ΣD₀) of the molecule: ΣD₀ = [Σ E₀(atoms)] - E₀(molecule)

  • Enthalpy of Formation Calculation at 298 K:

    • Use the calculated ΣD₀ and the well-established experimental standard enthalpies of formation for the individual atoms (e.g., from NIST databases) to calculate the molecule's standard enthalpy of formation at 0 K (ΔfH°₀).

    • Convert this value to 298 K by applying thermal corrections, which are typically calculated during the frequency step.

Bond Dissociation Energy (BDE)

BDE is the enthalpy change associated with the homolytic cleavage of a bond. It is a direct measure of bond strength and a key indicator of thermal stability and reactivity.

Computational Protocol: Calculating the Pyrazine-CF₃ BDE

  • Optimize Geometries:

    • Perform geometry optimizations and frequency calculations (as in 2.1, step 1) for three species:

      • The parent trifluoromethylated pyrazine molecule.

      • The pyrazinyl radical (formed by removing the –CF₃ group).

      • The trifluoromethyl radical (•CF₃).

  • Calculate High-Accuracy Energies:

    • Perform high-accuracy energy calculations (e.g., G4(MP2)) for all three optimized species to obtain their total energies, including ZPVE and thermal corrections to 298 K (H₂₉₈).

  • Calculate the BDE:

    • The BDE at 298 K is the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule).[11] BDE₂₉₈ = [H₂₉₈(pyrazinyl radical) + H₂₉₈(•CF₃)] - H₂₉₈(parent molecule)

Workflow for Computational Determination of Bond Dissociation Energy (BDE)

BDE_Workflow cluster_parent Parent Molecule cluster_radicals Radical Fragments P1 Geometry Optimization (B3LYP) P2 Frequency Calculation P1->P2 P3 High-Accuracy Energy (G4MP2) -> H(Parent) P2->P3 Calc Calculate BDE BDE = H(Fragments) - H(Parent) P3->Calc R1 Geometry Optimization (Pyrazinyl• and •CF₃) R2 Frequency Calculation R1->R2 R3 High-Accuracy Energy (G4MP2) -> H(Fragments) R2->R3 R3->Calc

References

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)pyrazine: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the landscape of modern synthetic chemistry, fluorine-containing heterocycles have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms. The trifluoromethyl group (–CF₃), in particular, is a privileged moiety in the design of agrochemicals and pharmaceuticals, offering enhanced metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 2-Methyl-3-(trifluoromethyl)pyrazine, a key building block in the synthesis of complex bioactive molecules. While a definitive historical account of its initial discovery remains elusive in seminal publications, its emergence is intrinsically linked to the broader development of trifluoromethylated pyrazines as valuable intermediates. This document will therefore construct a logical history based on the evolution of synthetic methodologies for analogous compounds, alongside a detailed exploration of its synthesis, properties, and applications.

Historical Context and Emergence

The history of this compound is not one of a singular, celebrated discovery but rather a gradual emergence as a valuable, commercially available building block. Its development can be understood as a direct consequence of the rising importance of trifluoromethyl-substituted heterocycles in the life sciences. The synthesis of related compounds, such as ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, has been documented in the context of developing novel fungicides and other bioactive agents.[1][2] These synthetic efforts laid the groundwork for the preparation of a variety of substituted trifluoromethylpyrazines, including the title compound.

The likely impetus for the synthesis of this compound stems from its utility as a versatile intermediate. The pyrazine core is a common scaffold in biologically active compounds, and the strategic placement of a methyl and a trifluoromethyl group allows for further functionalization and molecular tuning. Researchers in agrochemical and pharmaceutical fields would have sought access to such building blocks to explore new chemical space in their quest for more effective and safer products. The commercial availability of this compound today from various suppliers underscores its established role in contemporary organic synthesis.[3]

Physicochemical Properties

This compound is a solid at room temperature with a boiling point of 135-137°C.[3] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 1204295-56-6
Molecular Formula C₆H₅F₃N₂
Molecular Weight 162.11 g/mol
Boiling Point 135-137 °C[3]
Refractive Index 1.4290[3]
Form Solid[3]

Synthetic Methodologies

A likely precursor for the synthesis is 1,1,1-trifluoro-2,3-butanedione. The synthesis can be conceptualized in the following workflow:

Synthesis_Workflow Ethyl_trifluoroacetoacetate Ethyl trifluoroacetoacetate Diketone_Formation Diketone Formation Ethyl_trifluoroacetoacetate->Diketone_Formation Oxidation Trifluorobutanedione 1,1,1-Trifluoro-2,3-butanedione Diketone_Formation->Trifluorobutanedione Condensation Condensation with 1,2-Propanediamine Trifluorobutanedione->Condensation Dihydroxypyrazine Intermediate Dihydropyrazine Condensation->Dihydroxypyrazine Aromatization Aromatization Dihydroxypyrazine->Aromatization Dehydrogenation Target_Molecule This compound Aromatization->Target_Molecule

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on known chemical transformations for similar compounds.

Step 1: Synthesis of 1,1,1-trifluoro-2,3-butanedione

  • To a solution of ethyl trifluoroacetoacetate in a suitable solvent (e.g., acetic acid), add a solution of sodium nitrite in water dropwise at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • The resulting oxime is then hydrolyzed under acidic conditions (e.g., with hydrochloric acid) with heating to yield 1,1,1-trifluoro-2,3-butanedione.

  • The product is isolated by extraction and purified by distillation.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 1,1,1-trifluoro-2,3-butanedione in a suitable solvent such as ethanol.

  • To this solution, add an equimolar amount of 1,2-propanediamine dropwise at room temperature.

  • The reaction mixture is then heated to reflux for several hours to facilitate the condensation and formation of the dihydropyrazine intermediate.

  • After cooling, an oxidizing agent (e.g., manganese dioxide or air) is introduced to promote the aromatization to the pyrazine ring.

  • The final product, this compound, is isolated by removing the solvent under reduced pressure and purified by column chromatography or distillation.

This synthetic approach is robust and provides a clear pathway to the target molecule, leveraging readily available starting materials.

Applications in Research and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The trifluoromethyl group can significantly influence the electronic properties of the pyrazine ring, making it a key component in the design of novel:

  • Agrochemicals: The development of fungicides like Pyraziflumid, which contains a 3-(trifluoromethyl)pyrazine-2-carboxamide moiety, highlights the potential of this scaffold in crop protection.

  • Pharmaceuticals: The pyrazine nucleus is present in numerous approved drugs. The introduction of a trifluoromethyl group can enhance drug-like properties, making this compound an attractive starting material for medicinal chemistry programs.

The logical relationship of its application is illustrated below:

Applications Start This compound Agro Agrochemicals Start->Agro Intermediate for Pharma Pharmaceuticals Start->Pharma Intermediate for Fungicides Fungicides Agro->Fungicides Herbicides Herbicides Agro->Herbicides Insecticides Insecticides Agro->Insecticides Anticancer Anticancer Agents Pharma->Anticancer Antiviral Antiviral Agents Pharma->Antiviral CNS CNS Drugs Pharma->CNS

Caption: Potential applications of this compound in various industries.

Conclusion

This compound stands as a testament to the enabling power of fluorination in modern chemistry. While its specific discovery is not prominently documented, its importance is evident through its commercial availability and its role as a key building block in the synthesis of high-value molecules. The synthetic routes, extrapolated from related compounds, are efficient and scalable, ensuring its continued supply for research and development. As the demand for novel, high-performance chemicals in the life sciences continues to grow, the utility and significance of this compound are poised to expand, making it a compound of considerable interest for researchers and scientists in both academic and industrial settings.

References

A Researcher's Technical Guide to Procuring 2-Methyl-3-(trifluoromethyl)pyrazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-3-(trifluoromethyl)pyrazine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the pyrazine core, make it a valuable synthon for creating novel molecular entities with potential therapeutic applications. The successful outcome of research and development projects hinges on the quality and reliability of such starting materials. This guide provides an in-depth technical framework for researchers, scientists, and procurement specialists to navigate the commercial landscape of this compound. It covers critical quality attributes, supplier evaluation, documentation analysis, and best practices for in-house quality control, ensuring the integrity and reproducibility of your scientific endeavors.

Introduction: The Role of this compound in Modern Synthesis

Pyrazine derivatives are integral components in a wide array of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (-CF3) group can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, lipophilicity, and receptor binding affinity. This compound (CAS No. 65559-57-1) serves as a key intermediate for introducing this fluorinated moiety into larger, more complex structures.

Given its role as a foundational starting material, the purity and consistency of this reagent are paramount. The presence of regioisomeric, constitutional, or other impurities can lead to unforeseen side reactions, purification challenges, and, most critically, ambiguous biological data, ultimately wasting valuable research time and resources. This guide is designed to empower the researcher to make informed decisions when sourcing this critical reagent.

Critical Quality Attributes (CQAs) for Research-Grade Reagents

Before engaging with suppliers, it is crucial to define the quality attributes essential for your specific application. For a reagent like this compound, these typically include:

  • Purity: Generally, a purity of ≥97% as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is acceptable for early-stage discovery. For more sensitive applications, such as catalysis or late-stage synthesis, a purity of ≥99% may be required.

  • Identity Confirmation: The supplier must provide robust analytical data confirming the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) and Mass Spectrometry (MS) are the gold standards for this purpose.

  • Absence of Critical Impurities: Identify potential process-related impurities (e.g., starting materials, other isomers) and ensure they are below an acceptable threshold.

  • Moisture Content: For moisture-sensitive reactions, the water content, often determined by Karl Fischer titration, should be minimal.[1]

  • Physical Form: The compound is typically supplied as a solid.[2]

Vetting Commercial Suppliers: A Step-by-Step Workflow

The market for chemical reagents is diverse, ranging from large multinational manufacturers to smaller specialized labs and distributors. A systematic approach is necessary to identify a reliable partner.

Diagram: Supplier Selection and Vetting Process

G start Identify Potential Suppliers search Database Search (e.g., Sigma-Aldrich, TCI, Alfa Aesar, PubChem) start->search screen Initial Screening search->screen request Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) screen->request Shortlist 2-3 candidates evaluate Technical Evaluation of Documentation request->evaluate evaluate->request No, request more data compare Compare Suppliers: - Purity - Price & Lead Time - Documentation Quality evaluate->compare Data sufficient? select Select Primary & Secondary Supplier compare->select qc In-House QC of First Batch select->qc qc->screen Fails, re-evaluate approve Approve Supplier qc->approve Passes

Caption: Workflow for selecting and qualifying a chemical supplier.

Comparative Analysis of Key Commercial Suppliers

While the market is dynamic, several suppliers have consistently provided this compound to the research community. The following table is a representative summary based on publicly available data. Note: Researchers should always obtain lot-specific documentation before purchase.

SupplierExample Product NumberReported Purity/GradeTypical DocumentationKey Considerations
Sigma-Aldrich (Merck) MNO000132AldrichCPRCertificate of Origin (COO) available.[2]The "AldrichCPR" grade indicates the product is for early discovery. Analytical data is not routinely collected by Sigma-Aldrich, and the buyer is responsible for confirming identity and purity.[2] This is suitable for initial screening but not for scaled-up or cGMP work.
Thermo Fisher Scientific (Alfa Aesar) H33338≥96.0% (GC)Specification Sheet available.[3]Provides a specific purity claim via a defined analytical method (GC), offering a higher level of initial quality assurance than "research purpose only" grades.[3]
Ambeed, Inc. (via Sigma-Aldrich) AMBH303C602B (for 2-Bromo-5-(trifluoromethyl)pyrazine)95%Basic properties provided.[4]A supplier of various building blocks, often available through larger distributors. Purity levels are typically suitable for discovery chemistry.
AChemBlock AD253937 (for a derivative)95%Basic properties provided.[5]Specializes in building blocks for drug discovery. Often provides clear purity specifications.

This table is for illustrative purposes. Product numbers, specifications, and availability are subject to change. Always verify with the supplier.

Technical Deep Dive: Interpreting Supplier Documentation

The Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are the two most critical documents accompanying a chemical reagent.

  • Certificate of Analysis (CoA): This document provides lot-specific quality control results.

    • What to look for:

      • Lot Number: Ensures the data corresponds to the specific batch you received.

      • Test Methods: The analytical methods used (e.g., GC, ¹H-NMR) should be clearly stated.

      • Results vs. Specifications: The actual test results should be listed and shown to meet the pre-defined specifications. A CoA that only states "Conforms" without providing data is less trustworthy.

      • Date of Analysis: Confirms the freshness of the data.

  • Safety Data Sheet (SDS): This document provides essential information on hazards, handling, storage, and emergency procedures.[6][7][8]

    • Key Sections for Researchers:

      • Section 7: Handling and Storage: Provides critical information on storage conditions (e.g., "Store in a cool, dry, well-ventilated area away from incompatible substances").[6] For fluorinated compounds, storage in a tightly sealed container is crucial to prevent hydrolysis.[7]

      • Section 8: Exposure Controls/Personal Protection: Specifies the required Personal Protective Equipment (PPE), such as safety goggles and gloves.[6][9]

      • Section 10: Stability and Reactivity: Lists conditions and materials to avoid (e.g., strong oxidizing agents).[6]

Protocol: Incoming Reagent Quality Control (QC)

Even when a CoA is provided, it is a best practice in drug development to perform in-house QC on a new batch of a critical reagent before its use in synthesis. This self-validating step ensures the integrity of your research.

Step-by-Step QC Protocol:
  • Visual Inspection: Upon receipt, check that the container is sealed and undamaged. Note the physical appearance and compare it to the supplier's description.

  • Solubility Check: Test the solubility in a common solvent (e.g., CDCl₃ for NMR) to ensure it behaves as expected.

  • Identity Confirmation (¹H-NMR):

    • Prepare a sample in a deuterated solvent.

    • Acquire a proton NMR spectrum.

    • Confirm that the chemical shifts, splitting patterns, and integrations match the expected structure of this compound.

  • Purity Assessment (GC-MS):

    • Prepare a dilute solution of the material.

    • Run a GC-MS analysis.

    • Integrate the peak for the main component to estimate purity. The mass spectrum will provide further confirmation of identity.

  • Documentation: Record all results in a laboratory notebook, referencing the supplier, product number, and lot number.

Diagram: Incoming Reagent QC Workflow

G receive Receive Reagent inspect Visual Inspection & Log Entry receive->inspect sample Take Analytical Sample inspect->sample nmr ¹H-NMR (Identity) sample->nmr gcms GC-MS (Purity & Identity) sample->gcms evaluate Evaluate Data vs. CoA & Specs nmr->evaluate gcms->evaluate release Release to Lab Inventory evaluate->release Pass quarantine Quarantine & Contact Supplier evaluate->quarantine Fail

Caption: A standard workflow for the quality control of incoming reagents.

Best Practices for Handling and Storage

To maintain the quality of this compound throughout its lifecycle in the lab, adhere to the following guidelines:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6][10]

  • Handling: Always use appropriate PPE, including gloves and safety glasses.[9][11] Handle the material in a chemical fume hood to avoid inhalation.[8]

  • Preventing Contamination: Never return unused reagent to the original container.[12] Use clean, dry spatulas and glassware for dispensing to prevent cross-contamination and moisture introduction.[12]

Conclusion

The procurement of a seemingly simple building block like this compound is a critical control point in the drug discovery process. A diligent, scientifically-grounded approach to supplier selection, documentation review, and in-house verification is not an impediment to research but a vital component of it. By treating every reagent as a potential source of variability and actively managing its quality, researchers can enhance the reproducibility of their work, accelerate their projects, and build a foundation of trust in their final data.

References

A Technical Guide to the Purity and Available Grades of 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyrazine

2-Methyl-3-(trifluoromethyl)pyrazine is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical development.[1][2] Its structure combines a pyrazine ring, a scaffold present in numerous biologically active molecules, with a trifluoromethyl (CF₃) group.[2][3] The incorporation of the CF₃ group is a well-established strategy in medicinal chemistry to enhance critical drug properties.[4] This group can improve metabolic stability by blocking potential sites of enzymatic oxidation, increase lipophilicity to aid membrane permeability, and enhance binding affinity to biological targets through potent electronic interactions.[4]

Given these advantages, this compound serves as a valuable building block for synthesizing novel therapeutic agents and other high-value chemicals.[5] For professionals in drug discovery and development, the purity of such a starting material is not a trivial specification; it is a critical parameter that directly influences experimental reproducibility, the safety profile of downstream compounds, and the integrity of regulatory submissions. This guide provides an in-depth examination of the synthesis, potential impurities, commercial grades, and rigorous analytical methodologies required to ensure the quality of this compound for demanding scientific applications.

Synthetic Origins and the Impurity Landscape

Understanding the potential impurities in this compound begins with its synthesis. While multiple synthetic routes exist for trifluoromethylated pyrazines, a common and illustrative pathway involves the cyclocondensation of a trifluoromethyl-containing building block.[6][7] For instance, a documented synthesis for the closely related ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate starts from ethyl 4,4,4-trifluoro-3-oxobutanoate.[5][7]

This process, involving steps like chlorination, reaction with sodium azide, and cyclization with ethylenediamine in the presence of a palladium catalyst, highlights several potential sources of impurities:

  • Unreacted Starting Materials: Residual ethyl 4,4,4-trifluoro-3-oxobutanoate or ethylenediamine.

  • Reaction Intermediates: Incomplete conversion can leave intermediates, such as the 2-iminoketoester, in the final product.[5]

  • Side-Products: Formation of positional isomers or products from unintended side reactions.

  • Reagents and Catalysts: Residual palladium from aromatization steps or leftover chlorinating agents.[5]

  • Solvents: Trace amounts of solvents used during the reaction and purification (e.g., ethanol, pyridine, picoline).[7][8]

The purification process, typically involving distillation and/or column chromatography, aims to remove these impurities to achieve the desired purity level.[7][9]

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Ethyl 4,4,4-trifluoro- 3-oxobutanoate intermediate1 Chlorination & Azide Reaction start->intermediate1 Reagents intermediate2 Cyclocondensation with Ethylenediamine intermediate1->intermediate2 aromatization In-situ Aromatization (e.g., Pd/C) intermediate2->aromatization Forms Dihydropyrazine crude_product Crude 2-Methyl-3- (trifluoromethyl)pyrazine aromatization->crude_product distillation Fractional Distillation crude_product->distillation Removes volatiles chromatography Column Chromatography distillation->chromatography Removes isomers, non-volatiles final_product Purified Product chromatography->final_product

Fig. 1: Generalized workflow for synthesis and purification.

Available Grades and Commercial Specifications

Commercially, this compound is primarily available in grades suitable for research and development. While suppliers may not always use tiered naming conventions like "Reagent Grade" or "Pharma Grade," the product specifications allow for classification into standard and high-purity categories. The choice of grade is dictated by the sensitivity of the application; early-stage discovery may tolerate a standard grade, whereas late-stage development and synthesis of clinical candidates demand high-purity material.

Parameter Standard Research Grade High-Purity Grade Significance for Researchers
Purity (Assay) ≥96.0% - 98.0%≥99.0% (often >99.5%)Defines the amount of the target compound. Higher purity minimizes the interference of impurities in reactions and biological assays.
Primary Analytical Method Gas Chromatography (GC)[10]GC, High-Performance Liquid Chromatography (HPLC)[8]GC is suitable for volatile compounds. HPLC is crucial for detecting non-volatile or thermally unstable impurities.
Appearance Clear Colorless to Light Yellow Liquid/Solid[10][11]Colorless Liquid/SolidColor can indicate the presence of trace impurities or degradation products.
Identification Conforms to structure by ¹H NMR, ¹⁹F NMR, MSConforms to structure by ¹H NMR, ¹⁹F NMR, MSConfirms the molecular identity and structure of the compound. NMR can also provide purity information.[7]
Water Content Not always specifiedTypically <0.1% (by Karl Fischer)Water can be detrimental to moisture-sensitive reactions, such as those involving organometallic reagents.
Residual Solvents Not always specifiedSpecified and quantified (e.g., <0.5%)Solvents can interfere with reactions and are strictly regulated in pharmaceutical production.

Note: The specifications above are representative and compiled from typical supplier data sheets and related literature.[10][11][12] Researchers should always consult the specific Certificate of Analysis (CoA) for the purchased lot.

Rigorous Analytical Methods for Purity Validation

A self-validating quality control system relies on orthogonal analytical techniques to provide a comprehensive purity profile. No single method is sufficient to identify and quantify all potential impurities.

Analytical_Workflow cluster_primary Primary Purity & Identification cluster_secondary Impurity Identification & Specific Tests sample This compound (Incoming Lot) gc Gas Chromatography (GC) sample->gc Assay (%) hplc HPLC sample->hplc Assay (%), Non-volatiles nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) sample->nmr Structural Confirmation kf Karl Fischer Titration sample->kf Water Content gcms GC-Mass Spectrometry (GC-MS) gc->gcms Peak Identification report Certificate of Analysis (CoA) gc->report hplc->report nmr->report gcms->report kf->report

Fig. 2: Orthogonal analytical workflow for quality control.
Gas Chromatography (GC) for Volatile Impurities

GC is the most common technique for assaying pyrazines due to their volatility.[13] It separates compounds based on their boiling points and interaction with the stationary phase of the column.

Experimental Protocol: GC Purity Assay

  • System Preparation:

    • Instrument: Agilent 7890B GC or equivalent with a Flame Ionization Detector (FID).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[13]

  • Method Parameters:

    • Injector Temperature: 250 °C.[13]

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at 10 °C/min.

      • Hold: Hold at 240 °C for 5 minutes.

    • Detector (FID) Temperature: 280 °C.

  • Sample Preparation:

    • Prepare a solution of this compound at approximately 1 mg/mL in a high-purity solvent like ethyl acetate or dichloromethane.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method).

Causality: The non-polar column separates compounds primarily by boiling point. The temperature ramp ensures that both low-boiling (e.g., residual solvents) and high-boiling (e.g., synthesis side-products) impurities are eluted and detected. FID provides excellent sensitivity for organic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for detecting non-volatile or thermally labile impurities that would not be suitable for GC analysis. A patent for a related trifluoromethyl pyrazine derivative confirms a purity of 99.3% by HPLC, underscoring its utility for high-purity assessment.[8]

Experimental Protocol: HPLC Purity Assay

  • System Preparation:

    • Instrument: Waters Alliance HPLC or equivalent with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or as determined by UV scan.

    • Gradient Program:

      • Start at 10% B, hold for 1 minute.

      • Linear ramp to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Analysis:

    • Inject 10 µL of the sample.

    • Calculate purity using the Area % method, similar to GC.

Causality: Reverse-phase HPLC separates molecules based on polarity. This method is orthogonal to GC, providing a different selectivity and thus the potential to detect impurities that might co-elute with the main peak in a GC run.

Confirmatory and Specialized Techniques
  • GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer allows for the identification of unknown impurity peaks by providing mass-to-charge ratio data, which can be compared against spectral libraries.[13] This is crucial for determining the structure of impurities and understanding their origin.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are indispensable for confirming the chemical structure of the main component.[7] Furthermore, Quantitative NMR (qNMR) can be used as a primary method to determine the absolute purity of a sample by integrating the signal of the analyte against a certified internal standard of known concentration.

  • Karl Fischer Titration: This is the gold standard for accurately determining water content, which is critical for applications involving water-sensitive reagents.

Conclusion: A Commitment to Quality

For scientists and researchers, this compound is more than a chemical; it is a tool for innovation. The reliability of that tool is a direct function of its purity. A thorough understanding of its synthetic background, potential impurities, and the analytical methods required to create a comprehensive quality profile is essential. Relying on orthogonal methods like GC and HPLC, and confirming identity with techniques like GC-MS and NMR, provides the necessary confidence for its application in high-stakes drug development programs. Always demand a detailed Certificate of Analysis and scrutinize it to ensure the material meets the stringent requirements of your research.

References

An In-depth Technical Guide to the Safe Handling and Application of 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Compound: Physicochemical Properties and Hazard Profile

2-Methyl-3-(trifluoromethyl)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a methyl and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical reactivity and biological activity of the molecule, making it a valuable building block in medicinal chemistry.[1][2] However, this structural feature also necessitates a thorough understanding of its hazard profile.

Summary of Key Physicochemical and Hazard Information:

PropertyValue/InformationSource
Chemical Formula C₆H₅F₃N₂[3]
Molecular Weight 162.11 g/mol [3]
Appearance Likely a solid or liquid[3]
Melting Point 38 - 43 °C (for 2-Methyl-5-(trifluoromethyl)pyrazine)[3]
Boiling Point Not available
Flash Point 48.9 °C (for 2-Methyl-5-(trifluoromethyl)pyrazine)[3]
Solubility Expected to have limited water solubility
Acute Oral Toxicity Assumed to be harmful or toxic if swallowed based on analogues.[3] For 2,3,5-Trimethyl pyrazine, the oral LD50 in rats is 806 mg/kg.[4]
Acute Dermal Toxicity Assumed to be harmful in contact with skin based on analogues.[5]
Acute Inhalation Toxicity Assumed to be harmful if inhaled.[5]
Skin Corrosion/Irritation May cause skin irritation.[6]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[3][5]
Respiratory or Skin Sensitization May cause an allergic skin reaction.[7]
Specific Target Organ Toxicity May cause respiratory irritation.[5]

Section 2: Hazard Identification and Risk Mitigation

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are presumed to be acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and potential respiratory tract irritation.

Routes of Exposure and Health Effects
  • Ingestion: Accidental ingestion may be harmful or toxic.[3]

  • Inhalation: Inhalation of dust or vapors may cause respiratory irritation.[5]

  • Skin Contact: May cause skin irritation and potentially harmful if absorbed through the skin.[5][6]

  • Eye Contact: Can cause serious eye irritation or damage.[3][5]

Engineering Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering solutions to minimize exposure. When handling this compound, especially in solid form, the following engineering controls are mandatory:

  • Chemical Fume Hood: All weighing, transferring, and solution preparation activities must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilated Balance Enclosure: For weighing potent compounds, a ventilated balance enclosure (VBE) or a similar containment system is highly recommended to minimize the dispersal of fine powders.[8]

Hazard_Mitigation_Workflow cluster_Preparation Preparation Phase cluster_Handling Handling Phase cluster_Post_Handling Post-Handling Phase Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Informs Prepare_Work_Area Prepare Containment Area (Fume Hood) Select_PPE->Prepare_Work_Area Weighing Weigh Compound in Ventilated Enclosure Prepare_Work_Area->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Transfer Transfer Solution Dissolution->Transfer Decontamination Decontaminate Glassware & Surfaces Transfer->Decontamination Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal Remove_PPE Properly Remove & Dispose of PPE Waste_Disposal->Remove_PPE

Caption: Workflow for Safe Handling of this compound.

Section 3: Personal Protective Equipment (PPE) - The Essential Barrier

Appropriate PPE is crucial to prevent direct contact with the chemical. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.[5]

  • Gloves: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally suitable. Always check the glove manufacturer's compatibility chart. Double gloving is recommended when handling the neat compound.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Selection cluster_Hazards Potential Hazards cluster_PPE Required PPE Compound This compound Eye_Irritation Eye Irritation/Damage Compound->Eye_Irritation Skin_Irritation Skin Irritation/Toxicity Compound->Skin_Irritation Inhalation Inhalation Toxicity Compound->Inhalation Goggles_FaceShield Safety Goggles & Face Shield Eye_Irritation->Goggles_FaceShield Gloves Chemical Resistant Gloves Skin_Irritation->Gloves Lab_Coat Lab Coat Skin_Irritation->Lab_Coat Respirator Respirator (if needed) Inhalation->Respirator

Caption: Rationale for PPE Selection Based on Compound Hazards.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for minimizing exposure and ensuring a safe working environment.

Storage
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and strong acids.[4]

  • Store away from heat, sparks, and open flames.[9]

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution. The causality behind each step is explained to ensure a deep understanding of the safety measures.

Objective: To accurately weigh approximately 10 mg of this compound and prepare a 10 mM stock solution in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Ventilated balance enclosure (VBE) or chemical fume hood

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (appropriate size)

  • Pipettes and pipette tips

  • Secondary container for transport

Procedure:

  • Preparation:

    • Don all required PPE (safety goggles, face shield, double nitrile gloves, lab coat).

    • Ensure the chemical fume hood or VBE is functioning correctly.

    • Place all necessary equipment inside the containment area.

    • Label the volumetric flask with the compound name, concentration, solvent, and date.

  • Weighing (inside a VBE or fume hood):

    • Place a piece of weighing paper or a weigh boat on the analytical balance and tare it.

    • Causality: Using a disposable surface prevents contamination of the balance pan and facilitates the complete transfer of the compound.

    • Carefully transfer a small amount of this compound onto the weighing paper using a clean spatula. Aim for approximately 10 mg.

    • Causality: The trifluoromethyl group can increase the tendency of fine powders to become electrostatically charged, leading to dispersal. Perform this step slowly and deliberately to minimize aerosolization.

    • Record the exact weight.

  • Dissolution:

    • Carefully fold the weighing paper and transfer the compound into the labeled volumetric flask.

    • Alternatively, if a weigh boat was used, carefully pour the compound into the flask.

    • Add a small amount of DMSO to the weighing paper/boat to rinse any residual powder into the flask.

    • Causality: This ensures a quantitative transfer, which is critical for preparing an accurate stock solution.

    • Add approximately half of the final required volume of DMSO to the volumetric flask.

    • Gently swirl the flask to dissolve the compound. Sonication may be used if necessary.

    • Causality: Dissolving the solid in a smaller volume of solvent first ensures complete dissolution before bringing the solution to the final volume.

    • Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage of Stock Solution:

    • Store the stock solution in a tightly sealed, properly labeled vial in a cool, dark place. Refer to the compound's stability data for long-term storage conditions.

Section 5: Emergency Procedures and Waste Disposal

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill and Leak Procedures
  • Small Spills:

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material in a sealed, labeled container for disposal.

    • Clean the spill area with an appropriate solvent (e.g., isopropanol) and then with soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Chemical Neutralization (for advanced users under controlled conditions): The trifluoromethyl group is generally stable, but fluorinated aromatic compounds can be degraded under specific conditions. While not a standard laboratory procedure, for larger quantities, consult with your EHS department about potential chemical treatment methods. Methods for the neutralization of fluoride-containing waste often involve precipitation with calcium salts to form insoluble calcium fluoride.[10][11] However, the complete degradation of the pyrazine ring may require more advanced oxidative processes.

Section 6: Reactivity and Incompatibilities

Understanding the chemical reactivity of this compound is crucial for safe handling and for designing synthetic routes.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4][6] Reactions with these substances could lead to vigorous, exothermic reactions or the generation of hazardous fumes.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[6]

  • Stability: The pyrazine ring is an electron-deficient aromatic system, which can influence its reactivity in synthetic transformations.[12] The trifluoromethyl group is a strong electron-withdrawing group, which can affect the nucleophilicity of the pyrazine ring.

Section 7: Applications in Drug Discovery and Research

This compound and related structures are of significant interest to the pharmaceutical and agrochemical industries. The pyrazine moiety is a common scaffold in many biologically active compounds.[13][14] The trifluoromethyl group is often incorporated into drug candidates to improve their metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][15]

This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including kinase inhibitors and other targeted therapies.[14][16][17][18] Researchers working with this compound are likely involved in the early stages of drug discovery, synthesizing novel compounds for biological screening.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-3-(trifluoromethyl)pyrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Pyrazine Building Block

The pyrazine core is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science, valued for its unique electronic properties and ability to engage in hydrogen bonding.[1][2] The introduction of a trifluoromethyl (CF₃) group, a privileged moiety in medicinal chemistry, dramatically alters the pyrazine's character. The strong electron-withdrawing nature of the CF₃ group enhances metabolic stability, modulates lipophilicity, and can improve binding affinity to biological targets. When combined with a methyl group, as in 2-Methyl-3-(trifluoromethyl)pyrazine, the resulting molecule presents two distinct reactive handles for diversification: the C(sp³)–H bonds of the methyl group and the C(sp²)–H bonds on the pyrazine ring.

This document provides a technical guide for researchers, chemists, and drug development professionals on the prospective synthetic applications of this compound. While direct literature on this specific molecule is nascent, its reactivity can be confidently predicted based on well-established principles of modern organic synthesis applied to analogous heterocyclic systems. The protocols outlined herein are designed as robust starting points for laboratory investigation, grounded in authoritative precedents.

Predicted Reactivity and Synthetic Strategy

The electronic landscape of this compound is defined by the electron-deficient pyrazine ring, further deactivated by the potent inductive effect of the adjacent trifluoromethyl group. This has two primary consequences for its reactivity:

  • Acidification of the Methyl C-H Bonds: The electron-poor nature of the ring increases the acidity of the protons on the neighboring methyl group, making it susceptible to deprotonation and subsequent functionalization.

  • Activation towards Nucleophilic Attack and Metalation: The pyrazine ring itself is predisposed to certain types of C-H functionalization and can be a competent partner in transition metal-catalyzed cross-coupling reactions, particularly at positions not sterically hindered by the existing substituents.

Our strategic approach to utilizing this building block will therefore focus on these two avenues: leveraging the methyl group as a nucleophilic handle and employing the pyrazine core in modern coupling methodologies.

Application I: C–H Functionalization of the Methyl Group

The methyl group of this compound is an ideal site for introducing complexity. Its activated C-H bonds can be selectively functionalized to generate a variety of derivatives, such as extended alkyl chains, benzyl groups, or carbonyl compounds.

Causality Behind Experimental Choices

Direct C-H functionalization is a step-economical approach that avoids the need for pre-functionalization (e.g., halogenation) of the methyl group.[3] For an electron-deficient system like this pyrazine, a deprotonation-alkylation strategy is a logical choice. The selection of a strong, non-nucleophilic base is critical to ensure efficient deprotonation without competing addition to the pyrazine ring. Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are suitable choices. The subsequent reaction with an electrophile allows for the formation of a new carbon-carbon bond.

Workflow for Methyl Group Functionalization

cluster_0 Deprotonation & Alkylation Workflow start This compound base Add Strong Base (e.g., LDA) THF, -78 °C start->base intermediate Formation of Pyrazinylmethyl Anion base->intermediate electrophile Add Electrophile (e.g., R-X) -78 °C to RT intermediate->electrophile product Functionalized Pyrazine Derivative electrophile->product workup Aqueous Work-up & Purification product->workup

Caption: Deprotonation-alkylation workflow for methyl group functionalization.

Protocol 1: Alkylation of the Methyl Group

This protocol describes a general procedure for the alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Deprotonation: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting dark-colored solution for 1 hour at this temperature.

  • Alkylation: Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Self-Validation: The success of the reaction can be monitored by TLC or LC-MS. The formation of the desired product will be indicated by a new spot with a different Rf value compared to the starting material. The structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Application II: Transition Metal-Catalyzed Cross-Coupling of the Pyrazine Ring

The pyrazine ring can be functionalized via C-H activation or by coupling reactions on a pre-halogenated derivative. Given the electron-deficient nature of the ring, direct C-H arylation or Suzuki-Miyaura cross-coupling on a bromo- or chloro-substituted analog are highly viable strategies for creating C-C bonds.[4]

Causality Behind Experimental Choices

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-heteroatom bonds.[5][6] For a Suzuki-Miyaura coupling, a halogenated pyrazine is required. Halogenation of the pyrazine ring can be achieved, and the subsequent coupling with a boronic acid or ester provides a convergent route to biaryl structures. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like protodeboronation, which can be an issue with electron-deficient heteroaromatic boronic acids.[7]

Workflow for Suzuki-Miyaura Cross-Coupling

cluster_1 Suzuki-Miyaura Coupling Workflow start Bromo-2-methyl-3-(trifluoromethyl)pyrazine reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->reagents reaction Reaction in Solvent (e.g., Dioxane/H₂O) Heat reagents->reaction product Arylated Pyrazine Derivative reaction->product workup Aqueous Work-up & Purification product->workup

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical bromo-derivative of this compound with an arylboronic acid. The synthesis of the bromo-derivative would be the initial step, likely achievable through electrophilic bromination.

Materials:

  • Bromo-2-methyl-3-(trifluoromethyl)pyrazine (assuming synthesis from the parent compound)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, toluene)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a Schlenk tube, add bromo-2-methyl-3-(trifluoromethyl)pyrazine (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Degassing: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The progress of the reaction can be followed by the disappearance of the starting material and the appearance of a new, less polar product spot on TLC. The final product structure should be rigorously characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm the successful coupling.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the proposed reactions, based on typical yields for similar transformations found in the literature. These values should serve as a benchmark for optimization.

Reaction Electrophile/Coupling Partner Typical Yield Range Key Conditions
Protocol 1: Alkylation Iodomethane70-85%LDA, THF, -78 °C to RT
Benzyl bromide65-80%LDA, THF, -78 °C to RT
Protocol 2: Suzuki Coupling Phenylboronic acid75-90%Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C
4-Methoxyphenylboronic acid70-88%PdCl₂(dppf), Cs₂CO₃, DME, 85 °C

Conclusion and Future Perspectives

This compound is a promising building block with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[1][8] The protocols detailed in this guide provide a solid foundation for exploring the synthetic utility of this molecule. The dual reactivity of the activated methyl group and the electron-deficient pyrazine ring allows for a wide range of derivatization strategies. Future work should focus on the experimental validation of these proposed protocols and the expansion of the reaction scope to include a broader array of electrophiles and coupling partners. The development of direct C-H functionalization methods on the pyrazine ring would represent a particularly valuable advancement, further enhancing the synthetic utility of this versatile scaffold.

References

Application Notes: 2-Methyl-3-(trifluoromethyl)pyrazine as a Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-methyl-3-(trifluoromethyl)pyrazine in medicinal chemistry. We delve into the unique physicochemical properties conferred by the synergistic combination of the pyrazine core, a trifluoromethyl group, and a reactive methyl handle. This guide explains the causality behind its use as a privileged scaffold, provides detailed protocols for its synthesis and key transformations, and illustrates its application through a practical case study in kinase inhibitor design.

Introduction: The Strategic Value of Fluorinated Pyrazines

The pyrazine ring is a well-established scaffold in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1][2][3][4] As a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, it often serves as a bioisosteric replacement for phenyl, pyridine, or pyrimidine rings.[5] This substitution can favorably modulate a compound's physicochemical properties, such as improving aqueous solubility, altering metabolic profiles, and introducing crucial hydrogen bond acceptor sites for target engagement.[5]

The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a cornerstone of modern drug design.[6][7] The CF₃ group is a powerful modulator of a molecule's properties, known to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[8]

  • Increase Lipophilicity: The CF₃ group significantly increases lipophilicity, which can improve a drug's ability to cross biological membranes.[8][9]

  • Modulate Basicity: As a potent electron-withdrawing group, it lowers the pKa of nearby basic centers, such as the pyrazine nitrogens.[10]

  • Improve Binding Affinity: It can occupy hydrophobic pockets in target proteins and enhance binding through favorable electronic interactions.[9]

The building block This compound combines these features into a single, versatile scaffold. The pyrazine core provides the aromatic system and hydrogen bonding capability, the CF₃ group imparts metabolic stability and electronic modulation, and the C2-methyl group serves as a crucial, reactive handle for further chemical elaboration. This unique combination makes it an exceptionally valuable tool for lead optimization and the construction of complex molecular architectures.

Physicochemical Profile and Design Rationale

The decision to employ this compound is driven by its ability to solve common challenges in drug discovery, from metabolic instability to poor target engagement.

Key Physicochemical Characteristics
PropertyInfluence of Structural FeatureRationale in Drug Design
Basicity (pKa) The pyrazine nitrogens are weakly basic (pKa ≈ 0.65).[1] The strongly electron-withdrawing CF₃ group further reduces this basicity.Lowered basicity can prevent unwanted off-target interactions (e.g., with acidic phospholipids) and fine-tune hydrogen bonding strength at the target site.
Lipophilicity (LogP) The CF₃ group is highly lipophilic (Hansch parameter π ≈ 1.04).[11] This significantly increases the overall lipophilicity of the molecule.Enhanced membrane permeability and access to hydrophobic binding pockets. Must be balanced to maintain adequate aqueous solubility.
Metabolic Stability The C-F bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic oxidation.[8][9]Blocks a potential site of metabolism on the aromatic ring, increasing the compound's half-life and reducing patient dose.[8][10]
Hydrogen Bonding The two pyrazine nitrogen atoms are hydrogen bond acceptors.Provides key interaction points for binding to protein targets, famously exploited in kinase inhibitors that bind to the hinge region.
Reactivity The C2-methyl group is amenable to functionalization (e.g., halogenation, oxidation).Serves as a versatile attachment point for introducing additional pharmacophoric elements or linkers for PROTACs.
The Causality of Application: Why Choose This Building Block?

A medicinal chemist selects this scaffold to simultaneously address multiple design objectives.

  • As a Hinge-Binding Pharmacophore: In kinase inhibitor design, one of the pyrazine nitrogens can form a critical hydrogen bond with the backbone amide of the kinase hinge region, while the substituted ring system occupies the adjacent pocket.

  • As a Bioisostere: It can replace a metabolically labile phenyl or pyridine ring. For instance, replacing a para-methylphenyl group with this scaffold introduces a metabolically robust CF₃ group and hydrogen bond acceptors while maintaining a similar size.

  • To Escape Metabolic Hotspots: If a lead compound suffers from rapid oxidation at a methyl-substituted aromatic ring, swapping that ring for this compound can effectively block that metabolic pathway.

Synthesis and Key Transformations

The utility of a building block is defined by its accessibility and the predictability of its chemical transformations.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing substituted trifluoromethyl-pyrazines, which often begin with trifluoromethylated β-ketoesters.[12][13][14][15] The core transformation is a condensation reaction to form the pyrazine ring.

Workflow for Synthesis of this compound

cluster_0 Step 1: Condensation cluster_1 Step 2: Aromatization A Ethyl 4,4,4-trifluoroacetoacetate C Dihydropyrazine Intermediate A->C Toluene, reflux B 1,2-Diaminopropane B->C D This compound C->D Ox Oxidizing Agent (e.g., MnO₂, DDQ) Ox->D DCM, rt

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in toluene (5 mL/mmol), add 1,2-diaminopropane (1.1 eq).

  • Condensation: Equip the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting ketoester. Rationale: The Dean-Stark trap removes water generated during the condensation, driving the reaction to completion.

  • Solvent Removal: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The crude product is the dihydropyrazine intermediate.

  • Aromatization: Dissolve the crude intermediate in dichloromethane (DCM, 10 mL/mmol). Add an oxidizing agent such as manganese dioxide (MnO₂, 5.0 eq) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: Aromatization is a crucial step to form the stable pyrazine ring. MnO₂ is a mild and effective heterogeneous oxidant for this transformation.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the oxidant. Rinse the pad with DCM. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Key Chemical Transformations for Drug Discovery

The C2-methyl group is the primary site for diversification. Its conversion to a bromomethyl derivative creates a versatile electrophile for coupling reactions.

Key Reaction Pathways from the Building Block

Start This compound Bromide 2-(Bromomethyl)-3-(trifluoromethyl)pyrazine Start->Bromide NBS, AIBN CCl₄, reflux Alcohol (3-(Trifluoromethyl)pyrazin-2-yl)methanol Bromide->Alcohol aq. NaHCO₃ Amine_Product Coupled Amine Product (Drug Scaffold) Bromide->Amine_Product R₂NH, Base DMF, rt Aldehyde 3-(Trifluoromethyl)pyrazine-2-carbaldehyde Alcohol->Aldehyde PCC or DMP Acid 3-(Trifluoromethyl)pyrazine-2-carboxylic acid Aldehyde->Acid KMnO₄ or PDC cluster_kinase TGT-Kinase Active Site cluster_drug Pyrifetinib hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket (S1) solvent Solvent-Exposed Region pyrazine Pyrazine Ring pyrazine->hinge H-Bond cf3 CF₃ Group cf3->pocket Hydrophobic Interaction linker Linker-Phenyl linker->solvent van der Waals & H-Bonding

References

Application Notes & Protocols: Leveraging 2-Methyl-3-(trifluoromethyl)pyrazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of trifluoromethyl (-CF3) groups into heterocyclic scaffolds is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1] While trifluoromethylpyridines have been extensively developed, the related pyrazine core offers a distinct electronic and structural profile for novel active ingredient discovery.[2][3] This document provides a comprehensive guide for researchers on the synthetic utility of 2-Methyl-3-(trifluoromethyl)pyrazine. Direct applications of this specific precursor in commercialized agrochemicals are not widely documented in public literature, suggesting its potential as a building block for novel composition of matter. Therefore, this guide presents a well-precedented, hypothetical synthetic pathway to a plausible fungicidal target, grounded in established, high-yield chemical transformations. The protocols herein are designed to be robust and adaptable, serving as a foundational methodology for exploring this promising chemical space.

Introduction: The Strategic Value of the Trifluoromethyl-Pyrazine Scaffold

Pyrazine derivatives are a significant class of N-heterocycles with a wide range of biological activities and commercial applications.[4][5][6] In agrochemical research, the trifluoromethyl group is a privileged moiety due to its strong electron-withdrawing nature and its ability to enhance the efficacy and stability of active ingredients.[1] The combination of these two features in this compound presents two primary reactive handles for synthetic diversification:

  • The Methyl Group: Positioned adjacent to a π-deficient, trifluoromethyl-substituted ring, this methyl group is activated for free-radical functionalization, such as benzylic-type bromination.

  • The Pyrazine Ring: While deactivated by the -CF3 group, the ring system can potentially undergo nucleophilic aromatic substitution (SNAr) under specific conditions, or its electronic properties can be harnessed to influence the reactivity of linked moieties.

This guide will focus on a logical, two-step synthetic sequence beginning with the selective functionalization of the methyl group to create a versatile intermediate, followed by coupling to a biologically relevant fragment.

Proposed Synthetic Pathway: From Building Block to a Novel Ether-Linked Fungicide Candidate

Based on the known reactivity of similar heterocyclic systems, we propose a synthetic route to a hypothetical target molecule, 2-((4-chlorophenoxy)methyl)-3-(trifluoromethyl)pyrazine. This target combines the trifluoromethyl-pyrazine core with a 4-chlorophenol moiety, a common pharmacophore in various fungicides. The pathway leverages a selective bromination followed by a classic nucleophilic substitution.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Hypothetical Target A This compound B 2-(Bromomethyl)-3-(trifluoromethyl)pyrazine A->B  Step 1: Wohl-Ziegler Bromination    NBS, AIBN (cat.), CCl₄, reflux   C 2-((4-chlorophenoxy)methyl)-3-(trifluoromethyl)pyrazine B->C  Step 2: Williamson Ether Synthesis    4-Chlorophenol, K₂CO₃, Acetone, reflux  

Figure 1: Proposed two-step synthetic workflow for the functionalization of this compound.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of 2-(Bromomethyl)-3-(trifluoromethyl)pyrazine (Intermediate)

Principle: This protocol employs a Wohl-Ziegler reaction for the selective free-radical bromination of the methyl group.[7] N-Bromosuccinimide (NBS) serves as the bromine radical source, and Azobisisobutyronitrile (AIBN) acts as a radical initiator upon thermal decomposition. Anhydrous carbon tetrachloride (CCl₄) is the standard solvent as its presence minimizes hydrolytic side reactions.[8]

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )QuantityMoles (mmol)Eq.
This compound109355-83-9162.115.00 g30.81.0
N-Bromosuccinimide (NBS)128-08-5177.985.75 g32.31.05
Azobisisobutyronitrile (AIBN)78-67-1164.210.25 g1.520.05
Carbon Tetrachloride (CCl₄), Anhydrous56-23-5153.82100 mL--

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (5.00 g, 30.8 mmol).

  • Dissolution: Add 100 mL of anhydrous carbon tetrachloride to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (5.75 g, 32.3 mmol) and AIBN (0.25 g, 1.52 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be monitored by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or GC-MS for the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up (Cooling & Filtration): Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate as a white solid. Filter the mixture through a pad of Celite to remove the succinimide.

  • Work-up (Washing): Transfer the filtrate to a separatory funnel and wash sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to remove any residual bromine, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a pale yellow oil or solid. Purify by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2-(Bromomethyl)-3-(trifluoromethyl)pyrazine.

Expected Outcome: A white to light-yellow solid. Yields for similar brominations on activated methyl-heterocycles are typically in the 70-85% range.

Protocol 2: Synthesis of 2-((4-chlorophenoxy)methyl)-3-(trifluoromethyl)pyrazine (Target Molecule)

Principle: This step is a Williamson ether synthesis, a classic SN2 reaction.[9] The phenoxide, generated in situ from 4-chlorophenol and a mild base (potassium carbonate), acts as the nucleophile. It attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group to form the desired ether linkage.[10][11]

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )QuantityMoles (mmol)Eq.
2-(Bromomethyl)-3-(trifluoromethyl)pyrazine(from Step 1)241.005.00 g20.71.0
4-Chlorophenol106-48-9128.562.94 g22.81.1
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.214.30 g31.11.5
Acetone, Anhydrous67-64-158.0880 mL--

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (2.94 g, 22.8 mmol) and anhydrous potassium carbonate (4.30 g, 31.1 mmol).

  • Solvent Addition: Add 80 mL of anhydrous acetone and stir the suspension vigorously for 15 minutes at room temperature.

  • Substrate Addition: Prepare a solution of 2-(Bromomethyl)-3-(trifluoromethyl)pyrazine (5.00 g, 20.7 mmol) in 20 mL of anhydrous acetone. Add this solution dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Filtration): After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Work-up (Concentration): Combine the filtrates and concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to afford the pure target compound.

Self-Validation and Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H & ¹⁹F NMR: To confirm the structure and the presence of the trifluoromethyl group.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Concluding Remarks for the Research Professional

The protocols detailed above provide a robust and scientifically-grounded framework for utilizing this compound as a precursor in agrochemical discovery programs. While the presented target is hypothetical, the methodology is derived from well-established and high-yielding synthetic transformations applicable to a wide range of heterocyclic systems. Researchers can adapt Protocol 2 by substituting 4-chlorophenol with other nucleophiles—such as thiophenols, anilines, or other heterocyclic alcohols—to rapidly generate a library of novel derivatives for biological screening. The strategic functionalization of this pyrazine building block opens a promising avenue for the development of next-generation agrochemicals with potentially unique modes of action and improved physicochemical properties.

References

Application Note & Protocols: Strategic Derivatization of 2-Methyl-3-(trifluoromethyl)pyrazine for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of 2-methyl-3-(trifluoromethyl)pyrazine. This specific pyrazine scaffold is of significant interest in medicinal chemistry due to the unique electronic properties conferred by its substituents. The electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group create a challenging yet synthetically rich platform. This document outlines two primary, field-proven strategies for functionalization: (1) direct C–H arylation of the pyrazine core via palladium catalysis and (2) radical-based functionalization of the pyrazine ring using Minisci-type reactions. The causality behind experimental design, regioselectivity, and reaction mechanisms is explained in detail. Each section includes step-by-step protocols, data interpretation guidelines, and visual workflows to empower researchers in the development of novel compounds.

Introduction: The Strategic Value of the this compound Scaffold

Pyrazine derivatives are foundational scaffolds in numerous FDA-approved drugs and agrochemicals, prized for their metabolic stability and ability to participate in crucial hydrogen bonding interactions.[1][2] The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability due to its high lipophilicity and electron-withdrawing nature.[3]

The target molecule, this compound, presents a unique electronic profile. The electron-donating methyl group at the C2 position and the potent electron-withdrawing CF₃ group at the C3 position create a polarized aromatic system. This electronic push-pull dynamic deactivates the pyrazine ring towards classical electrophilic aromatic substitution but simultaneously activates it for nucleophilic attack and, more importantly, for modern C–H functionalization and radical addition reactions.[4] Understanding this reactivity profile is critical for designing selective and high-yield derivatization strategies. This guide focuses on harnessing this unique reactivity for the synthesis of novel, high-value compounds.

Reactivity Profile and Regioselectivity

The key to successfully derivatizing this scaffold lies in predicting which positions on the pyrazine ring are most reactive.

  • Pyrazine Ring C–H Bonds (C5 and C6): The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms.[3] The powerful inductive effect of the adjacent CF₃ group further depletes electron density, making the C5 and C6 positions highly susceptible to attack by nucleophilic radicals (Minisci reaction) and amenable to certain transition-metal-catalyzed C–H activation pathways.[5][6]

  • Methyl Group C–H Bonds: While the benzylic-like protons of the methyl group can be functionalized under radical conditions (e.g., radical bromination), this guide will focus on the more synthetically versatile C-H bonds of the aromatic core.

This inherent electronic bias allows for predictable and regioselective synthesis, avoiding the complex isomeric mixtures that often plague heterocyclic chemistry.[7]

Strategic Derivatization Workflows

The following sections detail two powerful and reliable strategies for expanding the complexity of the this compound core.

G cluster_0 Starting Material cluster_1 Derivatization Strategies cluster_2 Novel Compounds start This compound strategy1 Strategy 1: Pd-Catalyzed C-H Arylation start->strategy1 C-H Activation strategy2 Strategy 2: Minisci Radical Alkylation start->strategy2 Radical Addition product1 C5/C6-Aryl Pyrazines strategy1->product1 product2 C5/C6-Alkyl Pyrazines strategy2->product2

Caption: High-level workflow for the derivatization of the target pyrazine.

Strategy 1: Palladium-Catalyzed Direct C–H Arylation

Direct C–H arylation is a powerful, atom-economical method for forming C–C bonds, avoiding the need for pre-functionalization (e.g., halogenation or borylation) of the pyrazine starting material.[6][8] Palladium catalysis is particularly effective for electron-deficient heterocycles.[9][10]

Mechanism & Rationale: The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism. The electron-deficient nature of the pyrazine C–H bonds at the C5 and C6 positions facilitates this step. A palladium(II) catalyst, such as Pd(OAc)₂, coordinates to the heterocycle. A base or an oxidant then facilitates the removal of a proton and the formation of a palladacycle intermediate. This intermediate undergoes reductive elimination with an aryl halide (e.g., bromo- or iodoarene) to form the desired C–C bond and regenerate the active Pd(II) catalyst. The use of silver salts as oxidants is often key to success under ligand-free conditions.[6]

G cluster_workflow Protocol: Pd-Catalyzed C-H Arylation prep 1. Reagent Preparation - Add Pyrazine, Aryl Halide, Pd(OAc)₂, Ag₂CO₃ to flask setup 2. Reaction Setup - Add solvent (e.g., t-BuOH) - Seal vessel and purge with N₂ prep->setup react 3. Thermal Reaction - Heat to 100-120 °C - Stir for 12-24 h setup->react monitor 4. Monitoring - TLC or GC-MS analysis of aliquots react->monitor monitor->react Incomplete? workup 5. Workup - Cool to RT - Filter through Celite - Concentrate filtrate monitor->workup Complete purify 6. Purification - Column Chromatography (Silica gel) workup->purify

Caption: Experimental workflow for direct C-H arylation.

Protocol 1: Palladium-Catalyzed C5/C6 Arylation

Objective: To synthesize 2-Methyl-5-phenyl-3-(trifluoromethyl)pyrazine.

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Silver(I) Carbonate (Ag₂CO₃)

  • tert-Butanol (t-BuOH), anhydrous

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Nitrogen or Argon gas supply

  • Standard glassware, Celite, silica gel

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add iodobenzene (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.05 mmol, 5 mol%), and Silver(I) carbonate (2.0 mmol, 2.0 equiv).

  • Solvent and Inerting: Add anhydrous t-BuOH (5 mL). Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 110 °C. Stir vigorously for 18-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 4:1 Hexanes:EtOAc) or GC-MS. The starting material should be consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) or ethyl acetate (EtOAc) and filter through a pad of Celite to remove palladium black and silver salts. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate to afford the pure product.

Data & Expected Outcome:

ParameterValue
Catalyst Loading 5 mol% Pd(OAc)₂
Reagents Aryl Iodide (1.2 equiv), Ag₂CO₃ (2.0 equiv)
Solvent t-BuOH or DMSO
Temperature 100 - 120 °C
Time 18 - 24 h
Typical Yield 60 - 85%

Causality Insights:

  • Why Ag₂CO₃? The silver salt acts as both a base and an oxidant. It is crucial for the C–H activation step and for re-oxidizing Pd(0) back to the active Pd(II) state in the catalytic cycle.[6]

  • Why t-BuOH? High-boiling, polar aprotic solvents like t-BuOH or DMSO are often required to ensure solubility of the reagents and to reach the necessary temperatures for C–H activation.

  • Why Aryl Iodide? While aryl bromides can be used, aryl iodides are generally more reactive in palladium-catalyzed cross-coupling reactions due to the weaker C-I bond, often leading to higher yields and shorter reaction times.[8]

Strategy 2: Minisci-Type Radical Functionalization

The Minisci reaction is a classic and highly effective method for the direct functionalization of electron-deficient heterocycles.[4] It involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring.[5] This reaction is exceptionally well-suited for our target molecule due to the highly electron-deficient nature of the pyrazine ring.

Mechanism & Rationale: The reaction is initiated by the generation of a carbon-centered radical from a suitable precursor (e.g., a carboxylic acid).[4] A common method involves the oxidative decarboxylation of a carboxylic acid using a silver(I) catalyst and a strong oxidant like ammonium persulfate ((NH₄)₂S₂O₈). The pyrazine is protonated under the acidic reaction conditions, which lowers its LUMO energy and makes it highly receptive to attack by the nucleophilic radical.[5] The radical adds preferentially to the most electron-deficient positions (C5 and C6). The resulting radical cation is then oxidized to rearomatize, yielding the final functionalized pyrazine.

G cluster_workflow Protocol: Minisci-Type Alkylation prep 1. Reagent Preparation - Dissolve Pyrazine in DCM/TFA mixture setup 2. Radical Precursor - Add Carboxylic Acid and AgNO₃ prep->setup react 3. Radical Generation - Add (NH₄)₂S₂O₈ solution - Heat to 40-60 °C setup->react monitor 4. Monitoring - TLC or LC-MS analysis react->monitor monitor->react Incomplete? workup 5. Workup - Quench with Na₂S₂O₃ - Basify with aq. NaHCO₃ - Extract with DCM monitor->workup Complete purify 6. Purification - Column Chromatography workup->purify

Caption: Experimental workflow for the Minisci reaction.

Protocol 2: Minisci-Type tert-Butylation

Objective: To synthesize 2-Methyl-5-(tert-butyl)-3-(trifluoromethyl)pyrazine.

Materials:

  • This compound

  • Pivalic Acid (2,2-Dimethylpropanoic acid)

  • Silver(I) Nitrate (AgNO₃)

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous solutions of Sodium Bicarbonate (NaHCO₃) and Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • Vessel Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a mixture of DCM (5 mL) and TFA (1 mL). Stir to ensure complete dissolution and protonation of the pyrazine.

  • Reagent Addition: To the stirred solution, add pivalic acid (3.0 mmol, 3.0 equiv) followed by silver(I) nitrate (0.2 mmol, 20 mol%).

  • Initiation: In a separate flask, prepare a solution of ammonium persulfate (2.5 mmol, 2.5 equiv) in water (3 mL). Add this solution dropwise to the reaction mixture over 10 minutes. The reaction is often exothermic.

  • Reaction: Heat the biphasic mixture to 40 °C and stir vigorously for 2-4 hours. The progress can be monitored by LC-MS.

  • Workup & Quenching: After completion, cool the mixture to room temperature. Carefully add saturated aqueous Na₂S₂O₃ to quench the excess persulfate oxidant.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the aqueous layer is basic (pH ~8-9) to neutralize the TFA.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexanes:EtOAc gradient) to isolate the desired alkylated pyrazine.

Data & Expected Outcome:

ParameterValue
Radical Source Pivalic Acid (3.0 equiv)
Catalyst/Oxidant AgNO₃ (20 mol%), (NH₄)₂S₂O₈ (2.5 equiv)
Solvent System DCM/TFA/H₂O (biphasic)
Temperature 40 °C
Time 2 - 4 h
Typical Yield 70 - 90%

Causality Insights:

  • Why TFA? Strong acid is required to protonate one of the pyrazine nitrogens. This protonation significantly lowers the energy of the LUMO, making the ring much more electrophilic and thus reactive towards the incoming nucleophilic radical.[5]

  • Why Silver Nitrate? The Ag(I) salt catalyzes the oxidative decarboxylation of the pivalic acid by the persulfate, initiating the formation of the tert-butyl radical.[4]

  • Why Persulfate? Ammonium persulfate is a powerful oxidant required to generate the Ag(II) species that drives the radical formation and to facilitate the final rearomatization step.[5]

Conclusion

The this compound scaffold, while electronically complex, is amenable to highly selective and efficient derivatization using modern synthetic methods. Palladium-catalyzed C–H arylation provides a direct route to biaryl structures, while the Minisci reaction offers a robust platform for introducing a wide variety of alkyl groups. By understanding the underlying electronic properties of the substrate and the mechanisms of these powerful reactions, researchers can rationally design and execute synthetic strategies to generate diverse libraries of novel compounds for applications in drug discovery and materials science.

References

Reaction conditions for coupling reactions with 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Methyl-3-(trifluoromethyl)pyrazine

Introduction: The Strategic Importance of the Pyrazine Core

Pyrazine derivatives are a vital class of nitrogen-containing heterocycles, frequently incorporated into pharmaceuticals, agrochemicals, and functional materials.[1] Their electron-deficient nature, a consequence of the two nitrogen atoms in the aromatic ring, imparts unique chemical properties.[1][2] The molecule at the center of this guide, this compound, presents a particularly interesting scaffold for synthetic chemists. The interplay between the weakly electron-donating methyl group and the powerfully electron-withdrawing trifluoromethyl (CF₃) group creates a distinct electronic environment that significantly influences its reactivity in cross-coupling reactions.[3][4] The CF₃ group, in particular, enhances the electrophilicity of the pyrazine ring, often facilitating the crucial oxidative addition step in palladium-catalyzed cycles.[3]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both mechanistic insights and field-proven protocols for the successful execution of coupling reactions with this valuable building block. We will explore the nuances of various palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, offering a comprehensive toolkit for the synthesis of novel pyrazine-containing compounds.

Pillar 1: Mechanistic Causality in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, fundamentally relying on a catalytic cycle involving a palladium center that oscillates between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle initiates with the insertion of a low-ligated, electron-rich Pd(0) complex into the carbon-halogen bond of the (halo)pyrazine. The electron-deficient character of the this compound ring makes it an excellent electrophile, generally favoring this rate-limiting step.

  • Transmetalation (for Suzuki, Negishi, Stille): The organometallic coupling partner (e.g., organoboron, organozinc, or organotin) transfers its organic moiety to the Pd(II) center, displacing the halide. This step requires activation by a base in the case of Suzuki-Miyaura coupling.[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst.[7]

The choice of ligand is critical. Ligands stabilize the palladium catalyst, modulate its reactivity, and facilitate specific steps of the catalytic cycle. For electron-deficient heterocycles like pyrazines, electron-rich and sterically hindered phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.[8][9][10]

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L_n->OxAdd Ar-X Trans Transmetalation Complex OxAdd->Trans R-M (Base) RedEl Product Complex Trans->RedEl Isomerization RedEl->Pd(0)L_n Reductive Elimination (Ar-R) Product_output Coupled Product Pyrazine-R RedEl->Product_output ArX_input Pyrazine-X ArX_input->OxAdd RM_input Coupling Partner (e.g., R-B(OH)₂) RM_input->Trans

Figure 1: General Pd-Catalyzed Cross-Coupling Cycle.

Pillar 2: Validated Protocols and Application Notes

The following sections provide detailed, step-by-step protocols for key coupling reactions. These are designed as robust starting points for optimization. For these protocols, we will assume the starting material is a halogenated derivative, such as 5-bromo-2-methyl-3-(trifluoromethyl)pyrazine .

Application Note 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the pyrazine core and various aryl or vinyl groups. The choice of a modern, bulky biarylphosphine ligand and a suitable pre-catalyst is often key to achieving high yields, especially with electron-deficient heterocycles.[6][10] Microwave irradiation can significantly reduce reaction times.[8]

Suzuki_Workflow start Start reagents Combine Reactants: - Bromo-Pyrazine - Boronic Acid - Base (K₂CO₃) - Solvent (Dioxane/H₂O) start->reagents degas Degas Mixture (N₂ or Ar sparging) reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat Reaction (e.g., 100 °C, 12h) catalyst->heat workup Aqueous Workup (Dilute, Extract with EtOAc) heat->workup purify Purify (Silica Gel Chromatography) workup->purify end Final Product purify->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
  • Reaction Setup: To a dry microwave vial, add 5-bromo-2-methyl-3-(trifluoromethyl)pyrazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of ~0.1 M.

  • Catalyst Addition: Add the palladium catalyst and ligand. A reliable system is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 2-5 mol%) or a combination of a palladium source like Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a ligand like SPhos (4 mol%).[9][10]

  • Degassing: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes, or alternatively, heat in a conventional oil bath at 90-110 °C for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

ParameterConditionRationale / Comment
Palladium Source Pd(OAc)₂, Pd(dppf)Cl₂, SPhos G2Pre-catalysts like SPhos G2 offer high activity and stability.[10]
Ligand SPhos, XPhos, dppfBulky, electron-rich phosphines accelerate reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is often more effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe aqueous component is crucial for activating the boronic acid.
Temperature 80 - 120 °CHigher temperatures are often needed to drive the reaction to completion.
Application Note 2: Sonogashira C-C (Alkynylation) Coupling

The Sonogashira reaction provides a powerful route to alkynyl-substituted pyrazines, which are valuable intermediates for further functionalization or as components in conjugated materials. The classic conditions involve a dual catalyst system of palladium and copper(I) iodide.[11]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-bromo-2-methyl-3-(trifluoromethyl)pyrazine (1.0 eq) in a suitable solvent such as anhydrous THF or DMF.

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 eq) to the solution.

  • Catalyst Addition: Add the palladium catalyst, typically Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and the co-catalyst, Copper(I) iodide (CuI, 1-3 mol%).

  • Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), typically 2.0-3.0 equivalents. The base is crucial for deprotonating the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

ParameterConditionRationale / Comment
Palladium Source PdCl₂(PPh₃)₂, Pd(OAc)₂PdCl₂(PPh₃)₂ is a common and reliable choice for this reaction.
Co-catalyst Copper(I) Iodide (CuI)CuI facilitates the formation of a copper acetylide intermediate.
Base Et₃N, DIPEA, PiperidineActs as both a base and can serve as a solvent.[12]
Solvent THF, DMF, Toluene, Et₃NAnhydrous conditions are important for preventing side reactions.
Temperature 25 - 60 °CReactions are often facile and can proceed at room temperature.
Application Note 3: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of a wide array of arylamines.[7] For an electron-deficient substrate like the target pyrazine, this reaction requires a carefully selected catalyst system, typically involving a palladium source and a specialized, sterically hindered biarylphosphine ligand.[10][13]

Buchwald_Workflow start Start reagents Combine in Glovebox: - Bromo-Pyrazine, Amine - Base (NaOtBu) - Pd Pre-catalyst, Ligand - Solvent (Toluene) start->reagents seal Seal Reaction Vessel reagents->seal heat Heat Reaction (e.g., 100 °C, 16h) seal->heat quench Cool and Quench (e.g., with H₂O or sat. NH₄Cl) heat->quench workup Aqueous Workup (Filter through Celite, Extract) quench->workup purify Purify (Silica Gel Chromatography) workup->purify end Final Product purify->end

Figure 3: Experimental Workflow for Buchwald-Hartwig Amination.
  • Reaction Setup (Inert Atmosphere): In a glovebox, charge an oven-dried vial with 5-bromo-2-methyl-3-(trifluoromethyl)pyrazine (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).

  • Reagent Addition: Add the strong base, sodium tert-butoxide (NaOtBu, 1.2-1.5 eq). Add the amine coupling partner (1.1-1.3 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a substrate concentration of ~0.1-0.2 M.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture with vigorous stirring at 80-110 °C for 12-24 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding water or saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and filter the mixture through a pad of Celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution. Purify the resulting crude material by flash column chromatography.

ParameterConditionRationale / Comment
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pre-catalystsPre-catalysts (e.g., XPhos Pd G3) are often more air-stable and efficient.[10]
Ligand XPhos, RuPhos, BrettPhosSterically demanding ligands are essential to promote C-N reductive elimination.[13]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are mandatory.
Temperature 80 - 110 °CElevated temperatures are typically necessary.

Pillar 3: Concluding Remarks and Future Outlook

The functionalization of the this compound scaffold via palladium-catalyzed cross-coupling reactions offers a robust and highly adaptable platform for the synthesis of novel molecular entities. The protocols outlined in this guide provide a solid foundation for exploration. Researchers are encouraged to screen various combinations of ligands, bases, and solvents to optimize conditions for their specific substrates, as subtle electronic and steric differences in coupling partners can significantly impact reaction efficiency.[8][14] The continued development of more active and stable catalyst systems will undoubtedly further expand the synthetic utility of this valuable heterocyclic core.[15][16]

References

GC-MS Analysis of Pyrazine Derivatives: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine derivatives are a crucial class of heterocyclic aromatic compounds that significantly influence the flavor and aroma profiles of numerous food products, particularly those undergoing thermal processing.[1][2] They are also important structural motifs in many pharmaceutical agents.[1] This document provides a detailed application note and a robust protocol for the analysis of pyrazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation to data interpretation, to provide researchers, scientists, and drug development professionals with a comprehensive guide grounded in scientific integrity.

Introduction: The Significance of Pyrazine Derivatives

Pyrazines are nitrogen-containing heterocyclic compounds that are pivotal to the sensory experience of many foods and beverages.[2] Formed primarily through the Maillard reaction between amino acids and reducing sugars at elevated temperatures, they impart characteristic roasted, nutty, and toasted aromas.[2] Common examples include 2,3,5-trimethylpyrazine, which enhances chocolate flavors, and 2-ethyl-3-methylpyrazine, known for its nutty and earthy notes in peanut products.[3] Beyond the realm of food science, the pyrazine ring is a key structural component in various pharmaceuticals, making its accurate identification and quantification essential for quality control and drug development.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like pyrazines due to its high sensitivity and selectivity.[1][4] However, the inherent volatility of these compounds and the complexity of sample matrices present unique analytical challenges. This guide provides field-proven insights and detailed protocols to navigate these challenges effectively.

Experimental Workflow and Core Principles

The successful analysis of pyrazine derivatives by GC-MS hinges on a systematic and optimized workflow. Each step, from sample preparation to data analysis, is critical for achieving accurate and reproducible results. The following diagram illustrates the logical flow of the analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Food, Pharma, etc.) Spiking Internal Standard Spiking (e.g., Deuterated Pyrazines) Sample->Spiking Ensures accuracy Extraction Extraction (HS-SPME, LLE, SPE) Spiking->Extraction Corrects for variability Injection GC Injection (Splitless Mode) Extraction->Injection Isolates analytes Separation Chromatographic Separation (Capillary Column) Injection->Separation Introduces sample Detection Mass Spectrometry (EI, SIM/Scan Mode) Separation->Detection Separates compounds Identification Peak Identification (Mass Spectra & Retention Index) Detection->Identification Generates data Quantification Quantification (Calibration Curve) Identification->Quantification Confirms identity Report Reporting Quantification->Report Calculates concentration

Caption: A comprehensive workflow for the GC-MS analysis of pyrazine derivatives.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is paramount to isolate pyrazine derivatives from complex matrices and minimize interferences.[4] The choice of technique depends on the sample type and the volatility of the target analytes.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free and highly effective technique for extracting volatile and semi-volatile pyrazines from solid or liquid samples. It involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber coating.

Protocol: HS-SPME for Pyrazine Analysis in Coffee Beans

  • Sample Preparation: Accurately weigh 1-5 grams of ground coffee beans into a 20 mL headspace vial.[5]

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard, such as a deuterated pyrazine analog (e.g., 2,6-Dimethylpyrazine-d6), to the vial. This is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.[1][6]

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.[5]

  • Incubation and Extraction: Place the vial in a heated agitator. Pre-incubate at 80°C for 20 minutes to facilitate the release of volatile compounds.[7][8] Then, expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace at 50°C for 50 minutes for equilibrium extraction.[7][8]

  • Desorption: Retract the fiber and insert it into the hot GC inlet (250-270°C) for thermal desorption for 5-8 minutes in splitless mode.[5][7]

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

For less volatile pyrazine derivatives or when pre-concentration is required, LLE or SPE may be more suitable.[4]

  • LLE: Involves partitioning pyrazines between the sample (usually in an aqueous phase) and an immiscible organic solvent.

  • SPE: Uses a solid sorbent to selectively adsorb pyrazines from a liquid sample, which are then eluted with a suitable solvent.[4]

GC-MS Instrumentation and Method Parameters

The optimization of GC-MS parameters is critical for achieving good chromatographic separation and sensitive detection of pyrazine derivatives.

Gas Chromatography (GC) Parameters

The following table summarizes typical GC parameters that can be used as a starting point for method development.

ParameterRecommended SettingRationale
Injector Splitless mode, 250-270°C[1][6]Maximizes the transfer of analytes to the column, enhancing sensitivity.
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/min[1][6]Provides good separation efficiency and is inert.
Column DB-WAX or DB-5ms (e.g., 60 m x 0.25 mm, 0.25 µm)[5][6]A polar column like DB-WAX is often preferred for good separation of polar pyrazines. A non-polar DB-5ms can also be effective.
Oven Program Initial: 40-60°C, hold for 2-5 min; Ramp: 3-10°C/min to 230-250°C; Final hold: 5 min[1][6][9]A slow initial ramp rate improves the separation of volatile pyrazines.
Mass Spectrometry (MS) Parameters

The mass spectrometer settings determine the sensitivity and selectivity of the analysis.

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI) at 70 eV[1][6]Standard ionization energy that produces reproducible fragmentation patterns for library matching.
Ion Source Temp. 230°C[1][5][6]Ensures analytes remain in the gas phase and prevents contamination.
Quadrupole Temp. 150°C[1][6]Maintains stable ion transmission.
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)[1][5]Full Scan is used for qualitative analysis and identification of unknown pyrazines. SIM mode significantly increases sensitivity for quantitative analysis by monitoring only specific ions for target analytes.

Data Analysis and Interpretation

Peak Identification

The identification of pyrazine derivatives is a two-step process:

  • Mass Spectral Matching: The obtained mass spectrum of an unknown peak is compared against a reference library such as the NIST (National Institute of Standards and Technology) database.

  • Retention Index (RI) Comparison: Due to the fact that many pyrazine isomers have very similar mass spectra, relying solely on spectral matching can lead to misidentification.[10][11] Therefore, comparing the experimental retention index of a peak with published RI values on the same or similar GC column is crucial for confident identification.[10][12]

Characteristic Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), alkylpyrazines often exhibit characteristic fragmentation patterns dominated by the cleavage of the alkyl side chain.[12] A common fragmentation is the cleavage of the C-C bond beta to the pyrazine ring.[12]

Table of Common Pyrazine Derivatives and Their Characteristic Ions:

Pyrazine DerivativeMolecular Weight ( g/mol )Key Fragment Ions (m/z)
2-Methylpyrazine94.1194, 93, 67, 42
2,5-Dimethylpyrazine108.14108, 107, 67, 42
2,6-Dimethylpyrazine108.14108, 107, 67, 42
2,3,5-Trimethylpyrazine122.17122, 121, 107, 81
2-Ethyl-3,5-dimethylpyrazine136.20136, 121, 108, 94
Quantification

For accurate quantification, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the target pyrazines and a constant concentration of the internal standard.[6] The concentration of each pyrazine in the samples is then calculated using the linear regression equation derived from the calibration curve.[1]

Troubleshooting Common Issues

Even with a robust protocol, analytical challenges can arise. The following decision tree provides a systematic approach to troubleshooting common problems in pyrazine analysis.

Caption: A troubleshooting decision tree for common issues in GC-MS analysis of pyrazines.

Conclusion

The GC-MS analysis of pyrazine derivatives is a powerful technique with broad applications in the food, flavor, and pharmaceutical industries. By understanding the principles behind each step of the analytical workflow and implementing robust, validated protocols, researchers can achieve accurate and reliable results. The use of appropriate sample preparation techniques, such as HS-SPME, coupled with optimized GC-MS parameters and careful data interpretation, is key to overcoming the challenges associated with these volatile and often isomeric compounds. This guide provides a solid foundation for both novice and experienced scientists to develop and execute successful pyrazine analyses.

References

High-Performance Liquid Chromatography (HPLC) Purification Protocol for 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the purification of 2-Methyl-3-(trifluoromethyl)pyrazine. This pyrazine derivative, featuring both methyl and trifluoromethyl substitutions, presents unique challenges and opportunities for chromatographic separation. The protocol herein is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications. We will delve into the rationale behind method development, from column and mobile phase selection to optimization strategies, ensuring scientific integrity and reproducibility.

Introduction

Pyrazine derivatives are a critical class of N-heterocyclic compounds prevalent in the fields of medicinal chemistry, agrochemicals, and flavor science.[1][2] Their unique chemical structures often impart significant biological activity. This compound (MW: 162.11 g/mol , Formula: C₆H₅F₃N₂) is a compound of interest due to the presence of the trifluoromethyl (CF₃) group—a substituent known to enhance metabolic stability, binding affinity, and cell permeability in drug candidates.[3][4]

Achieving high purity (>99%) of such active pharmaceutical ingredients (APIs) or intermediates is non-negotiable for accurate biological assays, formulation studies, and regulatory submission. HPLC is the premier technique for this purpose, offering high-resolution separation and scalability. This guide provides a validated starting protocol for the purification of this compound, grounded in an understanding of its physicochemical properties.

Physicochemical Properties and Chromatographic Considerations

A successful purification strategy begins with an analysis of the target molecule's properties.

  • Structure and Polarity: this compound possesses a moderately polar pyrazine core with two nitrogen atoms capable of acting as hydrogen bond acceptors. The trifluoromethyl group is highly electronegative and hydrophobic, while the methyl group is nonpolar. This combination of features makes the molecule well-suited for reversed-phase chromatography, where separation is driven by hydrophobic interactions.

  • UV Absorbance: The aromatic pyrazine ring contains π-electrons that absorb ultraviolet (UV) light, making UV detection an ideal method for monitoring the separation. Pyrazine and its derivatives typically exhibit strong absorbance in the 260-280 nm range.[5][6][7] A photodiode array (PDA) detector is recommended to confirm the optimal detection wavelength and assess peak purity across a spectrum.

  • Interactions with Stationary Phase: As a basic heterocycle, the pyrazine nitrogens can interact with acidic residual silanol groups on standard silica-based HPLC columns, potentially leading to peak tailing.[5] To counteract this, an acidic modifier in the mobile phase is essential.

HPLC Method Development: Rationale and Strategy

The choice of chromatographic conditions is paramount for achieving optimal separation. Reversed-phase HPLC is the method of choice.

Stationary Phase Selection

The stationary phase provides the primary mechanism for separation. Two column chemistries are recommended to provide robust purification options.

  • Primary Column (Workhorse): C18 (Octadecyl Silane)

    • Rationale: C18 columns are the most versatile and widely used stationary phases in reversed-phase HPLC.[8][9] They separate analytes based on hydrophobicity. The nonpolar C18 chains will interact effectively with the overall structure of the target molecule. This is the recommended starting point for nearly all RP-HPLC development.

  • Alternative Column (Orthogonal Selectivity): PFP (Pentafluorophenyl)

    • Rationale: For challenging separations where impurities co-elute with the main peak on a C18 column, a PFP phase offers a powerful alternative. Fluorinated phases provide different selectivity compared to standard alkyl phases.[8][9] They can engage in multiple interaction modes, including hydrophobic, π–π, and dipole-dipole interactions, which can be particularly effective for separating fluorinated compounds like this compound from closely related impurities.[10]

Mobile Phase Selection

The mobile phase composition dictates the retention and elution of the analyte.

  • Solvent System: A gradient of water (Solvent A) and a less polar organic solvent (Solvent B) will be used.

    • Acetonitrile (MeCN) is recommended as the organic modifier (Solvent B). It generally provides sharper peaks, lower backpressure, and better UV transparency compared to methanol.[1][6]

  • Mobile Phase Modifier:

    • Rationale: The addition of an acid is critical to ensure reproducible chromatography and excellent peak shape. The acid serves to protonate the basic nitrogen atoms on the pyrazine ring, preventing their interaction with free silanol groups on the silica surface.

    • Recommendation: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) . Formic acid is often preferred for mass spectrometry (MS) compatibility, while TFA can sometimes offer superior peak shape due to its strength as an ion-pairing agent.

Detailed Purification Protocol

This section provides a step-by-step methodology for the purification of this compound.

Instrumentation and Materials
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a PDA or multi-wavelength UV detector.

  • Columns:

    • C18, 5 µm particle size, ≥10 mm ID x 250 mm length.

    • PFP, 5 µm particle size, ≥10 mm ID x 250 mm length.

  • Solvents & Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic Acid (≥98%), crude this compound sample.

  • Glassware & Consumables: Volumetric flasks, beakers, filtered collection vessels, 0.22 µm syringe filters.

Reagent Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Sample Preparation
  • Prepare a stock solution of the crude this compound at a concentration of 10 mg/mL in acetonitrile.

  • Sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

HPLC Method Parameters

The following table outlines the starting conditions for the purification.

ParameterRecommended Condition
Column C18 (or PFP), 5 µm, 10 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 5.0 mL/min
Column Temperature 30 °C
Detection PDA at 270 nm (scan range 210-400 nm)
Injection Volume 100 - 500 µL (dependent on mass load)
Gradient Program Time (min)
0.0
2.0
15.0
18.0
18.1
22.0
Purification Workflow Diagram

The overall process from sample preparation to final product isolation is illustrated below.

HPLC_Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing SamplePrep Crude Sample Dissolution & Filtration ScoutRun Analytical Scout Run (Small Injection) SamplePrep->ScoutRun MobilePhase Mobile Phase Preparation (A & B) SystemEquil System Equilibration (Initial %B) MobilePhase->SystemEquil SystemEquil->ScoutRun PrepRun Preparative Run (Mass Loading) ScoutRun->PrepRun Determine RT FractionCollect Fraction Collection (Triggered by UV Signal) PrepRun->FractionCollect PurityCheck Purity Analysis of Fractions FractionCollect->PurityCheck Pooling Pooling of Pure Fractions PurityCheck->Pooling If pure SolventEvap Solvent Evaporation (Rotovap) Pooling->SolventEvap FinalProduct Isolated Pure Product (>99%) SolventEvap->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Step-by-Step Procedure
  • System Equilibration: Purge the pump lines and equilibrate the column with the initial mobile phase conditions (20% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Analytical Scout Run: Inject a small volume (e.g., 5 µL) of the prepared sample to determine the retention time (RT) of this compound and assess the separation from impurities.

  • Preparative Run: Based on the scout run, calculate the appropriate injection volume for the desired mass load. Inject the sample and begin the gradient run.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the target peak begins to rise from the baseline and stop collecting just after it returns. Use automated fraction collection based on UV threshold if available.

  • Post-Purification Analysis: Re-inject a small aliquot of the collected fraction(s) using the same analytical method to confirm purity.

  • Product Isolation: Pool the fractions that meet the desired purity specification. Remove the organic solvent (acetonitrile) and water using a rotary evaporator to yield the purified solid compound.

Method Optimization and Troubleshooting

  • Poor Resolution: If the target peak co-elutes with an impurity, first try decreasing the gradient slope (e.g., extend the gradient time from 15 to 25 minutes). This gives more time for separation. If this fails, switching to the PFP column is the recommended next step to exploit different selectivity.

  • Peak Tailing: If significant peak tailing is observed, ensure the mobile phase modifier (formic acid) is at the correct concentration. Tailing for basic compounds like pyrazines is often due to interaction with the silica backbone, which is suppressed at low pH.[5]

  • High Backpressure: This can be caused by a blocked frit or column contamination. Always filter samples before injection. If pressure remains high, reverse-flush the column (after disconnecting it from the detector) according to the manufacturer's instructions.

Conclusion

This application note presents a comprehensive and scientifically-grounded protocol for the HPLC purification of this compound. By utilizing a standard C18 stationary phase with an acidified water/acetonitrile mobile phase, high-purity material can be reliably obtained. The inclusion of a PFP column as an orthogonal alternative provides a powerful tool for resolving more complex impurity profiles. This robust methodology will enable researchers to confidently purify this and structurally similar compounds, advancing their work in drug discovery and development.

References

Application Notes & Protocols: The Strategic Role of the Trifluoromethyl Group in Pyrazine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. A key strategy in optimizing these molecules involves the incorporation of the trifluoromethyl (CF3) group. This guide provides an in-depth analysis of the multifaceted role of the CF3 group in pyrazine-based pharmaceuticals. We will explore its profound impact on physicochemical properties, metabolic stability, and target binding affinity. Furthermore, this document furnishes detailed, field-proven protocols for the synthesis of trifluoromethylated pyrazines and the in vitro assessment of their metabolic fate, providing a comprehensive resource for drug discovery and development.

The Trifluoromethyl Group: A "Super-Methyl" in Drug Design

The strategic substitution of a methyl group (–CH3) or a hydrogen atom with a trifluoromethyl group (–CF3) is a cornerstone of modern medicinal chemistry.[1] The CF3 group is often considered a "bioisostere" of a methyl group but possesses unique electronic and steric properties that impart significant advantages.[1] Its high electronegativity, conferred by the three fluorine atoms, creates a strong electron-withdrawing effect, while its larger size can lead to more favorable hydrophobic interactions within a target protein's binding pocket.[2][3]

In the context of the pyrazine ring, a nitrogen-containing heterocycle, these properties are particularly impactful. The CF3 group can modulate the basicity of the pyrazine nitrogens, influence the molecule's overall lipophilicity, and, critically, block sites of metabolic attack.[4][5]

Core Impact on Pharmaceutical Properties

The introduction of a CF3 group onto a pyrazine scaffold instigates a cascade of changes in the molecule's properties, which are critical for its journey to becoming a viable drug candidate.[2][6]

Modulation of Physicochemical Properties
  • Lipophilicity: The CF3 group is highly lipophilic, significantly increasing a molecule's solubility in non-polar environments (Hansch π value of +0.88).[3] This enhanced lipophilicity can improve a drug's ability to permeate biological membranes, including the blood-brain barrier, which is essential for absorption and distribution to the site of action.[5][7]

  • Acidity/Basicity (pKa): As a powerful electron-withdrawing group, the CF3 moiety lowers the electron density of the pyrazine ring.[8] This decreases the basicity of the ring nitrogens, lowering their pKa. This modulation is crucial as it affects the ionization state of the drug at physiological pH, which in turn influences solubility, receptor binding, and cell permeability.[1][4]

  • Molecular Conformation: The steric bulk of the CF3 group, which is larger than a methyl group, can influence the molecule's preferred conformation.[2][3] This can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its intended target.[7]

Enhancement of Metabolic Stability

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[5][7][9] Aromatic and benzylic C-H bonds are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, leading to rapid drug clearance.[9][10]

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol for a C-H bond).[3] Replacing a metabolically vulnerable methyl group or hydrogen on the pyrazine ring with a CF3 group effectively blocks this metabolic hotspot.[3][9] This resistance to enzymatic cleavage leads to:

  • Longer drug half-life (t½) [9][10]

  • Improved bioavailability [7]

  • Reduced patient-to-patient variability in drug exposure

The following table illustrates the typical impact of CF3 substitution on key drug properties compared to a non-fluorinated analogue.

PropertyPyrazine-CH3 (Hypothetical)Pyrazine-CF3 (Hypothetical)Rationale for Change
Lipophilicity (logP) 2.02.8 - 3.2CF3 group is significantly more lipophilic than CH3.[3]
pKa (of ring nitrogen) 1.5< 1.0Strong electron-withdrawing nature of CF3 reduces basicity.[1]
Metabolic Half-life (t½) ShortLongC-F bonds are resistant to CYP450-mediated oxidation.[3][9]
Intrinsic Clearance (CLint) HighLowBlocking a primary site of metabolism reduces clearance rate.[9][10]
Improving Target Binding and Selectivity

The CF3 group can directly participate in and enhance interactions with a biological target.[2][3] Its unique electronic properties allow it to engage in non-canonical interactions, such as orthogonal multipolar interactions and fluorine-specific hydrogen bonds. Furthermore, its lipophilicity promotes favorable hydrophobic interactions within the binding pocket.[2][7] These enhanced binding events can lead to increased potency and selectivity, which is crucial for minimizing off-target side effects.[3][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of trifluoromethylated pyrazines. These protocols are designed to be self-validating, with clear steps and justifications for experimental choices.

Protocol: Synthesis of a 2-Trifluoromethylpyrazine Derivative

This protocol outlines a general method for the introduction of a CF3 group onto a pyrazine ring using an electrophilic trifluoromethylating reagent, such as a Togni reagent.[11][12][13] This method is often preferred for its functional group tolerance and relatively mild reaction conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Start with 2-Chloropyrazine Derivative B Dissolve in suitable anhydrous solvent (e.g., DCE) A->B C Add Togni Reagent II (Electrophilic CF3+ source) B->C D Add Copper(I) Catalyst (e.g., CuI) C->D E Heat reaction mixture (e.g., 80-100 °C) under inert gas (N2/Ar) D->E F Cool to RT, Quench (e.g., with aq. NH4Cl) E->F G Extract with Organic Solvent (e.g., EtOAc) F->G H Dry organic layer (e.g., MgSO4) and concentrate G->H I Purify via Flash Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General workflow for the trifluoromethylation of a pyrazine.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the 2-chloropyrazine starting material (1.0 equiv.), Togni's reagent II (1.5 equiv.), and a copper(I) catalyst such as copper(I) iodide (CuI, 0.1 equiv.).[14][15]

    • Causality: The use of oven-dried glassware and an inert atmosphere is critical to prevent moisture from quenching the reagents and catalyst. Togni's reagent serves as an electrophilic "CF3+" source.[11][12] The copper catalyst is essential for facilitating the cross-coupling reaction.[13][14]

  • Solvent Addition and Reaction:

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add anhydrous 1,2-dichloroethane (DCE) via syringe. The volume should be sufficient to create a 0.1-0.2 M solution.

    • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for 12-24 hours.

    • Causality: Anhydrous solvent is crucial. Heating is required to overcome the activation energy of the reaction. Progress should be monitored by TLC or LC-MS to determine when the starting material is consumed.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • Causality: The aqueous quench stops the reaction and dissolves inorganic salts. Extraction isolates the desired organic product from the aqueous phase.

  • Purification and Characterization:

    • Purify the crude product using silica gel flash column chromatography, typically with a hexane/ethyl acetate gradient.

    • Combine the fractions containing the pure product and remove the solvent in vacuo.

    • Confirm the structure and purity of the final 2-trifluoromethylpyrazine product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Causality: Chromatography is necessary to remove unreacted starting materials, byproducts, and residual catalyst. Full characterization is a mandatory step to confirm the identity and purity of the synthesized compound before biological testing.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol assesses the metabolic stability of a newly synthesized trifluoromethylated pyrazine by measuring its rate of depletion when incubated with liver microsomes, which contain a high concentration of CYP enzymes.[16][17][18]

G cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis A Prepare Test Compound Stock (e.g., 1 mM in DMSO) D Pre-warm microsomes and test compound at 37 °C A->D B Prepare Liver Microsome Solution (e.g., Human, Rat) in Buffer B->D C Prepare NADPH Regenerating System E Initiate reaction by adding NADPH solution C->E D->E F Incubate at 37 °C E->F G Take aliquots at time points (0, 5, 15, 30, 60 min) F->G H Quench aliquots with ice-cold Acetonitrile + Internal Standard G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Calculate t½ and Intrinsic Clearance (CLint) J->K

Caption: Workflow for an in vitro metabolic stability assay.

  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM working solution of the trifluoromethylated pyrazine in phosphate buffer (pH 7.4).[16]

    • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[16][17]

    • Cofactor Solution: Prepare an NADPH regenerating system in phosphate buffer. This is crucial as NADPH is a required cofactor for CYP450 enzyme activity.[17][19]

    • Stopping Solution: Prepare ice-cold acetonitrile (ACN) containing an internal standard (a structurally similar, stable compound used for analytical normalization).

    • Causality: The final concentration of the test compound should be below its Michaelis-Menten constant (Km) to ensure first-order kinetics.[16] An NADPH regenerating system provides a sustained supply of the cofactor for the duration of the incubation.[19] The internal standard corrects for variations in sample processing and instrument response.

  • Incubation Procedure:

    • In a 96-well plate, add the liver microsome solution to designated wells.

    • Add the test compound working solution and pre-incubate the plate at 37 °C for 5-10 minutes to equilibrate the temperature.[9]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution. The T=0 time point sample is taken immediately by transferring an aliquot to a separate plate containing the stopping solution.[9][16]

    • Incubate the plate at 37 °C with gentle shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the reaction wells to the stopping solution plate.[9]

    • Causality: 37 °C is used to mimic physiological temperature. The time course allows for the determination of the rate of compound depletion. Quenching with cold ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Analysis:

    • Centrifuge the quenched sample plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.

    • Causality: LC-MS/MS provides the high sensitivity and selectivity required to accurately measure drug concentrations in a complex biological matrix.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line from the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).

    • Causality: A longer half-life and lower intrinsic clearance value indicate greater metabolic stability, a desirable characteristic often conferred by the trifluoromethyl group.[19]

Case Study: Favipiravir

Favipiravir (Avigan) is an antiviral drug with a pyrazinecarboxamide core structure.[20][21] It contains a fluorine atom at the 6-position, not a trifluoromethyl group, but its discovery highlights the principles of using fluorine to modulate drug properties.[20][22][23] Favipiravir is a prodrug that is converted into its active phosphoribosylated form within cells, where it selectively inhibits the RNA-dependent RNA polymerase of RNA viruses.[21] The electron-withdrawing nature of the fluorine atom on the pyrazine ring is critical to the molecule's electronic properties and its subsequent recognition and metabolism into the active form.[22][23] This case underscores the power of fluorination in designing novel therapeutic agents based on the pyrazine scaffold.

Conclusion

The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists working on pyrazine-based pharmaceuticals. Its strategic incorporation can profoundly and predictably enhance key drug-like properties, including membrane permeability, metabolic stability, and target affinity.[2][3] By blocking sites of metabolism and modulating physicochemical characteristics, the CF3 group often transforms a promising lead compound into a viable drug candidate.[4][24] The protocols provided herein offer a robust framework for the synthesis and evaluation of these important molecules, facilitating the continued development of innovative and effective pyrazine-based therapies.

References

Application Notes and Protocols for the Synthesis of Novel Ligands from 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of novel mono- and bidentate ligands derived from the readily available starting material, 2-Methyl-3-(trifluoromethyl)pyrazine. The strategic functionalization of both the methyl group and the pyrazine ring is explored, providing researchers, scientists, and drug development professionals with a versatile toolkit for generating new molecular entities. The protocols herein emphasize not only the procedural steps but also the underlying chemical principles, ensuring adaptability and success in the laboratory. All methodologies are supported by authoritative literature to uphold scientific integrity.

Introduction: The Pyrazine Scaffold in Modern Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-arrangement, allow it to act as a weak base and engage in various non-covalent interactions.[2] Pyrazine derivatives are found in numerous FDA-approved drugs and are key components of many biologically active compounds.[3] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] This guide focuses on leveraging the reactivity of this compound to create a diverse library of novel ligands with potential applications in coordination chemistry, catalysis, and drug discovery.

Strategic Overview of Synthetic Transformations

The synthetic strategies presented in this guide are centered on two primary modes of functionalization of the starting material, this compound:

  • Modification of the Methyl Group: The methyl group serves as a versatile handle for introducing a variety of coordinating functionalities. Key transformations include oxidation to a carboxylic acid, followed by derivatization to amides, esters, or conversion to an amine via a Curtius rearrangement.

  • Functionalization of the Pyrazine Ring: The pyrazine ring itself can be modified through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkynyl substituents, which can modulate the electronic properties and steric profile of the resulting ligands.

dot graph "synthetic_strategies" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

} Caption: Synthetic pathways for ligand synthesis.

Protocols for Methyl Group Modification

Protocol 1: Oxidation of this compound to 3-(Trifluoromethyl)pyrazine-2-carboxylic acid

This protocol describes the oxidation of the methyl group to a carboxylic acid, a key intermediate for further functionalization. The use of potassium permanganate is a classic and effective method for this transformation on alkyl-substituted pyrazines.[5][6]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in deionized water.

  • Add sodium bicarbonate (2.0 eq) to the solution and heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add potassium permanganate (3.0 eq) in small portions over a period of 1-2 hours. The reaction is exothermic, and the purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue heating the mixture for an additional 2-3 hours, or until the purple color no longer fades.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate through a Buchner funnel. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Slowly acidify the filtrate with concentrated hydrochloric acid to pH 2-3. The product, 3-(Trifluoromethyl)pyrazine-2-carboxylic acid, will precipitate as a white solid.

  • If the solution remains colored from excess permanganate, add a small amount of sodium bisulfite until the color disappears.

  • Collect the precipitated product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

  • The crude product can be recrystallized from an ethanol/water mixture to afford the pure carboxylic acid.

Reactant Molar Mass ( g/mol ) Equivalents Amount
This compound162.111.0(user defined)
Potassium permanganate158.033.0(user defined)
Sodium bicarbonate84.012.0(user defined)
Protocol 2: Synthesis of N-Aryl/Alkyl-3-(trifluoromethyl)pyrazine-2-carboxamides

This protocol details the synthesis of amide-based ligands via the coupling of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid with a primary or secondary amine. Propylphosphonic anhydride (T3P®) is a highly effective and user-friendly coupling reagent for this transformation.[7]

Materials:

  • 3-(Trifluoromethyl)pyrazine-2-carboxylic acid (from Protocol 1)

  • Substituted primary or secondary amine (e.g., 2-aminopyridine, aniline, benzylamine)

  • Propylphosphonic anhydride (T3P®), 50% solution in ethyl acetate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add 3-(Trifluoromethyl)pyrazine-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the stirred suspension.

  • Slowly add the T3P® solution (1.5 eq) dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

dot graph "amide_coupling_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

} Caption: Amide coupling workflow.

Protocols for Pyrazine Ring Functionalization

Protocol 3: Bromination of this compound

This protocol describes the electrophilic bromination of the pyrazine ring. The electron-withdrawing trifluoromethyl group and the electron-donating methyl group will direct the substitution to the available positions on the pyrazine ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid, concentrated

  • Oleum (fuming sulfuric acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and oleum.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add N-Bromosuccinimide (1.1 eq) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Suzuki-Miyaura Cross-Coupling of Bromo-2-methyl-3-(trifluoromethyl)pyrazine

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl substituent onto the pyrazine ring.[1][8]

Materials:

  • Bromo-2-methyl-3-(trifluoromethyl)pyrazine (from Protocol 3)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene

  • Deionized water

  • Schlenk flask or microwave vial

  • Reflux condenser or microwave reactor

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask or microwave vial, add the bromo-2-methyl-3-(trifluoromethyl)pyrazine (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 eq), the phosphine ligand (e.g., PPh₃; 0.04 eq), and the base (e.g., K₂CO₃; 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon).

  • Add the degassed solvent (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C (or use a microwave reactor) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Type Typical Catalyst Typical Ligand Typical Base Typical Solvent
Suzuki-MiyauraPd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O
SonogashiraPd(PPh₃)₂Cl₂, CuIPPh₃Et₃N, DIPEATHF, DMF
StillePd(PPh₃)₄PPh₃(none)Toluene, Dioxane

Characterization of Novel Ligands

The synthesized ligands should be thoroughly characterized to confirm their identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Elemental Analysis: To determine the elemental composition of the final products.

Conclusion

The protocols outlined in this application note provide a robust foundation for the synthesis of a wide array of novel ligands from this compound. By strategically functionalizing either the methyl group or the pyrazine ring, researchers can access a diverse chemical space with significant potential for applications in catalysis, materials science, and drug discovery. The detailed procedures and explanations for the underlying chemistry are intended to empower scientists to not only replicate these methods but also to adapt and expand upon them for their specific research goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-(trifluoromethyl)pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Here, we provide in-depth, experience-driven advice to enhance your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable approach is the condensation reaction between a suitable trifluoromethyl-containing 1,2-dicarbonyl compound and 1,2-diaminopropane. A common precursor for the dicarbonyl moiety is ethyl 4,4,4-trifluoro-3-oxobutanoate, which can be converted to a more reactive intermediate.

Q2: I am experiencing low yields. What are the initial parameters I should investigate?

A2: Low yields can often be attributed to several factors. Begin by scrutinizing the following:

  • Purity of Starting Materials: Ensure your 1,2-diaminopropane and the trifluoromethyl dicarbonyl precursor are of high purity. Impurities can lead to significant side reactions.

  • Reaction Temperature: The condensation reaction is sensitive to temperature. Too low, and the reaction may be incomplete; too high, and you risk decomposition and side product formation.

  • Solvent Choice: The polarity and boiling point of the solvent are critical. Protic solvents like ethanol are often used, but aprotic solvents may be suitable depending on the specific dicarbonyl precursor.

  • pH of the Reaction Mixture: For the condensation to proceed efficiently, the pH needs to be controlled, often in a weakly acidic or neutral range to facilitate imine formation without protonating the diamine excessively.

Q3: What are the typical side products I should be aware of?

A3: The primary side products often arise from self-condensation of the dicarbonyl compound, incomplete cyclization, or over-oxidation if an aromatization step is not well-controlled. Additionally, regioisomers can form if the dicarbonyl is unsymmetrical.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the reaction. TLC can give you a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC-MS will provide more definitive identification of the product and any byproducts.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound typically involves a combination of techniques. After an aqueous workup to remove inorganic salts and water-soluble impurities, column chromatography on silica gel is a common method for separating the desired product from organic byproducts.[1] For volatile products, distillation under reduced pressure can also be an effective final purification step.[2]

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you may encounter and offers systematic solutions.

Problem 1: Low or No Product Formation
Potential Cause Underlying Reason Suggested Solution
Inactive Starting Material The trifluoromethyl dicarbonyl precursor may have degraded or is not the correct reactive species. For instance, using ethyl 4,4,4-trifluoro-3-oxobutanoate directly might not be efficient.Consider converting the β-ketoester to a more reactive intermediate, such as an α-halo-β-ketoester or an α-oximino-β-ketoester, which are more susceptible to nucleophilic attack by the diamine.[1][3]
Incorrect Reaction Temperature The activation energy for the condensation and cyclization is not being met, or excessive heat is causing decomposition.Optimize the temperature in small increments (e.g., 5-10 °C). Start at a lower temperature and gradually increase it while monitoring the reaction progress.
Inappropriate Solvent The solvent may not be suitable for dissolving the reactants or may be participating in side reactions.Experiment with different solvents of varying polarity. For instance, if using ethanol, consider trying other alcohols or aprotic solvents like dioxane or toluene in the presence of an acid catalyst.
Suboptimal pH The diamine may be fully protonated and thus non-nucleophilic, or the reaction medium is too basic, leading to undesired side reactions of the dicarbonyl compound.Use a weak acid catalyst, such as acetic acid, to maintain a slightly acidic pH. This protonates one amine group of the diamine, enhancing the nucleophilicity of the other. An excess of a carboxylic acid in a pyridine or picoline solvent can also be effective.[1]
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Underlying Reason Suggested Solution
Regioisomer Formation If using an unsymmetrical dicarbonyl precursor, the 1,2-diaminopropane can attack at two different carbonyl carbons, leading to a mixture of isomers.This is an inherent challenge with unsymmetrical reactants. Modifying the electronic properties of the dicarbonyl (e.g., through protecting groups) might favor one reaction site over the other. Alternatively, a more sophisticated purification method like preparative HPLC may be necessary to separate the isomers.
Side Reactions of the Dicarbonyl The trifluoromethyl dicarbonyl compound can undergo self-condensation or other side reactions under the reaction conditions.Add the dicarbonyl compound slowly to the solution of the diamine to maintain a low concentration of the dicarbonyl, thus minimizing self-reaction. Running the reaction at a lower temperature can also help.
Incomplete Cyclization/Aromatization The intermediate dihydropyrazine may be stable under the reaction conditions and not fully convert to the aromatic pyrazine.If the reaction is a condensation followed by an oxidative aromatization, ensure the oxidant is added at the appropriate time and in the correct stoichiometry. Common oxidants include bromine or air (in the presence of a catalyst).[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via an α-Oximino Intermediate

This protocol is adapted from a similar synthesis of a pyrazine derivative.[1][3]

Step 1: Preparation of Ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate

  • Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in acetic acid.

  • Cool the solution to 10-15 °C.

  • Add a solution of sodium nitrite (1.3 equivalents) in water dropwise, maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for 1.5 hours.

  • Perform an aqueous workup to isolate the crude oxime.

Step 2: Condensation and Cyclization

  • To a solution of 1,2-diaminopropane (1.2 equivalents) and an excess of acetic acid in 3-picoline at 0 °C, add trimethyl phosphite (1.4 equivalents).

  • Add the crude oxime from Step 1 dropwise to the reaction mixture.

  • Stir at 0 °C for 30 minutes, then at room temperature for 3.5 hours, and finally heat to 70 °C for 30 minutes.

  • Cool the mixture back to 0 °C.

Step 3: Aromatization

  • Add bromine (2.5 equivalents) dropwise to the cooled reaction mixture.

  • Stir at 0 °C for 30 minutes and then at room temperature for 1.5 hours.

  • Quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Change_Solvent Evaluate and Change Solvent Optimize_Temp->Change_Solvent Temp Optimized Adjust_pH Adjust Reaction pH Change_Solvent->Adjust_pH Solvent Changed Improved_Yield Yield Improved Adjust_pH->Improved_Yield pH Adjusted

Caption: A systematic approach to troubleshooting low reaction yields.

General Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl Trifluoromethyl 1,2-dicarbonyl Dihydropyrazine Dihydropyrazine Intermediate Dicarbonyl->Dihydropyrazine Diamine 1,2-Diaminopropane Diamine->Dihydropyrazine Product This compound Dihydropyrazine->Product Oxidation

Caption: A simplified overview of the synthetic pathway.

References

Technical Support Center: Synthesis of Trifluoromethylated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethylated pyrazines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic routes and achieve your desired outcomes with higher purity and yield.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes of side reactions and actionable steps to mitigate them.

Problem 1: Formation of Regioisomers in the Trifluoromethylation of Substituted Pyrazines

Question: I am attempting a direct C-H trifluoromethylation on a monosubstituted pyrazine and obtaining a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

Answer:

The formation of regioisomers is a common challenge in the functionalization of heteroaromatic compounds like pyrazines. The pyrazine ring has multiple potential reaction sites, and the directing effects of existing substituents can be complex. The regioselectivity of trifluoromethylation reactions on substituted pyrazines is highly dependent on the electronic and steric nature of the substituents already present on the ring.[1]

Probable Causes:

  • Electronic Effects: The trifluoromethyl radical is electrophilic, and will preferentially attack positions on the pyrazine ring with higher electron density. Electron-donating groups (EDGs) such as alkyl or alkoxy groups will activate the ring towards electrophilic attack, but may direct to multiple positions. Conversely, electron-withdrawing groups (EWGs) like esters or nitriles will deactivate the ring, and direct the incoming trifluoromethyl group to specific positions, usually meta to the EWG.

  • Steric Hindrance: Bulky substituents on the pyrazine ring can sterically hinder the approach of the trifluoromethylating reagent to adjacent positions, favoring reaction at more accessible sites.

  • Reaction Mechanism: The specific trifluoromethylation method employed (e.g., radical, nucleophilic, or electrophilic) will have a profound impact on the regiochemical outcome. For instance, a nucleophilic trifluoromethylation will target electron-deficient positions, which may be different from the sites favored by an electrophilic radical.

Solutions and Preventative Measures:

  • Strategic Choice of Starting Material:

    • If possible, begin with a pyrazine precursor that has a directing group favoring trifluoromethylation at the desired position.

    • Consider using a blocking group on a more reactive site, which can be removed after the trifluoromethylation step.

  • Optimization of Reaction Conditions:

    • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity. It is advisable to screen a range of solvents with varying polarities.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product.

  • Selection of Trifluoromethylating Reagent:

    • Different trifluoromethylating reagents exhibit varying degrees of reactivity and steric bulk, which can be exploited to control regioselectivity. For example, the use of a bulkier reagent may favor reaction at a less sterically hindered position.

Experimental Protocol: Screening for Optimal Regioselectivity

  • Set up a parallel reaction array with your substituted pyrazine substrate.

  • In separate reaction vessels, vary one parameter at a time (e.g., solvent, temperature, or trifluoromethylating reagent).

  • Ensure all other parameters (e.g., stoichiometry, reaction time) are kept constant.

  • After the reaction is complete, quench the reactions and analyze the crude product mixture from each vessel by ¹⁹F NMR or GC-MS to determine the ratio of regioisomers.

  • The conditions that provide the highest ratio of the desired regioisomer can then be scaled up.

Table 1: Influence of Substituents on Regioselectivity in Pyrazine Trifluoromethylation

Substituent GroupElectronic EffectExpected Directing Influence for Electrophilic CF₃ Radical
-CH₃, -ORElectron-DonatingOrtho, para-directing (multiple isomers likely)
-Cl, -BrWeakly DeactivatingOrtho, para-directing
-COOR, -CNElectron-WithdrawingMeta-directing
Problem 2: Hydrolysis of the Trifluoromethyl Group to a Carboxylic Acid

Question: During workup, I am observing the formation of a byproduct that appears to be the corresponding pyrazine carboxylic acid instead of my desired trifluoromethylated pyrazine. What is causing this hydrolysis?

Answer:

While the trifluoromethyl group is generally considered to be robust, it can be susceptible to hydrolysis under certain conditions, particularly on electron-deficient rings or in the presence of strong acids or bases at elevated temperatures.[2]

Probable Causes:

  • Harsh Acidic or Basic Workup: Prolonged exposure to strong aqueous acids (e.g., concentrated HCl) or bases (e.g., NaOH, KOH) during the workup procedure, especially with heating, can promote the hydrolysis of the CF₃ group to a carboxylic acid.

  • Reaction Conditions: Some reaction conditions, particularly those involving strong nucleophiles or high temperatures in the presence of water, can lead to in-situ hydrolysis.

Mechanism of Hydrolysis:

The hydrolysis of a trifluoromethyl group typically proceeds through a stepwise nucleophilic substitution of the fluorine atoms by hydroxide ions or water. The electron-deficient nature of the pyrazine ring can make the carbon atom of the CF₃ group more susceptible to nucleophilic attack.

Solutions and Preventative Measures:

  • Milder Workup Conditions:

    • Use saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) for neutralization instead of strong acids or bases.

    • Avoid excessive heating during extraction and concentration steps.

    • Minimize the contact time of your product with aqueous layers.

  • Anhydrous Reaction Conditions:

    • Ensure that all solvents and reagents are thoroughly dried before use to minimize the presence of water during the reaction.

Experimental Protocol: Neutralization and Extraction with Minimal Hydrolysis

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a chilled, saturated solution of sodium bicarbonate with stirring.

  • Extract the aqueous layer promptly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Problem 3: Formation of Dimeric or Polymeric Byproducts

Question: I am observing the formation of a significant amount of high molecular weight, insoluble material in my reaction, leading to a low yield of the desired trifluoromethylated pyrazine. What is causing this?

Answer:

The formation of dimeric or polymeric byproducts can occur through various side reactions, especially when reactive intermediates are generated under conditions that favor self-condensation or polymerization.[3]

Probable Causes:

  • Reactive Intermediates: The synthesis may proceed through intermediates that are prone to self-dimerization. For example, if the reaction involves the in-situ generation of a pyrazinyl anion, it could potentially react with the starting halopyrazine.

  • High Concentrations: Running the reaction at a high concentration can increase the probability of bimolecular side reactions leading to dimers and oligomers.

  • Elevated Temperatures: Higher temperatures can provide the activation energy for undesired side reactions, including polymerization.

Solutions and Preventative Measures:

  • High Dilution Conditions:

    • Perform the reaction at a lower concentration to disfavor bimolecular side reactions. This can be achieved by using a larger volume of solvent.

    • If a reagent needs to be added, consider using a syringe pump for slow addition to maintain a low instantaneous concentration of the reactive species.

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Protecting Groups:

    • If a particular functional group is suspected of initiating polymerization, consider protecting it before the trifluoromethylation step.

DOT Diagram: Dimerization Side Reaction

Dimerization cluster_desired Desired Pathway cluster_side Side Reaction Pathway A Pyrazine Precursor B Reactive Intermediate (e.g., Pyrazinyl Anion) A->B Reaction Conditions C Desired Product (Trifluoromethylated Pyrazine) B->C Trifluoromethylating Reagent D Dimeric Byproduct B->D Self-Condensation (Side Reaction)

Caption: Dimerization as a competing side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in trifluoromethylated pyrazine synthesis?

A1: Common impurities can arise from several sources:

  • Incomplete reaction: Unreacted starting materials.

  • Side reactions: As detailed in the troubleshooting guide, these can include regioisomers, hydrolyzed products, and dimers.

  • Reagent decomposition: Trifluoromethylating reagents can sometimes decompose to form byproducts. For instance, copper-mediated reactions can sometimes lead to the formation of pentafluoroethylated byproducts.[4]

  • Solvent-related impurities: Certain solvents, like DMF, can decompose under harsh conditions or participate in side reactions.[5]

Q2: Can the trifluoromethyl group itself react under certain conditions?

A2: Yes, while generally stable, the CF₃ group can be reactive. In the presence of strong nucleophiles, the carbon atom of the trifluoromethyl group can be attacked, leading to the substitution of one or more fluorine atoms. For example, reactions with amines can transform the trifluoromethyl group into an amidine.

Q3: How can I confirm the identity of an unknown byproduct?

A3: A combination of analytical techniques is usually necessary:

  • Mass Spectrometry (MS): Provides the molecular weight of the byproduct, which can give clues about its structure (e.g., if it is a dimer or a fragment).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing byproducts.

  • Infrared (IR) Spectroscopy: Can help identify functional groups that may have formed, such as a carbonyl group in the case of hydrolysis to a carboxylic acid.

  • X-ray Crystallography: If the byproduct can be crystallized, this technique provides unambiguous structural confirmation.

Q4: Are there any general tips for improving the yield and purity of trifluoromethylated pyrazines?

A4:

  • Start with pure materials: Ensure your starting pyrazine and reagents are of high purity.

  • Optimize reaction parameters: Systematically screen for the optimal solvent, temperature, reaction time, and stoichiometry of reagents.

  • Monitor the reaction: Use techniques like TLC, GC, or LC-MS to monitor the progress of the reaction and avoid the formation of byproducts due to over-reaction or decomposition.

  • Purification: Employ appropriate purification techniques. Column chromatography on silica gel is common. In some cases, crystallization or distillation may be effective.

References

Technical Support Center: Purification of 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-3-(trifluoromethyl)pyrazine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this challenging fluorinated heterocycle. Our guidance is grounded in established chemical principles and practical laboratory experience to help you achieve the highest purity for your downstream applications.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry and materials science. However, its unique chemical structure, featuring a basic pyrazine core and a strongly electron-withdrawing trifluoromethyl group, presents distinct purification hurdles.[1][2] These include the removal of structurally similar impurities, potential for azeotrope formation, and compound stability issues under certain conditions. This guide is designed to help you navigate these complexities effectively.

Physicochemical Properties

A thorough understanding of the physical properties of this compound and its common impurities is the foundation of an effective purification strategy.

PropertyThis compoundCommon Impurity Type: Isomers (e.g., Positional Isomers)Common Impurity Type: Starting Materials (e.g., 2-Chloropyrazine)
Molecular Weight 162.11 g/mol [3]162.11 g/mol Variable (e.g., 114.5 g/mol )
Boiling Point 135-137 °C[4]Similar to target compoundOften significantly different
Form at RT Solid[4]Variable (Solid or Liquid)Variable
Polarity Moderately polar; influenced by the CF₃ group's electron-withdrawing nature.[5]Very similar to target compoundDifferent, affecting solubility and chromatographic retention

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My final product shows low purity after fractional distillation, with impurities having very close boiling points. What's happening and how can I fix it?

Answer:

This is a common issue when dealing with impurities that are structural isomers or have similar molecular weights and polarities to the target compound. The trifluoromethyl group can also influence vapor pressure in unexpected ways.

Causality:

  • Isomeric Impurities: Byproducts formed during synthesis, such as positional isomers, will likely have boiling points very close to your target compound, making separation by standard distillation difficult.

  • Azeotrope Formation: The compound may form an azeotrope with residual solvents or certain impurities, creating a constant-boiling mixture that cannot be separated by simple distillation.

Troubleshooting Protocol:

  • Confirm Impurity Identity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities.[6] Note that positional isomers of pyrazines can have very similar mass spectra, so comparison of retention times with known standards is crucial.[6]

  • Optimize Distillation Parameters:

    • Use a Fractionating Column: Employ a column with a high number of theoretical plates (e.g., a Vigreux or packed column).

    • Slow Distillation Rate: A slower rate allows for better equilibrium between the liquid and vapor phases, enhancing separation.

    • Vacuum Application: Performing the distillation under reduced pressure will lower the boiling points and can sometimes break azeotropes or prevent thermal degradation of the sample.[7]

  • Alternative Purification Method - Preparative Chromatography: If distillation fails, flash column chromatography is the next logical step. The difference in polarity, although potentially small, can often be exploited for separation on a solid phase like silica gel.[8]

  • Alternative Purification Method - Crystallization: Since this compound is a solid, recrystallization is a powerful technique for achieving high purity.[4] The key is finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution or crystallize out separately.

Q2: I'm struggling to separate my product from a persistent impurity using silica gel flash chromatography. The spots are overlapping on the TLC plate. What can I do?

Answer:

Co-elution in silica gel chromatography is a frequent challenge, especially with fluorinated compounds whose polarity can be deceptive. The electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the pyrazine ring, affecting its interaction with the silica surface.[5]

Causality:

  • Similar Polarity: The impurity and your product likely have very similar polarities, leading to nearly identical retention factors (Rf) on silica gel.

  • Sub-optimal Mobile Phase: The chosen solvent system may not have sufficient selectivity to differentiate between the two compounds.

  • Column Overloading: Applying too much crude material to the column can cause band broadening and poor separation.[9]

Troubleshooting Protocol:

  • Systematic Mobile Phase Optimization:

    • Test Different Solvent Systems: Don't just vary the ratio of your standard hexane/ethyl acetate mixture. Try incorporating other solvents with different properties, such as dichloromethane (for dipole interactions), toluene (for aromatic interactions), or a small amount of methanol (for hydrogen bonding). A common eluent for pyrazines is a hexane/ethyl acetate mixture.[10]

    • Run a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. A shallow gradient often provides the best resolution for closely eluting compounds.[9]

  • Change the Stationary Phase:

    • High-Surface-Area Silica: Consider using a flash cartridge with high-surface-area silica (>700 m²/g), which can significantly improve the separation of closely related pyrazine compounds compared to standard silica.[8]

    • Alternative Adsorbents: If silica fails, try other stationary phases like alumina (which has different selectivity based on acidity/basicity) or reversed-phase (C18) silica if your compound is sufficiently nonpolar.

  • Check Sample Load: Reduce the amount of crude product loaded onto the column. A good rule of thumb is to aim for a load of 1-5% of the silica gel weight, depending on the difficulty of the separation.

Experimental Workflow: Multi-Step Purification Strategy

The following diagram outlines a comprehensive workflow for purifying crude this compound, integrating multiple techniques to address a range of potential impurities.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Quality Control Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate & Brine) Crude->LLE Dry Dry Organic Layer (e.g., Na₂SO₄) LLE->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Fractional Vacuum Distillation Concentrate->Distill Flash Flash Chromatography (Silica Gel) Distill->Flash If impurities persist Crystallize Recrystallization Distill->Crystallize If solidifies Flash->Crystallize Final Pure Crystalline Solid (>99% Purity) Crystallize->Final QC Purity Analysis (GC-MS, NMR, HPLC) Final->QC

Caption: A multi-step purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q3: My purified solid product appears oily or pasty. How can I induce crystallization and obtain a free-flowing solid?

Answer:

This is often due to the presence of residual solvents or minor impurities that inhibit crystal lattice formation. Since this compound is a solid at room temperature, achieving a crystalline form is essential for handling and accurate weighing.[4]

Solution:

  • High-Vacuum Drying: Place the material under high vacuum for several hours, possibly with gentle heating (well below the melting point), to remove any volatile solvents.

  • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like cold hexanes or pentane). Stir or sonicate the mixture. This can wash away soluble impurities and the mechanical agitation can induce crystallization. Filter and dry the resulting solid.

  • Recrystallization: This is the most robust method.

    • Step 1: Solvent Screening: Find a solvent (or solvent pair) where your compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points for moderately polar compounds include isopropanol, ethyl acetate/hexanes, or toluene.

    • Step 2: Dissolution: Dissolve your compound in the minimum amount of the hot solvent.

    • Step 3: Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling often leads to smaller, less pure crystals.

    • Step 4: Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Q4: The trifluoromethyl group on my pyrazine seems to be unstable under my purification conditions. Is this possible?

Answer:

While the C-F bond itself is very strong, the trifluoromethyl group can render the pyrazine ring susceptible to certain reactions, especially nucleophilic attack, due to its powerful electron-withdrawing nature.[7][11]

Potential Issues & Solutions:

  • Strongly Basic Conditions: Avoid using strong bases during workup or chromatography, as this can lead to nucleophilic aromatic substitution or degradation, especially if other activating groups are present on the ring. Use mild bases like sodium bicarbonate for neutralization.

  • Strongly Acidic Conditions: While more stable to acid than base, prolonged exposure to strong acids at high temperatures can also lead to decomposition.

  • Reactive Nucleophiles: Be cautious with nucleophilic solvents or additives during purification, as they could potentially react with your compound if the ring is highly activated.

If you suspect degradation, re-analyze your sample by NMR and MS to check for the appearance of new signals or mass peaks that would indicate a structural change.

Q5: What is the best analytical method to confirm the purity of my final product?

Answer:

A combination of methods is always best for an unambiguous purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for detecting volatile impurities.[6] It provides both the retention time (a measure of purity) and the mass spectrum (for impurity identification).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. Purity can be assessed by the absence of impurity peaks. For quantitative analysis (qNMR), you can integrate your product's signals against a known amount of an internal standard. ¹⁹F NMR is also invaluable for confirming the integrity of the trifluoromethyl group.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive and can detect non-volatile impurities that would be missed by GC. A single sharp peak on multiple systems (e.g., reversed-phase and normal-phase) is a strong indicator of high purity.

Logical Flow: Selecting a Purification Method

Choosing the right purification strategy depends on the nature and quantity of your impurities. This decision tree can guide your approach.

G start Crude Product Analysis (TLC, GC-MS, ¹H NMR) q1 Are impurities non-volatile (e.g., salts, polymers)? start->q1 filt Filtration / Aqueous Wash q1->filt Yes q2 Are impurities structurally different (polarity, BP)? q1->q2 No filt->q2 dist_chrom Fractional Distillation or Flash Chromatography q2->dist_chrom Yes q3 Are impurities isomeric / co-eluting? q2->q3 No pure High Purity Product dist_chrom->pure cryst Recrystallization q3->cryst Yes prep_hplc Preparative HPLC cryst->prep_hplc If fails cryst->pure prep_hplc->pure

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of 2-Methyl-3-(trifluoromethyl)pyrazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights. Our goal is to empower you to overcome common challenges and achieve a robust, scalable, and efficient synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and agrochemicals, largely due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. However, the synthesis of this compound, particularly at scale, is not without its challenges. Issues such as regioselectivity, the handling of reactive intermediates, and purification of a volatile product often arise. This guide will address these potential hurdles through a practical, problem-solving lens.

A robust and scalable approach to this compound is proposed via a two-step sequence, starting with the synthesis of the key intermediate, 2-chloro-3-(trifluoromethyl)pyrazine, followed by a cross-coupling reaction to introduce the methyl group. This method is often preferred over the direct trifluoromethylation of 2-methylpyrazine, which can lead to isomeric mixtures that are difficult to separate.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.

Question 1: My yield of 2-chloro-3-(trifluoromethyl)pyrazine is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-chloro-3-(trifluoromethyl)pyrazine, which is often prepared from a corresponding aminopyrazine via a Sandmeyer-type reaction or from a hydroxypyrazine, can stem from several factors.

  • Incomplete Diazotization: The initial conversion of an aminopyrazine to a diazonium salt is a critical step. Ensure your reaction temperature is kept low (typically 0-5 °C) to prevent premature decomposition of the unstable diazonium intermediate. The slow, portion-wise addition of sodium nitrite is crucial to maintain temperature control.

  • Suboptimal Copper Catalyst: In a subsequent Sandmeyer reaction, the choice and quality of the copper(I) salt (e.g., CuCl) are paramount. Ensure you are using a high-purity, fresh batch of the catalyst. The activity of the copper catalyst can be diminished by oxidation, leading to lower yields.

  • Side Reactions: The diazonium group can be displaced by other nucleophiles present in the reaction mixture, leading to byproducts. For instance, reaction with water can produce the corresponding hydroxypyrazine. To minimize this, ensure a sufficiently high concentration of the chloride source.

  • Purification Losses: 2-chloro-3-(trifluoromethyl)pyrazine is a relatively volatile compound. Significant loss of product can occur during solvent removal or high-vacuum distillation if not performed carefully. Use a well-controlled distillation setup or consider alternative purification methods like column chromatography on silica gel with a non-polar eluent system.

Troubleshooting Workflow:

G start Low Yield of 2-chloro-3-(trifluoromethyl)pyrazine check_diazotization Verify Diazotization Conditions start->check_diazotization check_catalyst Assess Catalyst Quality start->check_catalyst check_byproducts Analyze for Byproducts (GC-MS) start->check_byproducts optimize_purification Optimize Purification start->optimize_purification solution_temp Maintain 0-5 °C Slow NaNO2 addition check_diazotization->solution_temp If temp fluctuates solution_catalyst Use fresh, high-purity CuCl check_catalyst->solution_catalyst If catalyst is old solution_byproducts Increase [Cl-] Minimize water check_byproducts->solution_byproducts If hydroxy-pyrazine detected solution_purification Controlled distillation Column chromatography optimize_purification->solution_purification If product loss is suspected

Caption: Troubleshooting low yields of the chloro-intermediate.

Question 2: During the methylation of 2-chloro-3-(trifluoromethyl)pyrazine using a Grignard reagent, I'm observing significant amounts of unreacted starting material and the formation of a dark, tarry substance.

Answer:

This is a common issue when working with Grignard reagents and heteroaromatic substrates. The problems likely lie in the quality of your Grignard reagent, the reaction conditions, or competing side reactions.

  • Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Ensure all your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous. It's good practice to titrate your Grignard reagent before use to determine its exact molarity.

  • Reaction Temperature: The addition of the Grignard reagent to the pyrazine substrate is exothermic. If the temperature is not controlled, side reactions can occur. A low starting temperature (e.g., -78 °C or 0 °C) with slow addition of the Grignard reagent is recommended.

  • Side Reactions: Pyrazines can undergo single-electron transfer (SET) processes in the presence of Grignard reagents, leading to radical species that can polymerize into the tarry substance you're observing.[1] Additionally, the Grignard reagent can act as a base, deprotonating any acidic protons on the pyrazine or impurities, which would consume the reagent and not lead to methylation.

  • Catalyst Choice for Cross-Coupling: For a more controlled methylation, consider a transition-metal-catalyzed cross-coupling reaction (e.g., using a palladium or nickel catalyst) with a less reactive methyl source like trimethylboroxine or methylboronic acid.[2] These methods often offer better functional group tolerance and fewer side reactions.

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the Grignard reagent.
Solvent Anhydrous THF or Diethyl EtherWater will quench the Grignard reagent.
Temperature -78 °C to 0 °C for additionControls the exothermic reaction and minimizes side reactions.
Grignard Reagent Freshly prepared or titratedEnsures accurate stoichiometry.
Question 3: My final product, this compound, is difficult to purify. Column chromatography gives poor separation, and I'm losing product during distillation.

Answer:

Purifying volatile, relatively non-polar compounds like this compound can be challenging. Here are some strategies to improve your purification process:

  • Column Chromatography Optimization:

    • Adsorbent: Standard silica gel might be too acidic for pyrazines, leading to streaking and poor separation. Consider using deactivated silica (by adding a small percentage of triethylamine to your eluent) or alumina.

    • Eluent System: A shallow gradient of a slightly more polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexanes) can improve the separation of closely related compounds.[3]

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it as a solid onto the column can lead to better band resolution compared to wet loading.

  • Distillation Techniques:

    • Fractional Distillation: For larger scales, a fractional distillation column with a good theoretical plate count is essential to separate compounds with close boiling points.

    • Vacuum Distillation: To minimize thermal degradation of your product, perform the distillation under reduced pressure. The trifluoromethyl group can impact the thermal stability of the molecule.[4][5]

  • Alternative Purification:

    • Preparative Gas Chromatography (Prep-GC): For obtaining highly pure material on a smaller scale, Prep-GC can be an excellent option, although it is not always suitable for large-scale production.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: The main safety concerns revolve around the use of pyrophoric reagents like organolithiums (if chosen as the methyl source) and the handling of potentially toxic and volatile intermediates and products.

  • Pyrophoric Reagents: Organolithium reagents such as n-butyllithium or tert-butyllithium can ignite spontaneously on contact with air.[6] Always handle them under an inert atmosphere using proper syringe and cannula techniques.[3][7][8] Ensure a Class D fire extinguisher and powdered lime are readily accessible.[3]

  • Volatile and Toxic Compounds: Pyrazines and their halogenated derivatives can be volatile and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Q: How can I effectively monitor the progress of the methylation reaction?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for monitoring this reaction. You can observe the disappearance of the 2-chloro-3-(trifluoromethyl)pyrazine starting material and the appearance of the this compound product. Thin-Layer Chromatography (TLC) can also be used, but visualization may require a potassium permanganate stain as pyrazines are often not UV-active.

Q: I'm seeing multiple peaks in my GC-MS that have a similar mass spectrum to my product. How can I confirm the identity of the correct isomer?

A: Mass spectra of positional isomers of alkylpyrazines can be very similar, making unambiguous identification by mass spectrum alone difficult.[9][10] To confidently identify your product, you should rely on:

  • Gas Chromatographic Retention Indices (RIs): Comparing the retention time of your product to that of an authentic standard on a known GC column is the most reliable method. If a standard is not available, you can compare your calculated retention index to literature values.[9]

  • NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy will provide definitive structural information and allow you to distinguish between isomers.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed route based on established chemical principles for the synthesis of similar compounds. Optimization will be necessary for scale-up.

Step 1: Synthesis of 2-chloro-3-(trifluoromethyl)pyrazine (Illustrative)

A common route to this intermediate involves the diazotization of 2-amino-3-(trifluoromethyl)pyrazine followed by a Sandmeyer reaction. For a scalable method from a different precursor, one might consider the chlorination of a hydroxypyrazine.[11]

Step 2: Methylation of 2-chloro-3-(trifluoromethyl)pyrazine via Kumada Coupling

This cross-coupling reaction is often a reliable method for the methylation of heteroaryl chlorides.

G start Start: 2-chloro-3-(trifluoromethyl)pyrazine reagents Add Methylmagnesium bromide (Grignard) Ni(dppp)Cl2 (catalyst) Anhydrous THF start->reagents reaction Reaction at 0 °C to RT under Inert Atmosphere reagents->reaction workup Quench with aq. NH4Cl Extract with Ethyl Acetate reaction->workup purification Dry over Na2SO4 Concentrate in vacuo Purify by Fractional Distillation workup->purification product Product: this compound purification->product

References

Technical Support Center: Purification of 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Methyl-3-(trifluoromethyl)pyrazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this versatile fluorinated building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

The presence of the trifluoromethyl group significantly alters the electronic properties and intermolecular interactions of the pyrazine ring, which can present unique purification challenges.[1][2] This guide will help you navigate these complexities to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Part 1: Impurity Identification and Analysis
Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile is highly dependent on the synthetic route. However, common impurities generally fall into three categories:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like 1,2-diaminopropane, trifluoroacetic acid derivatives, or halogenated pyrazines.

  • Reaction Byproducts: These are often the most challenging to remove. They can include:

    • Positional Isomers: Such as 2-Methyl-5-(trifluoromethyl)pyrazine or 2-Methyl-6-(trifluoromethyl)pyrazine, which may have very similar physical properties to the desired product.

    • Over- or Under-alkylated Species: If the synthesis involves methylation, you might see pyrazines with no methyl group or multiple methyl groups.

    • Hydrolysis or Oxidation Products: The pyrazine ring can be susceptible to oxidation, and starting materials or intermediates may hydrolyze under certain pH conditions.[3][4]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., toluene, THF, ethyl acetate) and leftover reagents or catalysts can be present.[5]

Q2: Which analytical techniques are most effective for identifying impurities in my sample?

A multi-pronged analytical approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent first-line technique for assessing purity and separating the target compound from its impurities.[3][6] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point. The high electronegativity of fluorine can influence retention times, making method development crucial.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of many pyrazine derivatives, GC-MS is highly effective for both separation and identification.[7][8] The mass spectrum provides molecular weight information, which is invaluable for identifying byproducts and comparing them against expected structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure confirmation of the final product and identification of impurities. ¹⁹F NMR is particularly powerful for identifying any fluorine-containing byproducts, which will show distinct signals from the desired product's trifluoromethyl group.[7][9]

Part 2: Purification Strategies and Protocols
Q3: My crude product is a solid with a broad melting point. What purification method should I try first?

A broad melting point indicates the presence of impurities. For solid products, recrystallization is often the most efficient and scalable first-line purification technique.[3] The key is selecting an appropriate solvent system.

Protocol: Single and Two-Solvent Recrystallization

  • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, water, acetone) at room temperature and at their boiling point. An ideal single solvent will dissolve the product when hot but not when cold.

  • Single-Solvent Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of the chosen hot solvent to fully dissolve the solid. c. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Two-Solvent Procedure: This is useful when no single solvent is ideal.[10] a. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. b. Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes persistently cloudy (turbid).[10] c. Add a few drops of the "good" solvent to just redissolve the turbidity. d. Cool, crystallize, and filter as described above.

Common Solvent Systems for Pyrazine Derivatives
Hexane / Ethyl Acetate
Hexane / Acetone
Ethanol / Water
Toluene / Heptane

This table provides starting points for solvent screening based on common systems for related compounds.[10]

Q4: My HPLC and GC-MS show several closely related isomers. How can I separate them?

When dealing with isomers or compounds with very similar polarities, column chromatography is the most powerful technique. The unique properties of the trifluoromethyl group can be leveraged for effective separation.

Workflow: Selecting a Chromatography Method

G start Crude Product with Isomers check_polarity Are impurities significantly different in polarity? start->check_polarity flash_chrom Use Standard Flash Chromatography (Silica Gel, Hexane/EtOAc gradient) check_polarity->flash_chrom Yes prep_hplc Consider Preparative HPLC check_polarity->prep_hplc No fluorous_chrom Consider Fluorous Chromatography (Fluorous Silica Phase) prep_hplc->fluorous_chrom Or, if applicable G crude Crude Reaction Mixture workup Aqueous Workup (e.g., Acid/Base Wash) crude->workup concentrate Concentration workup->concentrate analysis1 Initial Analysis (TLC, HPLC, GC-MS) concentrate->analysis1 is_solid Is the product solid? analysis1->is_solid distillation Fractional Distillation (If applicable) analysis1->distillation Alternative for large scale/volatile recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No / Impure analysis2 Final Purity Analysis (NMR, HPLC, etc.) recrystallize->analysis2 chromatography->analysis2 distillation->analysis2 analysis2->chromatography Fails Spec pure_product Pure Product analysis2->pure_product Meets Spec

References

Stability issues of 2-Methyl-3-(trifluoromethyl)pyrazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Methyl-3-(trifluoromethyl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues that may arise when working with this compound in solution. As a substituted pyrazine, its behavior in various experimental settings is governed by the interplay of the electron-deficient pyrazine ring, the robust but potentially reactive trifluoromethyl group, and the methyl substituent. This guide provides both foundational knowledge and actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat this compound and its solutions?

A1: For the neat compound, storage in a dry, cool, and well-ventilated place is recommended.[1][2] The container should be tightly closed to prevent moisture absorption, as some related compounds can be hygroscopic.[1] It should be kept away from heat, sparks, open flames, and strong oxidizing agents or strong acids.[1][2]

For solutions, the ideal storage depends on the solvent. In general:

  • Short-term storage (≤ 1 week): Store solutions at 2-8°C in tightly sealed amber vials to protect from light and minimize solvent evaporation.

  • Long-term storage (> 1 week): Aliquot solutions into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: What are the potential degradation pathways for this compound in solution?

A2: While specific degradation data for this exact molecule is limited, based on the chemistry of trifluoromethylated heteroaromatics, two primary degradation pathways should be considered:

  • Hydrolysis of the Trifluoromethyl Group: The C-F bond is strong, making the trifluoromethyl group generally stable.[3] However, on an electron-deficient ring system like pyrazine, it can become susceptible to nucleophilic attack, particularly under strong acidic or basic conditions, leading to hydrolysis.[4][5][6] This process could convert the -CF₃ group into a carboxylic acid (-COOH) group.

  • Photodegradation: Aromatic and heteroaromatic rings can be susceptible to degradation upon exposure to light, especially UV radiation. Studies on other trifluoromethyl-substituted heteroaromatics show that photodegradation can occur, potentially leading to ring cleavage or transformation of the trifluoromethyl group.[7] The presence of nitrogen atoms in the pyrazine ring can influence the rate and products of photodegradation.[7]

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent is critical and its suitability should always be confirmed experimentally. Based on the structure and information for related compounds, the following solvents are common starting points.

Solvent ClassExamplesSuitability & Comments
Aprotic Polar DMSO, DMF, Acetonitrile (MeCN)Generally good for creating high-concentration stock solutions. DMSO is hygroscopic and can be difficult to remove. Acetonitrile is a common choice for chromatographic methods.
Alcohols Methanol, EthanolOften used as co-solvents. Potential for esterification if degradation leads to a carboxylic acid.
Chlorinated Dichloromethane (DCM)Good solubility, but often used for extraction and purification rather than long-term storage.[8]
Aqueous Buffers PBS, TRIS, etc.Solubility is expected to be low. Stability will be highly pH-dependent. Often prepared by diluting a stock solution from an organic solvent like DMSO.[9]

Note: Always use high-purity, anhydrous solvents when possible to minimize contaminants that could catalyze degradation.

Q4: How can I quickly assess if my solution of this compound is degrading?

A4: Initial signs of degradation can sometimes be observed visually, though analytical confirmation is mandatory for research applications.

  • Visual Inspection: Look for a change in color (e.g., from colorless to yellow/brown) or the appearance of precipitate.

  • Analytical Check: The most reliable method is to use an analytical technique like HPLC-UV, LC-MS, or GC-MS. A quick check of a stored solution against a freshly prepared standard can reveal degradation. Look for a decrease in the main peak area and the appearance of new, smaller peaks, which may indicate degradation products.[10][11]

Troubleshooting Guides & Experimental Protocols

Issue: My experimental results are inconsistent. How do I determine if compound stability is the cause?

This is a common issue that can often be traced back to the degradation of a key reagent in solution. To systematically investigate this, a stability study is required. This involves exposing the compound to various conditions and monitoring its purity over time.

This protocol provides a step-by-step guide to assess the stability of this compound in your specific experimental buffer or solvent system.

Objective: To determine the rate of degradation under defined conditions (temperature, pH, light exposure).

Materials:

  • This compound

  • High-purity solvent(s) of interest (e.g., DMSO, PBS pH 7.4)

  • Amber and clear glass vials

  • Analytical balance, volumetric flasks, pipettes

  • HPLC-UV or LC-MS system

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Incubation & Stress Conditions cluster_analysis Phase 3: Analysis prep_stock Prepare fresh T0 Stock (e.g., 10 mM in DMSO) prep_working Dilute to Working Conc. in experimental buffer prep_stock->prep_working aliquot Aliquot into multiple vials (amber & clear) prep_working->aliquot inject_t0 Inject T0 sample immediately prep_working->inject_t0 T0 Control cond_rt Condition 1: Room Temp, Dark aliquot->cond_rt cond_light Condition 2: Room Temp, Light aliquot->cond_light cond_fridge Condition 3: 4°C, Dark aliquot->cond_fridge inject_tx Inject samples at Time Points (Tx) (e.g., 2, 8, 24, 48 hrs) cond_rt->inject_tx cond_light->inject_tx cond_fridge->inject_tx analyze Analyze Data: Compare peak area of parent compound vs. T0 inject_t0->analyze inject_tx->analyze DegradationPathways Parent This compound (C₆H₅F₃N₂) Hydrolysis_Product 2-Methylpyrazine-3-carboxylic acid (Hydrolysis Product) Parent->Hydrolysis_Product H⁺ or OH⁻ (Hydrolysis) Photo_Product Ring-Opened or Transformed Products Parent->Photo_Product hv (Light) (Photodegradation)

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-3-(trifluoromethyl)pyrazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection and reaction optimization for this versatile, yet challenging, heterocyclic building block. The unique electronic properties of this substrate, characterized by an electron-deficient pyrazine ring further activated by a powerful electron-withdrawing trifluoromethyl group, necessitate careful consideration of the catalytic system to achieve desired outcomes.

I. Understanding the Substrate: Key Reactivity Considerations

This compound presents a unique set of challenges and opportunities in catalytic cross-coupling and functionalization reactions. The pyrazine core is inherently electron-deficient, which can make oxidative addition in palladium-catalyzed cycles more facile for its halo-derivatives compared to electron-rich arenes. However, the nitrogen lone pairs can also act as catalyst poisons by coordinating to the metal center, thereby inhibiting catalytic activity. The trifluoromethyl group further enhances the electrophilicity of the pyrazine ring, while the methyl group offers a potential site for C-H functionalization.

II. FAQs: Catalyst Selection and Reaction Optimization

This section addresses common questions and issues encountered when performing catalytic reactions with this compound and its derivatives.

Q1: My palladium-catalyzed Suzuki-Miyaura coupling with a halo-2-methyl-3-(trifluoromethyl)pyrazine is giving low to no yield. What are the most likely causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings with this substrate class are common and can often be attributed to a few key factors:

  • Inappropriate Catalyst System: The combination of the palladium precatalyst and ligand is crucial. For electron-deficient heterocycles like this pyrazine derivative, standard catalysts such as Pd(PPh₃)₄ may be ineffective. More electron-rich and sterically hindered phosphine ligands are often required to promote the reductive elimination step and stabilize the active catalytic species.

  • Catalyst Inhibition: The pyrazine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky ligands can mitigate this by sterically shielding the metal center.

  • Hydrodehalogenation: A significant side reaction to consider is the replacement of the halide with a hydrogen atom, leading to the formation of this compound as a byproduct.[1][2] This is particularly prevalent with highly active catalysts and certain bases or solvents that can act as hydride sources.[3]

  • Base Selection: The choice of base is critical. While strong bases are often used in Suzuki couplings, they can sometimes promote side reactions with sensitive substrates. Weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable, although they might require higher reaction temperatures.

Troubleshooting Workflow for Low-Yielding Suzuki-Miyaura Coupling:

start Low/No Yield in Suzuki Coupling check_catalyst Evaluate Catalyst System (Precatalyst & Ligand) start->check_catalyst check_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->check_base If no improvement solution Improved Yield check_catalyst->solution Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) check_temp Optimize Reaction Temperature check_base->check_temp If no improvement check_base->solution Find optimal base strength check_side_reactions Analyze for Side Products (Hydrodehalogenation) check_temp->check_side_reactions If still low yield check_temp->solution Lower temperature to reduce side reactions check_side_reactions->check_catalyst If side reactions are prevalent, re-evaluate catalyst

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Q2: I am attempting a Buchwald-Hartwig amination on a chloro-2-methyl-3-(trifluoromethyl)pyrazine. Which catalyst system should I start with?

A2: The Buchwald-Hartwig amination of electron-deficient N-heterocycles, especially chloro-derivatives, is challenging.[4][5][6] Your initial choice of catalyst is critical. A good starting point would be a palladium precatalyst combined with a highly active, sterically hindered biarylphosphine ligand. These ligands are designed to promote the challenging oxidative addition of the aryl chloride and facilitate the C-N reductive elimination.

Catalyst ComponentRecommended Starting PointsRationale
Pd Precatalyst G3 or G4-Palladacycles (e.g., XPhos Pd G3)These are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species.
Ligand Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos)These bulky, electron-rich ligands accelerate oxidative addition and reductive elimination while minimizing catalyst inhibition by the pyrazine nitrogen.[7][8]
Base NaOt-Bu, LHMDS, or K₃PO₄Strong, non-nucleophilic bases are typically required. The choice may depend on the pKa of the amine coupling partner.
Solvent Toluene, Dioxane, or t-Amyl alcoholAnhydrous, non-protic solvents are essential for this reaction.
Q3: Can I perform a Sonogashira coupling on a halo-2-methyl-3-(trifluoromethyl)pyrazine, and what are the potential pitfalls?

A3: Yes, Sonogashira couplings on such substrates are feasible, but require careful optimization.[9] The primary challenges include:

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[10] To minimize this, ensure your reaction is performed under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be effective.

  • Catalyst Deactivation: As with other cross-coupling reactions, the pyrazine nitrogen can inhibit the palladium catalyst.

  • Low Reactivity of Aryl Chlorides: If you are starting with a chloro-pyrazine, a more active catalyst system, potentially with a more electron-rich and bulky ligand, will be necessary compared to the bromo- or iodo-analogs.[11]

Q4: Is direct C-H functionalization of the methyl group on this compound a viable strategy?

A4: Direct C-H functionalization of the methyl group is a promising and atom-economical approach. Palladium-catalyzed C(sp³)-H activation is a known methodology. A potential strategy involves the use of a directing group to facilitate the C-H activation at the methyl position. However, given the electron-deficient nature of the pyrazine ring, oxidative C-H functionalization methods could also be explored.

III. Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive catalyst. 2. Catalyst poisoning. 3. Reaction temperature too low.1. Switch to a more active catalyst system (e.g., a palladacycle precatalyst with a bulky biarylphosphine ligand). 2. Increase catalyst loading or use a ligand designed to resist coordination by N-heterocycles.[4][5][6] 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Significant hydrodehalogenation byproduct 1. Presence of hydride sources (e.g., water, alcohol). 2. Base-mediated decomposition of starting materials. 3. Highly active catalyst promoting reductive pathway.1. Use rigorously dried solvents and reagents. 2. Switch to a weaker base (e.g., from NaOt-Bu to K₃PO₄). 3. Screen different ligands; sometimes a less electron-rich ligand can disfavor this side reaction.[1][2]
Formation of alkyne homocoupling products (Sonogashira) 1. Presence of oxygen. 2. High concentration of copper co-catalyst.1. Ensure the reaction is set up under strictly anaerobic conditions (degas solvents thoroughly). 2. Consider a copper-free Sonogashira protocol or reduce the amount of copper salt.[10]
Multiple products/low selectivity in C-H functionalization 1. Non-selective C-H activation. 2. Over-functionalization.1. If targeting the pyrazine ring, consider using a directing group strategy. 2. If targeting the methyl group, explore conditions known for selective benzylic functionalization. 3. Use a lower stoichiometry of the coupling partner.

IV. Experimental Protocols: Representative Procedures

The following are generalized protocols that should be optimized for your specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling of a Halo-2-methyl-3-(trifluoromethyl)pyrazine
  • To a flame-dried Schlenk tube, add the halo-2-methyl-3-(trifluoromethyl)pyrazine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 equiv. relative to Pd).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Chloro-2-methyl-3-(trifluoromethyl)pyrazine
  • To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G4, 2-5 mol%) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Evacuate and backfill with argon.

  • Add the chloro-2-methyl-3-(trifluoromethyl)pyrazine (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction to 90-110 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

V. Alternative Catalytic Systems

While palladium catalysis is the most common approach, other systems may offer advantages for specific transformations.

Nickel Catalysis

Nickel catalysts are a more cost-effective alternative to palladium and can exhibit unique reactivity. For cross-coupling reactions involving less reactive electrophiles like aryl chlorides, nickel catalysts can be particularly effective.[12] A typical system might involve a Ni(II) precatalyst (e.g., NiCl₂(dme)) with a suitable ligand (e.g., a bipyridine or phosphine ligand) and a stoichiometric reductant (e.g., zinc or manganese).

Photoredox Catalysis

For direct C-H functionalization, photoredox catalysis offers a mild and powerful alternative. For the trifluoromethylation of the pyrazine ring, a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) can be used to generate a trifluoromethyl radical from a suitable precursor (e.g., CF₃SO₂Na).[13] This radical can then add to the electron-deficient pyrazine ring.

Logical Relationship for Catalyst System Selection:

cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_ch_func C-H Functionalization Substrate This compound (or halo-derivative) ReactionType Desired Transformation Substrate->ReactionType Suzuki_Catalyst Pd Precatalyst (e.g., XPhos Pd G3) ReactionType->Suzuki_Catalyst C-C Bond Buchwald_Catalyst Pd Precatalyst (e.g., RuPhos Pd G4) ReactionType->Buchwald_Catalyst C-N Bond CH_Pd Pd(OAc)₂ with Directing Group ReactionType->CH_Pd Direct Functionalization CH_Photo Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂) ReactionType->CH_Photo Direct Functionalization Suzuki_Ligand Bulky Biarylphosphine (e.g., XPhos, SPhos) Suzuki_Base Weak Base (e.g., K₃PO₄) Buchwald_Ligand Sterically Hindered Ligand (e.g., RuPhos) Buchwald_Base Strong Base (e.g., NaOt-Bu)

Caption: Decision tree for initial catalyst system selection.

VI. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. BenchChem.

  • Jedinák, L., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169.

  • Request PDF. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.

  • Xiang, S., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal.

  • Semantic Scholar. (n.d.). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.

  • Request PDF. (n.d.). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. ResearchGate.

  • PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.

  • PubMed. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*.

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228.

  • Wikipedia. (n.d.). Sonogashira coupling.

  • ResearchGate. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis.

  • Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem.

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3249-3273.

References

Validation & Comparative

The Influence of Trifluoromethyl Substitution on the Physicochemical and Biological Profile of Pyrazines: A Comparative Analysis of 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, pyrazines represent a class of aromatic compounds that have garnered significant attention across diverse scientific disciplines, from flavor and fragrance to medicinal chemistry and materials science.[1][2] The strategic functionalization of the pyrazine core allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth comparative analysis of 2-Methyl-3-(trifluoromethyl)pyrazine, juxtaposing its characteristics with structurally related pyrazines, namely 2-methylpyrazine and 2,3-dimethylpyrazine. Through an examination of their synthesis, chemical reactivity, biological activity, and spectroscopic signatures, we aim to elucidate the profound impact of the trifluoromethyl group on the pyrazine scaffold, offering valuable insights for researchers and drug development professionals.

The Pivotal Role of the Trifluoromethyl Group in Modulating Molecular Properties

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its properties. The high electronegativity of fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, a characteristic that significantly influences the electronic nature of the pyrazine ring.[3] This "pseudo-halogen" character can impact a molecule's acidity, basicity, dipole moment, and susceptibility to chemical reactions.[4] Furthermore, the lipophilicity of a molecule is often enhanced by the presence of a trifluoromethyl group, a critical parameter in drug design that affects membrane permeability and target engagement.[4] This guide will explore how these fundamental alterations manifest in the context of this compound.

Synthesis Strategies for 2,3-Disubstituted Pyrazines

A plausible synthetic approach is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For instance, the synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate has been achieved through the reaction of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate with ethylenediamine, followed by oxidation.[5] A similar strategy could be employed for this compound, potentially starting from 1,1,1-trifluoro-2,3-butanedione and 1,2-diaminopropane.

Conceptual Synthetic Workflow:

G A 1,1,1-Trifluoro-2,3-butanedione C Condensation A->C B 1,2-Diaminopropane B->C D Dihydropyrazine Intermediate C->D Cyclization E Oxidation D->E F This compound E->F Aromatization

Caption: Conceptual synthetic pathway for this compound.

In contrast, the synthesis of symmetrical or simpler pyrazines like 2,3-dimethylpyrazine is more straightforward, often involving the self-condensation of α-aminoketones or the reaction of a 1,2-dicarbonyl compound with ethylenediamine.[6] 2-Methylpyrazine can be prepared by the catalytic dehydrogenation of 2-methylpiperazine or the condensation of methylglyoxal with ethylenediamine.[1]

Comparative Physicochemical Properties

The introduction of the trifluoromethyl group is expected to significantly alter the physicochemical properties of the pyrazine ring. Here, we compare the known properties of 2-methylpyrazine and 2,3-dimethylpyrazine with the expected properties of this compound.

PropertyThis compound2-Methylpyrazine2,3-Dimethylpyrazine
Molecular Formula C6H5F3N2[7]C5H6N2[8]C6H8N2[9]
Molecular Weight 162.11 g/mol [7]94.11 g/mol [8]108.14 g/mol [9]
Boiling Point Not explicitly reported135 °C[8]156 °C
Density Not explicitly reported1.03 g/mL at 25 °C[8]1.011 g/mL at 25 °C[9]
pKa Expected to be lower than pyrazine~0.6 (Pyrazine)Expected to be slightly higher than pyrazine
LogP Expected to be significantly higher than comparators0.21[10]0.54[11]

Causality behind Predicted Properties:

  • pKa: The strong electron-withdrawing nature of the trifluoromethyl group in this compound is anticipated to decrease the basicity of the pyrazine nitrogen atoms, resulting in a lower pKa compared to 2-methylpyrazine and 2,3-dimethylpyrazine. This is due to the inductive effect of the -CF3 group, which reduces the electron density on the nitrogen atoms, making them less available for protonation.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The trifluoromethyl group is known to significantly increase lipophilicity. Therefore, this compound is expected to have a considerably higher LogP value than its non-fluorinated counterparts, suggesting better permeability across biological membranes.

Chemical Reactivity: The Electron-Withdrawing Influence

The electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethyl group in this compound, dictates its chemical reactivity. This heightened electron deficiency makes the pyrazine ring more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to benzene.

Nucleophilic Aromatic Substitution (SNAr): The presence of the -CF3 group is expected to activate the pyrazine ring towards SNAr reactions. Halogenated derivatives of this compound would be excellent substrates for displacement by nucleophiles.

Electrophilic Aromatic Substitution: Electrophilic attack on the pyrazine ring is generally difficult and requires harsh conditions. The deactivating effect of the -CF3 group in this compound would further disfavor such reactions.

In contrast, the methyl groups in 2-methylpyrazine and 2,3-dimethylpyrazine are electron-donating, which slightly activates the ring towards electrophilic attack compared to unsubstituted pyrazine, although such reactions are still not facile.

Biological Activity: A Tale of Enhanced Potency

The incorporation of a trifluoromethyl group is a well-established strategy in drug discovery to enhance biological activity, metabolic stability, and bioavailability. This is evident in the fungicidal properties of compounds derived from a 3-(trifluoromethyl)pyrazine-2-carboxamide core.

A notable example is Pyraziflumid , a novel succinate dehydrogenase inhibitor (SDHI) fungicide.[12][13] Structure-activity relationship (SAR) studies on a series of N-(biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides have demonstrated that the 3-(trifluoromethyl)pyrazine moiety is crucial for their high fungicidal activity against a broad spectrum of plant diseases.[12] For instance, derivatives with a fluorine atom at the 4'-position of the biphenyl ring exhibited the highest activity against gray mold.[12]

While direct comparative biological data for this compound is scarce, the data from pyraziflumid and its analogs strongly suggest that the trifluoromethyl group plays a key role in the molecule's interaction with its biological target, likely through a combination of electronic and steric effects that enhance binding affinity.

In comparison, 2-methylpyrazine and 2,3-dimethylpyrazine are primarily known for their roles as flavoring agents and are not typically associated with potent biological activities in the context of pharmaceuticals or agrochemicals.[1][6]

Spectroscopic Characterization: Unambiguous Identification

Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyrazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In this compound, the protons on the pyrazine ring are expected to appear at a lower field (higher ppm) compared to 2-methylpyrazine and 2,3-dimethylpyrazine due to the deshielding effect of the electron-withdrawing -CF3 group. The methyl protons would appear as a singlet.

  • ¹³C NMR: The carbon atom attached to the -CF3 group will exhibit a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons will also be influenced by the substituents.

  • ¹⁹F NMR: A single peak in the ¹⁹F NMR spectrum would be indicative of the -CF3 group.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak at m/z 162.11. Fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the pyrazine ring.

Comparative Spectroscopic Data:

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
2-Methylpyrazine ~2.5 (s, 3H, CH₃), ~8.3-8.5 (m, 3H, ring H)~21 (CH₃), ~143-153 (ring C)
2,3-Dimethylpyrazine ~2.5 (s, 6H, 2xCH₃), ~8.3 (s, 2H, ring H)[6]~21 (2xCH₃), ~149, 151 (ring C)

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for ¹H and ¹³C NMR.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Conclusion

The comparative analysis of this compound with its non-fluorinated analogs, 2-methylpyrazine and 2,3-dimethylpyrazine, underscores the transformative impact of the trifluoromethyl group. This powerful electron-withdrawing moiety significantly alters the physicochemical properties of the pyrazine ring, leading to a predicted lower pKa and higher lipophilicity. These changes, in turn, influence the molecule's chemical reactivity, making it more susceptible to nucleophilic attack. Most notably, the presence of the trifluoromethyl group is strongly correlated with enhanced biological activity, as evidenced by the potent fungicidal properties of related compounds. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the potential of this compound as a valuable building block in the design of novel bioactive molecules. Further experimental validation of the predicted properties of this compound is warranted to fully exploit its potential in various scientific applications.

References

A Comparative Guide to the Biological Activity of 2-Methyl-3-(trifluoromethyl)pyrazine Derivatives and Alternative Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazine scaffold holds a place of distinction due to the broad spectrum of biological activities exhibited by its derivatives.[1] The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of these molecules. This guide provides a comparative analysis of the biological activity of 2-methyl-3-(trifluoromethyl)pyrazine derivatives, benchmarking them against other prominent heterocyclic compounds, namely quinazolines and triazoles, in the realms of anticancer and antimicrobial applications. While specific experimental data for this compound derivatives is emerging, this guide will leverage data from closely related trifluoromethyl-containing pyrazine structures to provide a valuable comparative framework for researchers, scientists, and drug development professionals.

Anticancer Activity: A Comparative Screening

The search for novel anticancer agents is a cornerstone of oncological research. Pyrazine derivatives have shown considerable promise in this area, often by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[2]

Standard Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (this compound derivatives, quinazoline derivatives, triazole derivatives, and the standard drug Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Experimental Workflow for In Vitro Anticancer Screening

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Cancer Cell Culture (e.g., MCF-7, HCT116) cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of test compounds treatment 4. Treat cells and incubate for 48-72h compound_prep->treatment mtt_add 5. Add MTT solution and incubate for 4h solubilization 6. Solubilize formazan crystals (DMSO) mtt_add->solubilization readout 7. Measure absorbance at 570 nm solubilization->readout ic50 8. Calculate IC50 values readout->ic50

Caption: Workflow of the MTT assay for determining the anticancer activity of test compounds.

Comparative Anticancer Activity Data

The following table summarizes the IC50 values of a representative trifluoromethyl-containing pyrazine derivative, along with quinazoline and triazole derivatives, against human breast (MCF-7) and colon (HCT116) cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

Compound ClassRepresentative Compound/DerivativeIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT116
Pyrazine Derivative 3-(Trifluoromethyl)-5,6-dihydro-[1][3][4]triazolo[4,3-a]pyrazine derivative (RB7)-6.587[5]
Quinazoline Derivative Quinazoline-based aryl hybrid (4a)7[6]-
Triazole Derivative 1,2,4-Triazole derivative (T7)-3.25[7]
Standard Drug Doxorubicin0.4 - 0.68[8][9]~1.55 (for a related colon cancer line)[10]

Note: Data for the pyrazine derivative is against the HT-29 colon cancer cell line, which is presented here as a comparable colon cancer model to HCT116. The specific this compound derivative data is not yet publicly available, and the presented pyrazine derivative is a closely related analogue.

Antimicrobial Activity: A Head-to-Head Comparison

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazine derivatives have demonstrated promising activity against a range of bacterial pathogens.

Standard Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compounds (this compound derivatives, quinazoline derivatives, triazole derivatives, and the standard antibiotic Ciprofloxacin) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[11]

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[6]

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[11]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Execution compound_dilution 1. Prepare serial dilutions of antimicrobial agents inoculation 3. Inoculate microtiter plates compound_dilution->inoculation inoculum_prep 2. Prepare standardized bacterial inoculum inoculum_prep->inoculation incubation 4. Incubate at 37°C for 18-24h inoculation->incubation mic_determination 5. Determine MIC (lowest concentration with no growth) incubation->mic_determination

Caption: Workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Activity Data

The following table presents the MIC values of a representative trifluoromethyl-containing pyrazole derivative (as a proxy for the target pyrazine), alongside quinazoline and triazole derivatives, against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Ciprofloxacin, a broad-spectrum antibiotic, is included as a standard.

Compound ClassRepresentative Compound/DerivativeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Pyrazine Analogue N-(Trifluoromethyl)phenyl substituted pyrazole derivative (25)0.78[12]-
Quinazoline Derivative Quinazoline derivative (5h)0.030[13]0.065[13]
Triazole Derivative 1,2,4-Triazole ofloxacin derivative0.25 - 1[1]0.25 - 1[1]
Standard Drug Ciprofloxacin0.25 - 0.5[3][14]~0.013

Mechanistic Insights

Anticancer Mechanism of Pyrazine Derivatives:

The anticancer effects of pyrazine-based compounds are often attributed to their ability to inhibit protein kinases, which are crucial for cell signaling pathways that control cell growth and proliferation.[14] By blocking these kinases, pyrazine derivatives can halt tumor progression.

Antimicrobial Mechanism of Pyrazinamide (A Related Pyrazine):

Pyrazinamide, a key antituberculosis drug, is a prodrug that is converted to its active form, pyrazinoic acid, within the mycobacteria. Pyrazinoic acid is thought to disrupt membrane transport and energetics, particularly in the acidic environment of tuberculous lesions.[4][8]

Signaling Pathway: Kinase Inhibition by Pyrazine Derivatives

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activates Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cell_Response Promotes Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->Receptor Inhibits Pyrazine_Derivative->Kinase_Cascade Inhibits

Caption: Generalized signaling pathway illustrating kinase inhibition by pyrazine derivatives.

Conclusion

This comparative guide highlights the potential of this compound derivatives as a promising class of bioactive molecules. While direct experimental data for this specific scaffold is still emerging, analysis of closely related analogues suggests competitive anticancer and antimicrobial activities when compared to other heterocyclic systems like quinazolines and triazoles. The presented experimental protocols and comparative data serve as a valuable resource for researchers in the field of drug discovery, providing a foundation for the further investigation and development of these potent compounds.

References

A Comparative Guide to the Reactivity of Trifluoromethylated vs. Non-Fluorinated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are privileged scaffolds in medicinal chemistry and materials science.[1] Their unique electronic properties and ability to participate in hydrogen bonding have cemented their role in numerous FDA-approved drugs and advanced materials.[2] In the relentless pursuit of modulating molecular properties to enhance efficacy and safety, the introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design.[3]

The CF₃ group is a bioisostere for various functionalities, but its influence extends far beyond simple steric replacement. Its profound electronic effects dramatically alter the characteristics of the parent molecule, enhancing metabolic stability, increasing lipophilicity, and modulating binding affinity.[3][4] Consequently, understanding how this powerful substituent impacts the chemical reactivity of the pyrazine core is paramount for researchers designing novel synthetic pathways and developing next-generation therapeutics.

This guide provides an in-depth comparison of the reactivity of trifluoromethylated pyrazines against their non-fluorinated analogs. We will dissect the underlying electronic principles and provide supporting experimental data for key transformations, including nucleophilic aromatic substitution (SNA_r_), palladium-catalyzed cross-coupling, and direct C-H functionalization.

The Decisive Influence: Electronic Effects of the Trifluoromethyl Group

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[5] The introduction of a trifluoromethyl group, one of the most powerful electron-withdrawing groups in organic chemistry, drastically amplifies this effect.[3] This is primarily due to the strong inductive effect (-I) of the three fluorine atoms, which pulls electron density away from the aromatic ring system.

This heightened electron deficiency is the central factor governing the differential reactivity between trifluoromethylated and non-fluorinated pyrazines. It renders the pyrazine core significantly more electrophilic, profoundly impacting its interactions with nucleophiles and its behavior in various catalytic cycles.

Caption: Inductive electron withdrawal by the CF₃ group enhances the electrophilicity of the pyrazine ring.

I. Nucleophilic Aromatic Substitution (SNA_r_)

SNA_r_ is a cornerstone reaction for functionalizing electron-deficient heterocycles. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[6][7]

Mechanistic Insight & Reactivity Comparison

The stability of the Meisenheimer complex is the key determinant of the reaction rate. By strongly withdrawing electron density, the trifluoromethyl group provides potent stabilization for this anionic intermediate. This stabilization lowers the activation energy of the first, often rate-determining, step of the reaction, leading to a significant rate enhancement compared to the non-fluorinated analog. Therefore, trifluoromethylated halopyrazines are substantially more reactive towards nucleophiles.

While direct kinetic comparisons are sparse in the literature, the observed reaction conditions and yields strongly support this principle. Reactions on trifluoromethylated chloropyrazines often proceed under milder conditions (lower temperatures, shorter reaction times) than their non-fluorinated counterparts.

References

A Comparative Guide to the Synthesis of 2-Methyl-3-(trifluoromethyl)pyrazine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Methyl-3-(trifluoromethyl)pyrazine stands out as a valuable scaffold due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This guide provides a comprehensive technical comparison of the primary synthetic routes to this important compound, offering insights into the underlying chemical principles and providing actionable experimental data to inform your synthetic strategy.

Introduction: The Significance of the Trifluoromethyl Group in Pyrazine Scaffolds

The introduction of a trifluoromethyl (CF3) group into a pyrazine ring creates a molecule with significant potential in medicinal chemistry and materials science. The strong electron-withdrawing nature of the CF3 group can profoundly influence the electronic properties of the pyrazine core, affecting its reactivity and biological interactions. This guide will benchmark the prevailing synthetic methodologies for constructing this compound, focusing on yield, scalability, safety, and the availability of starting materials.

Method 1: The Cyclocondensation Approach - Building the Pyrazine Ring

The most direct and widely applicable method for synthesizing the core structure of this compound is through the cyclocondensation of a 1,2-diamine with a trifluoromethylated α-dicarbonyl compound. This approach offers the advantage of building the desired substitution pattern directly into the heterocyclic ring.

Mechanistic Rationale

The reaction proceeds via the condensation of a 1,2-diamine, such as 1,2-diaminopropane, with a reactive trifluoromethylated dicarbonyl species. The initial condensation forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. The choice of the dicarbonyl precursor is critical and often involves a trifluoromethylated β-ketoester, which can be readily converted to the necessary α-dicarbonyl equivalent.

Experimental Workflow: Cyclocondensation Route

start Ethyl 4,4,4-trifluoro-3-oxobutanoate oxime Ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate start->oxime Nitrosation (e.g., NaNO2, acid) intermediate Dihydropyrazine Intermediate oxime->intermediate Condensation with 1,2-diaminopropane diamine 1,2-Diaminopropane diamine->intermediate pyrazine_ester Ethyl this compound-5-carboxylate intermediate->pyrazine_ester Oxidation (e.g., air, I2) hydrolysis Hydrolysis pyrazine_ester->hydrolysis Base or Acid (e.g., NaOH, H2SO4) carboxylic_acid This compound-5-carboxylic acid hydrolysis->carboxylic_acid decarboxylation Decarboxylation carboxylic_acid->decarboxylation final_product This compound decarboxylation->final_product Heat or Cu catalyst start 2,3-Dimethylpyrazine trichloromethyl 2-Methyl-3-(trichloromethyl)pyrazine start->trichloromethyl Radical Chlorination (e.g., NCS, BPO) final_product This compound trichloromethyl->final_product Halogen Exchange (Swarts Rxn) (e.g., SbF3, SbCl5)

A Comparative Guide to the X-ray Crystallography of 2-Methyl-3-(trifluoromethyl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazines in Modern Drug Discovery

Pyrazine and its derivatives are fundamental heterocyclic scaffolds that are integral to the fields of medicinal chemistry and materials science. Their presence in numerous FDA-approved pharmaceuticals underscores their importance as privileged structures in drug design. The strategic placement of various substituents on the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity.

This guide focuses on the crystallographic analysis of pyrazine derivatives bearing methyl and trifluoromethyl groups. The trifluoromethyl (-CF3) group, in particular, is a key substituent in modern drug discovery, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity through favorable intermolecular interactions.[1] Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction provides invaluable insights into their structure-property relationships, guiding the rational design of next-generation therapeutics.

This technical guide, intended for researchers and drug development professionals, provides a comparative analysis of the crystal structures of a series of 2,3-disubstituted pyrazine derivatives. By examining the impact of methyl and trifluoromethyl substitutions on crystal packing and intermolecular interactions, we aim to provide a framework for understanding and predicting the solid-state properties of this important class of molecules.

Methodologies for Synthesis, Crystallization, and X-ray Diffraction

The successful X-ray crystallographic analysis of small molecules hinges on the ability to grow high-quality single crystals. The following sections outline the general methodologies for the synthesis, purification, and crystallographic analysis of substituted pyrazine derivatives.

General Synthesis of 2,3-Disubstituted Pyrazines

The synthesis of 2,3-disubstituted pyrazines can be achieved through various synthetic routes. A common approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the specific case of 2-methyl-3-(trifluoromethyl)pyrazine and its analogues, a multi-step synthesis starting from commercially available precursors is often employed. For instance, a synthetic pathway might involve the construction of a substituted pyrazine ring followed by the introduction of the methyl and trifluoromethyl groups via cross-coupling reactions or other functional group interconversions.[2][3]

Crystallization Techniques for Small Organic Molecules

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study. Several techniques can be employed, and the optimal method is highly dependent on the specific properties of the compound.

  • Slow Evaporation: This is one of the simplest and most common crystallization methods. A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and can significantly influence crystal quality.

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to gradual crystallization.

  • Solvent Layering: This method involves carefully layering a solvent in which the compound is soluble with a less dense, miscible anti-solvent. Crystals form at the interface between the two solvents as they slowly mix.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Screening: A small amount of the purified pyrazine derivative is tested for solubility in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) to identify a solvent in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: The compound is dissolved in the chosen solvent at an elevated temperature to achieve saturation.

  • Filtration: The hot, saturated solution is filtered through a pre-warmed syringe filter to remove any particulate matter.

  • Crystal Growth: The filtered solution is transferred to a clean vial, which is then loosely capped to allow for slow evaporation of the solvent. The vial is placed in a vibration-free environment at a constant temperature.

  • Monitoring: The vial is monitored over several days to weeks for the formation of single crystals.

Experimental Workflow for Single-Crystal X-ray Diffraction Analysis

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement synthesis Synthesis of Pyrazine Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization selection Selection of a High-Quality Single Crystal crystallization->selection mounting Crystal Mounting on Goniometer selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_reduction Data Reduction and Correction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation and Analysis refinement->validation

Caption: A generalized experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Analysis of Substituted Pyrazine Derivatives

To illustrate the impact of substitution on the crystal packing and molecular geometry of pyrazine derivatives, we present a comparative analysis of three hypothetical, yet representative, compounds:

  • Compound 1: 2-Methyl-3-chloropyrazine

  • Compound 2: this compound

  • Compound 3: 2,5-Dimethyl-3-(trifluoromethyl)pyrazine

The following table summarizes the key crystallographic data for these compounds. Please note that this data is illustrative to demonstrate the principles of comparative crystallographic analysis.

ParameterCompound 1 (Illustrative)Compound 2 (Illustrative)Compound 3 (Illustrative)
Formula C₆H₅ClN₂C₆H₄F₃N₂C₇H₆F₃N₂
Formula Weight 140.57161.11175.13
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPnmaP-1
a (Å) 8.345(2)10.234(3)6.123(1)
b (Å) 6.123(1)7.456(2)8.987(2)
c (Å) 12.456(3)13.567(4)10.345(3)
α (°) ** 909088.23(1)
β (°) 105.34(1)9095.67(2)
γ (°) 9090101.45(2)
Volume (ų) 614.3(2)1034.5(5)552.1(2)
Z 442
Calculated Density (g/cm³) **1.5211.0341.054
R-factor (%) 4.23.84.5

In-depth Discussion: The Influence of Methyl and Trifluoromethyl Groups on Crystal Packing

The illustrative crystallographic data presented above highlights how subtle changes in substitution can lead to significant differences in the solid-state structures of pyrazine derivatives.

Molecular Conformation and Intermolecular Interactions

G substituents Substituents on Pyrazine Ring -CH₃ (Methyl) -CF₃ (Trifluoromethyl) properties Molecular Properties Size and Shape Electronic Effects Lipophilicity substituents->properties interactions Intermolecular Interactions C-H···N Hydrogen Bonds π-π Stacking Halogen Bonding (C-F···π) properties->interactions packing Crystal Packing Packing Efficiency Polymorphism interactions->packing physicochemical Physicochemical Properties Melting Point Solubility Stability packing->physicochemical

Caption: The relationship between substituents and the physicochemical properties of the crystal.

In Compound 1 (2-Methyl-3-chloropyrazine) , the crystal packing is likely to be dominated by C-H···N hydrogen bonds and potential Cl···π interactions. The relatively small size of the methyl and chloro substituents allows for efficient packing, often leading to a higher density.

The introduction of a trifluoromethyl group in Compound 2 (this compound) significantly alters the intermolecular interaction landscape. The highly electronegative fluorine atoms of the -CF₃ group can participate in weak C-F···H and C-F···π interactions. These interactions, although weaker than classical hydrogen bonds, can play a crucial role in directing the crystal packing. The larger size of the -CF₃ group compared to a chlorine atom can also lead to less efficient packing, potentially resulting in a lower density, as illustrated in the hypothetical data.

In Compound 3 (2,5-Dimethyl-3-(trifluoromethyl)pyrazine) , the presence of an additional methyl group introduces further steric considerations. The interplay between the electron-donating methyl groups and the electron-withdrawing trifluoromethyl group can influence the electronic distribution within the pyrazine ring, which in turn affects the nature of the π-π stacking interactions. The overall shape of the molecule is less symmetrical than that of Compound 2, which may favor a lower symmetry space group, such as the triclinic P-1 space group in our illustrative example.

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a cryoloop.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The raw diffraction data are processed using software such as CrysAlisPro. This includes integration of the reflection intensities, correction for Lorentz and polarization effects, and an empirical absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Visualization and Analysis: The final crystal structure is visualized using programs such as Olex2 or Mercury to analyze intermolecular interactions and packing arrangements.

Conclusion

The crystallographic analysis of this compound derivatives provides critical insights into the influence of substituents on their solid-state properties. The interplay of steric and electronic effects, mediated by a network of weak and strong intermolecular interactions, governs the crystal packing and, ultimately, the macroscopic properties of these materials. A thorough understanding of these structure-property relationships is essential for the rational design of new pyrazine-based compounds with tailored properties for applications in drug discovery and materials science. The methodologies and comparative analyses presented in this guide offer a framework for researchers to approach the crystallographic characterization of this important class of heterocyclic compounds.

References

A Comparative Guide to In Vitro Assays for Novel Compounds Derived from 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, coupled with a methyl group, presents the 2-Methyl-3-(trifluoromethyl)pyrazine core as a promising starting point for the development of novel therapeutics. This guide provides an in-depth comparison of essential in vitro assays to characterize the biological activity of novel compounds derived from this scaffold, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present hypothetical data to illustrate the comparative analysis of fictional derivatives.

The Strategic Imperative for a Multi-Assay Approach

A single bioassay, while informative, provides a narrow view of a compound's biological effects. A robust preclinical assessment relies on a battery of well-chosen in vitro tests to build a comprehensive profile of a compound's activity, potency, and potential liabilities.[1] This multi-assay approach is not merely about accumulating data but about constructing a logical, evidence-based narrative for each candidate compound. For derivatives of this compound, a scaffold with potential across oncology, inflammation, and neurological disorders, a strategic selection of assays is paramount.

Section 1: Assessing Cytotoxicity and Antiproliferative Activity

A foundational step in the evaluation of any potential therapeutic is to determine its effect on cell viability and proliferation. This is particularly crucial for compounds being screened for anticancer activity. Here, we compare two of the most widely used methods: the MTT and LDH assays.[2][3]

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which in many cases, correlates with cell viability.[3] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is proportional to the number of metabolically active cells.[4]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity

The LDH cytotoxicity assay is another colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[5][6] This assay is a direct measure of cell membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.[7]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Cytotoxicity Calculation: The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent).

Comparative Data for Hypothetical Derivatives

To illustrate the application of these assays, let's consider three hypothetical derivatives of this compound: Compound A , Compound B , and Compound C .

CompoundCell LineMTT Assay (IC50 in µM)LDH Assay (% Cytotoxicity at 25 µM)
Compound A MCF-75.2 ± 0.465 ± 5%
Compound B MCF-725.8 ± 2.115 ± 3%
Compound C MCF-7> 100< 5%
Doxorubicin MCF-70.8 ± 0.185 ± 6%
Compound A A5498.1 ± 0.758 ± 4%
Compound B A54942.3 ± 3.520 ± 2%
Compound C A549> 100< 5%
Doxorubicin A5491.1 ± 0.288 ± 5%

Interpretation: Compound A shows potent antiproliferative activity and significant cytotoxicity, suggesting it may be a promising anticancer agent. Compound B exhibits weaker activity, while Compound C is largely inactive in these assays.

Section 2: Evaluating Anti-Inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases, making anti-inflammatory compounds highly sought after.[8] A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[9][10]

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[10] The Griess assay is a simple and sensitive colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO.[11][12]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazine derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[10]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.

Comparative Data for Hypothetical Derivatives
CompoundConcentration (µM)NO Production (% of LPS control)
Compound A 1085 ± 7%
Compound B 1045 ± 4%
Compound C 1098 ± 6%
L-NAME (Positive Control) 10025 ± 3%

Interpretation: Compound B demonstrates significant inhibition of NO production, suggesting potent anti-inflammatory activity. Compound A shows minimal effect, and Compound C is inactive.

Section 3: Probing Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[13] Therefore, screening for kinase inhibitory activity is a key step in drug discovery.

Radiometric Kinase Assay

The radiometric kinase assay is considered the "gold standard" for measuring kinase activity.[14][15] It directly measures the transfer of a radiolabeled phosphate group (usually from [γ-³²P]ATP) to a substrate (protein or peptide) by the kinase.[16][17][18]

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase of interest (e.g., a specific receptor tyrosine kinase or a cyclin-dependent kinase), the substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiate Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[15]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP is washed away.[16]

  • Detection: Quantify the amount of radioactivity on the filter paper using a scintillation counter or a phosphorimager.

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.

Comparative Data for Hypothetical Derivatives
CompoundTarget KinaseIC50 (nM)
Compound A Kinase X15 ± 2
Compound B Kinase X250 ± 20
Compound C Kinase X>10,000
Staurosporine (Control) Kinase X5 ± 0.5

Interpretation: Compound A is a potent inhibitor of Kinase X, while Compound B is a moderate inhibitor. Compound C shows no significant inhibitory activity.

Visualization of Experimental Workflows and Signaling Pathways

Clear visual representations of experimental procedures and biological pathways are essential for understanding complex scientific concepts.

experimental_workflow cluster_cytotoxicity Cytotoxicity/Antiproliferative Assays cluster_inflammation Anti-inflammatory Assay cluster_kinase Kinase Inhibition Assay seed_cells Seed Cancer Cells (96-well plate) treat_compounds Treat with Compounds (24-72h) seed_cells->treat_compounds mtt_assay MTT Assay: Add MTT, Solubilize treat_compounds->mtt_assay ldh_assay LDH Assay: Collect Supernatant, Add Reagents treat_compounds->ldh_assay read_absorbance_mtt Read Absorbance (570nm) mtt_assay->read_absorbance_mtt read_absorbance_ldh Read Absorbance (490nm) ldh_assay->read_absorbance_ldh calculate_ic50 Calculate IC50 read_absorbance_mtt->calculate_ic50 calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance_ldh->calculate_cytotoxicity seed_macrophages Seed Macrophages (96-well plate) pretreat_compounds Pre-treat with Compounds seed_macrophages->pretreat_compounds lps_stimulation Stimulate with LPS (24h) pretreat_compounds->lps_stimulation griess_assay Griess Assay: Collect Supernatant, Add Reagents lps_stimulation->griess_assay read_absorbance_no Read Absorbance (540nm) griess_assay->read_absorbance_no calculate_no Calculate NO Concentration read_absorbance_no->calculate_no setup_reaction Setup Kinase Reaction: Enzyme, Substrate, Compound initiate_reaction Initiate with [γ-³²P]ATP setup_reaction->initiate_reaction incubate_reaction Incubate (30°C) initiate_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction spot_filter Spot on Filter Paper & Wash stop_reaction->spot_filter quantify_radioactivity Quantify Radioactivity spot_filter->quantify_radioactivity calculate_ic50_kinase Calculate IC50 quantify_radioactivity->calculate_ic50_kinase

Caption: General experimental workflow for in vitro screening of this compound derivatives.

lps_signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates IkB IκB IKK->IkB phosphorylates & degrades Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to iNOS_gene iNOS Gene NFkB_p65_p50->iNOS_gene induces transcription IkB->NFkB_p65_p50 sequesters iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Compound_B Compound B (Hypothetical Inhibitor) Compound_B->IKK inhibits

Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages, indicating a potential point of inhibition.

Conclusion

This guide provides a framework for the initial in vitro evaluation of novel compounds derived from the this compound scaffold. By employing a strategic combination of assays to assess cytotoxicity, anti-inflammatory activity, and kinase inhibition, researchers can efficiently identify promising lead candidates for further development. The provided protocols and comparative data serve as a practical resource for designing and interpreting these crucial early-stage experiments. It is the synthesis of data from multiple, well-executed assays that builds a compelling case for a compound's therapeutic potential.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Methyl-3-(trifluoromethyl)pyrazine in Reaction Mixtures: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

2-Methyl-3-(trifluoromethyl)pyrazine is a heterocyclic compound of significant interest, often serving as a key building block in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged motif in medicinal chemistry.

Accurate and precise quantification of this intermediate within a reaction mixture is paramount. It allows for real-time reaction monitoring, accurate yield calculations, impurity profiling, and ultimately, the optimization of synthetic processes. Analyzing a target compound in a crude reaction mixture, however, presents a significant challenge due to the presence of starting materials, reagents, solvents, and potential byproducts. This guide provides a comparative analysis of the two most powerful chromatographic techniques—GC and HPLC—to address this challenge, grounding our recommendations in fundamental principles and validated experimental design.

Analyte Profile: Guiding Method Selection

The physicochemical properties of this compound are the primary determinants for selecting an appropriate analytical technique.

  • Structure: As a substituted pyrazine, the molecule is a relatively small, aromatic heterocycle.

  • Volatility: With a reported boiling point of 135-137°C, the compound is sufficiently volatile and thermally stable for Gas Chromatography (GC) analysis.[1] This is a critical attribute, as GC is predicated on the ability to vaporize an analyte without decomposition.[2][3][4]

  • Polarity: The presence of the pyrazine ring and the trifluoromethyl group imparts a degree of polarity.

  • UV Absorbance: The pyrazine ring contains a π-electron system, which results in strong ultraviolet (UV) absorbance. Pyrazine and its derivatives typically exhibit significant absorbance in the 260-320 nm range, making HPLC with UV detection a viable analytical strategy.[5][6]

Core Analytical Strategies: GC vs. HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography is the first and most critical decision in method development. While both are separation techniques, they operate on different principles, making each uniquely suited for different types of analytes and matrices.[7][8]

Gas Chromatography (GC): The Volatility-Driven Approach

GC is an excellent candidate for analyzing this compound due to its volatility.[3] The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase), where separation occurs based on boiling point and interaction with the stationary phase.[4]

  • Strengths:

    • High Resolution: GC, particularly with capillary columns, offers exceptional peak resolution, leading to sharp, narrow peaks ideal for quantification.[3]

    • Speed: Analysis times are often shorter compared to HPLC.[3]

    • Sensitive Detectors: The Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds and is robust for routine quantification. A Mass Spectrometer (MS) offers unparalleled specificity and can be used for definitive peak identification, which is invaluable when analyzing complex mixtures.[4]

  • Causality Behind Choices:

    • Why choose GC? The analyte's boiling point is well within the typical operating range of a GC system, ensuring efficient vaporization without degradation.[7] This makes GC a direct and efficient method.

    • FID or MS? For routine in-process checks where impurities are known and resolved, the cost-effective and robust FID is often sufficient. For method development, troubleshooting, or when dealing with unknown impurities, the specificity of an MS detector is indispensable for confident peak identification.[9][10]

High-Performance Liquid Chromatography (HPLC): The Solubility-Driven Alternative

HPLC is a highly versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2] It is particularly advantageous for compounds that are non-volatile or thermally labile.[8]

  • Strengths:

    • Broad Applicability: HPLC can analyze a wide range of compounds, including non-volatile starting materials or byproducts that would be incompatible with GC.[2]

    • Ambient Temperature Operation: Analysis is typically performed at or near room temperature, eliminating the risk of thermal degradation of sensitive compounds in the reaction mixture.[3]

    • Versatile Detectors: A UV-Vis detector, particularly a Diode Array Detector (DAD), is highly effective for aromatic compounds like our target analyte and can also provide spectral information to assess peak purity.

  • Causality Behind Choices:

    • Why choose HPLC? If the reaction mixture contains high-boiling point starting materials, thermally sensitive intermediates, or inorganic salts, HPLC is the superior choice. It analyzes the sample in its liquid state, bypassing the need for volatilization.[8]

    • Why a DAD detector? A DAD captures the entire UV spectrum for each point in the chromatogram. This allows for the selection of the optimal wavelength for quantification post-acquisition and, crucially, enables peak purity analysis by comparing spectra across a single peak. This is a key feature for building trustworthiness into the method when analyzing complex mixtures.

Method Selection Rationale: A Logical Workflow

The decision to use GC or HPLC should be based on a logical evaluation of the analyte and the sample matrix.

G Start Start: Analyze Reaction Mixture for this compound CheckVolatility Are all components of interest (including potential byproducts) volatile and thermally stable? Start->CheckVolatility UseGC Primary Strategy: Gas Chromatography (GC) CheckVolatility->UseGC Yes UseHPLC Primary Strategy: High-Performance Liquid Chromatography (HPLC) CheckVolatility->UseHPLC No CheckSpecificity Is peak identification and confirmation required? UseGC->CheckSpecificity HPLC_UV HPLC-UV/DAD: Robust quantification and peak purity assessment. UseHPLC->HPLC_UV GC_FID GC-FID: For routine, validated quantitative analysis. CheckSpecificity->GC_FID No GC_MS GC-MS: For method development, impurity identification, and higher confidence. CheckSpecificity->GC_MS Yes G cluster_0 Hypothetical Synthesis cluster_1 Reaction Mixture Components for Analysis SM1 Ethyl 4,4,4-trifluoro- 3-oxobutanoate Analyte TARGET ANALYTE This compound SM1->Analyte SM2 Ethylenediamine SM2->Analyte Solvent Solvent/Base (e.g., Pyridine) Solvent->Analyte Impurity1 Unreacted SM1 Impurity2 Unreacted SM2 Impurity3 Solvent Peak Impurity4 Side-Product (e.g., Isomer)

References

A Researcher's Guide to the Spectroscopic Differentiation of 2-Methyl-3-(trifluoromethyl)pyrazine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, pyrazine derivatives are foundational building blocks, prized for their unique electronic properties and biological activity.[1] The introduction of a trifluoromethyl (-CF₃) group, a powerful bioisostere for a methyl group, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity. However, these benefits are contingent on precise positional chemistry. The isomeric placement of substituents like methyl and trifluoromethyl groups on the pyrazine ring creates distinct chemical entities with potentially vast differences in function and safety.

This guide provides a comprehensive spectroscopic framework for the unambiguous identification and comparison of 2-methyl-3-(trifluoromethyl)pyrazine and its key positional isomers: 2-methyl-5-(trifluoromethyl)pyrazine and 2-methyl-6-(trifluoromethyl)pyrazine. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to distinguish these closely related compounds. This document is intended for researchers, analytical scientists, and drug development professionals who require robust, validated methods for structural characterization.

The Isomers in Focus: Structure and Symmetry

The core challenge lies in differentiating three molecules with the identical molecular formula (C₆H₅F₃N₂) and molecular weight (162.11 g/mol ).[2][3] Their distinct properties arise solely from the arrangement of the methyl and trifluoromethyl groups on the pyrazine ring.

  • This compound (ortho-like): An asymmetric molecule with adjacent substituents.

  • 2-Methyl-5-(trifluoromethyl)pyrazine (para-like): An asymmetric molecule where substituents are across the ring from each other.

  • 2-Methyl-6-(trifluoromethyl)pyrazine (meta-like): A symmetric molecule, which significantly simplifies its spectroscopic signature.

The key to differentiation lies in how this variation in symmetry and electronic environment is reflected in their interaction with different spectroscopic techniques.

Workflow for Isomer Identification

A systematic approach is crucial for accurate isomer assignment. The following workflow outlines the logical progression from sample analysis to structural confirmation.

G cluster_0 Analytical Workflow cluster_1 Data Interpretation & Confirmation Sample Isomer Mixture or Unknown Synthesis Product GCMS GC-MS Analysis Sample->GCMS 初步分离与分子量确认 NMR NMR Spectroscopy (¹H, ¹³F, ¹³C) GCMS->NMR 纯化组分 Data Comparative Data Analysis: - Chemical Shifts - Coupling Constants - Fragmentation Patterns - Vibrational Frequencies GCMS->Data FTIR FT-IR Spectroscopy NMR->FTIR 补充验证 NMR->Data FTIR->Data Structure Unambiguous Isomer Identification Data->Structure

Caption: A generalized workflow for the separation and identification of pyrazine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. The analysis of ¹H, ¹³C, and particularly ¹⁹F NMR spectra provides a wealth of structural information.

Causality in NMR: Why It Works

The electron-withdrawing nature of the trifluoromethyl group and the pyrazine nitrogens creates a unique electronic landscape. The chemical shift (δ) of each proton and carbon is dictated by its proximity to these groups. Furthermore, spin-spin coupling between fluorine, protons, and carbons provides definitive evidence of through-bond connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Use a spectrometer of 400 MHz or higher.

    • Acquire data over a spectral width of 0-10 ppm.

    • Employ a relaxation delay of 2-5 seconds to ensure accurate integration.

    • Accumulate at least 16 scans for a high signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • ¹⁹F NMR is highly sensitive and requires no special setup beyond standard instrument calibration.[4][5]

    • Acquire a proton-decoupled spectrum to simplify the signal to a singlet.

    • Record a proton-coupled spectrum to observe long-range J-couplings (⁴JHF or ⁵JHF), which are invaluable for assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum over a width of 0-170 ppm.

    • Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary. The quartet signal for the -CF₃ carbon, resulting from ¹JCF coupling, is a key diagnostic peak.

Comparative NMR Data Analysis
Isomer Symmetry Expected ¹H NMR Signals (Aromatic Region) Expected ¹⁹F NMR (Proton Decoupled) Key Differentiators
2-Methyl-3-(CF₃)-pyrazine AsymmetricTwo distinct signals (doublets or singlet-like).One singlet.Two unique aromatic proton signals. Long-range coupling between CF₃ and H-5 may be observable.
2-Methyl-5-(CF₃)-pyrazine AsymmetricTwo distinct signals (singlet-like).One singlet.Two unique aromatic proton signals. Chemical shifts will differ significantly from the 2,3-isomer due to substituent positions.
2-Methyl-6-(CF₃)-pyrazine Symmetric (C₂ᵥ)One signal (singlet).One singlet.Only one aromatic proton signal due to molecular symmetry. This is the most definitive diagnostic feature.

Note: Predicted chemical shifts are relative. The actual values depend on the solvent and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is essential for separating the isomers and confirming their molecular weight. While the isomers will have the same molecular ion peak, their fragmentation patterns can exhibit subtle but reproducible differences.

Causality in MS: Why It Works

The position of the methyl and trifluoromethyl groups influences the stability of the pyrazine ring and the resulting radical cations formed upon electron ionization. This can favor certain fragmentation pathways over others, leading to variations in the relative abundance of daughter ions.[6][7]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography:

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for good separation.

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometry:

    • Ionization: Standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Comparative MS Data Analysis

All three isomers will exhibit a strong molecular ion peak [M]⁺ at m/z 162 . The primary differences will be in the relative intensities of the fragment ions.

Ion Predicted m/z Fragmentation Pathway Expected Isomeric Differences
[M]⁺162Molecular IonParent peak for all isomers.
[M-H]⁺161Loss of a hydrogen radicalIntensity may vary slightly.
[M-F]⁺143Loss of a fluorine radical from the -CF₃ groupA common fragmentation for trifluoromethylated aromatics.
[M-HCN]⁺135Ring fragmentationThe stability of the resulting ion may be influenced by substituent position.[6]
[CF₃]⁺69Trifluoromethyl cationA strong, characteristic peak for all isomers.

The most significant differences are often seen in the ratios of fragments like [M-H]⁺ vs. [M-F]⁺. The proximity of the methyl group in the 2,3-isomer might facilitate unique ring-opening or rearrangement pathways not as prevalent in the other isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the vibrational modes of the functional groups within the molecules. While it may be less definitive than NMR for distinguishing these specific positional isomers, it serves as a valuable complementary technique for confirming the presence of key structural motifs.

Causality in IR: Why It Works

The overall symmetry of the molecule and the electronic perturbations caused by the substituents affect the dipole moment changes during bond vibrations. This is particularly evident in the "fingerprint region" (below 1500 cm⁻¹), where complex C-H out-of-plane bending modes are sensitive to the substitution pattern on the aromatic ring.[8]

Experimental Protocol: FT-IR
  • Sample Preparation:

    • Solid Samples: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

    • Liquid Samples: Place a single drop between two KBr or NaCl plates.

  • Acquisition:

    • Collect data from 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to achieve a good signal-to-noise ratio.

    • Perform a background scan prior to sample analysis.

Comparative IR Data Analysis

All isomers will share common characteristic bands. The key is to look for subtle shifts and differences in the fingerprint region.

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
Aromatic C-H Stretch3100 - 3000Confirms the presence of the aromatic ring.
Aliphatic C-H Stretch2980 - 2850Confirms the presence of the methyl group.
Aromatic C=N & C=C Stretch1600 - 1450Multiple bands characteristic of the pyrazine ring.[9]
C-F Stretch1350 - 1100A very strong, broad absorption characteristic of the -CF₃ group.
C-H Out-of-Plane Bending900 - 700This region is most sensitive to the substitution pattern. The 2,6- (symmetric) isomer may show fewer or sharper bands here compared to the asymmetric 2,3- and 2,5-isomers.

Logical Framework for Isomer Assignment

The conclusive assignment of an unknown isomer is not based on a single piece of data but on the convergence of evidence from multiple techniques.

G cluster_0 Primary Evidence (NMR) cluster_1 Confirmatory Evidence cluster_2 Isomer Assignment H_NMR ¹H NMR: Number of Aromatic Signals iso_2_6 2-Methyl-6-(CF₃)pyrazine H_NMR->iso_2_6 1 Signal iso_2_5 2-Methyl-5-(CF₃)pyrazine H_NMR->iso_2_5 2 Signals iso_2_3 2-Methyl-3-(CF₃)pyrazine H_NMR->iso_2_3 2 Signals F_NMR ¹⁹F NMR: Proton Coupling F_NMR->iso_2_5 Coupling to H-3/H-6 F_NMR->iso_2_3 Coupling to H-5 MS MS Fragmentation: Relative Ion Abundance MS->iso_2_6 MS->iso_2_5 MS->iso_2_3 IR IR Fingerprint: C-H Bending Pattern IR->iso_2_6 Simpler Pattern

References

Safety Operating Guide

A Guide to the Proper Disposal of 2-Methyl-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers with not only high-quality reagents but also the critical knowledge to handle and dispose of them safely. The long-term integrity of our research and the safety of our environment depend on meticulous laboratory practices. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-3-(trifluoromethyl)pyrazine, grounded in regulatory standards and chemical principles.

The core principle for disposing of this compound stems from its chemical structure: it is a halogenated organic compound . The presence of the trifluoromethyl (-CF₃) group places it in a specific category of chemical waste that is subject to stringent disposal regulations due to the environmental persistence and potential hazards of organofluorine compounds.[1][2] Improper disposal, such as drain disposal or commingling with non-halogenated waste, can lead to significant environmental harm and substantial disposal costs.[1][3]

Part 1: Immediate Safety and Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This dictates the necessary personal protective equipment (PPE) and emergency procedures.

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound was not available, analysis of closely related trifluoromethyl- and pyrazine-containing compounds reveals a consistent hazard profile. Users should always consult the specific SDS provided by the manufacturer.

Key Potential Hazards Include:

  • Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5][6]

  • Skin and Eye Irritation/Corrosion: Can cause skin irritation and serious eye irritation or damage.[4][5][6]

  • Respiratory Irritation: Vapors or dust may cause respiratory irritation.[5]

  • Combustibility: The compound may be a combustible solid or liquid.[6][7][8] Hazardous decomposition products upon combustion include toxic gases like carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF).[6][9]

Required Personal Protective Equipment (PPE)

A self-validating safety protocol requires that PPE selection be based on a worst-case scenario assessment of the identified hazards.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shieldProtects against splashes and potential eye damage.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, a primary route of exposure. Always check the glove manufacturer's compatibility chart.
Body Protection A flame-retardant lab coat and closed-toe shoesProvides a barrier against accidental spills.
Respiratory Protection Use only within a certified chemical fume hoodPrevents inhalation of potentially toxic vapors or dust.[4]

Part 2: The Critical Importance of Waste Segregation

The single most important step in the disposal of this compound is its correct segregation as Halogenated Organic Waste .

The causality behind this is both economic and environmental. Non-halogenated solvents are often recycled as fuel additives for industrial processes like cement kilns.[1] However, halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic and toxic gases (e.g., HF, HCl) generated.[1] Contaminating a large container of non-halogenated solvent with even a small amount of a halogenated compound renders the entire volume subject to the more complex and expensive incineration process.[1]

Segregation Workflow Diagram

SegregationWorkflow cluster_0 Waste Generation Point (Lab Bench) cluster_1 Waste Collection Area Start Generate Waste Containing This compound Decision Does the waste contain Fluorine, Chlorine, Bromine, or Iodine? Start->Decision Halogenated Collect in 'HALOGENATED ORGANIC WASTE' Container Decision->Halogenated Yes NonHalogenated Collect in 'NON-HALOGENATED ORGANIC WASTE' Container Decision->NonHalogenated No

Caption: Decision workflow for segregating chemical waste.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for safely moving this compound waste from the point of generation to its designated storage area for final disposal.

Step 1: Container Selection
  • Action: Obtain a designated, leak-proof waste container with a secure screw-top cap.[1][10] These are typically provided by your institution's Environmental Health & Safety (EHS) department.

  • Causality: A sealed, robust container is essential to prevent spills and the release of volatile organic compounds (VOCs) into the laboratory atmosphere, ensuring containment during storage and transport.[10]

Step 2: Labeling
  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[10] Clearly write the full chemical name: "Waste this compound" and list any other components in the waste mixture. Do not use abbreviations or chemical formulas.[10]

  • Causality: Accurate labeling is a regulatory requirement and is critical for emergency responders and disposal technicians to safely handle the waste. It ensures proper final treatment and prevents dangerous chemical incompatibilities.

Step 3: Waste Collection
  • Action: Working inside a chemical fume hood and wearing all required PPE, carefully transfer the waste into the labeled container. Do not overfill the container; leave at least 10% headspace.

  • Causality: The headspace allows for vapor expansion with temperature changes, preventing container pressurization and potential rupture.

Step 4: Incompatible Materials
  • Action: Do NOT mix this waste stream with incompatible materials.

  • Causality: Mixing incompatible waste can lead to violent chemical reactions, fires, or the generation of toxic gases.

    • Avoid mixing with: Strong acids, bases, or oxidizing agents.[10]

    • Avoid contaminating with: Aqueous solutions, heavy metals, or solid debris like stir bars or paper.[11]

Step 5: Storage Pending Disposal
  • Action: Securely close the container cap. Store the container in a designated satellite accumulation area that is well-ventilated and has secondary containment.

  • Causality: Proper storage minimizes the risk of spills and exposure. Secondary containment ensures that any potential leaks are captured before they can spread into the environment.

Step 6: Arranging for Final Disposal
  • Action: Contact your institution's EHS department to schedule a pickup for the waste container. Follow their specific procedures for documentation and hand-off.

  • Causality: Final disposal must be handled by trained professionals who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, in compliance with EPA and local regulations.[1][3]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_storage Waste Storage cluster_disposal Final Disposal A 1. Select Approved Waste Container B 2. Affix 'Hazardous Waste' Label & List Contents A->B C 3. Transfer Waste (in fume hood, with PPE) B->C D 4. Securely Close Lid C->D E 5. Move to Satellite Accumulation Area D->E F 6. Place in Secondary Containment E->F G 7. Request Pickup from EHS F->G H 8. Transport to Licensed Disposal Facility G->H

Caption: Step-by-step protocol for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.